molecular formula C12H24N2O3 B2920059 tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate CAS No. 1782853-64-8

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Cat. No.: B2920059
CAS No.: 1782853-64-8
M. Wt: 244.335
InChI Key: XKJYGLMZXCXBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYGLMZXCXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-64-8
Record name tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate (CAS 1782853-64-8), a heterobifunctional chemical building block with significant potential in medicinal chemistry and drug development. While detailed public data on this specific molecule is limited, this paper will elucidate its core attributes by examining its structural components: a Boc-protected amine and a piperidin-4-yloxyethyl moiety. We will present a plausible synthetic route, discuss its likely physicochemical properties, and explore its potential applications as a linker and intermediate in the synthesis of complex therapeutic agents. This guide serves as a valuable resource for researchers looking to leverage this and structurally related compounds in their drug discovery programs.

Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom within a piperidine-containing molecule offers a strategic advantage in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for further chemical modification.

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate combines this strategically protected piperidine with an ether-linked ethylamine side chain. This unique combination of functionalities makes it a valuable intermediate for creating more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or as a precursor for ligands targeting G-protein coupled receptors (GPCRs) and other protein classes.

Physicochemical and Structural Properties

PropertyPredicted Value/InformationSource
CAS Number 1782853-64-8[1]
Molecular Formula C13H26N2O3Inferred
Molecular Weight 258.36 g/mol Inferred
Appearance Likely a solid or oilGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like DCM, MeOH, and DMSO.General observation for similar compounds
Storage Store in a cool, dry place away from incompatible materials.General chemical safety guidelines

Structural Diagram:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 N-Boc-4-hydroxypiperidine conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) Heat reactant1->conditions reactant2 2-(tert-butoxycarbonylamino)ethyl bromide reactant2->conditions product tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate conditions->product Williamson Ether Synthesis

Caption: Proposed synthesis of the target compound.

Detailed Protocol:

  • Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

  • Alkylation: Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation of the hydroxyl group. Subsequently, add a solution of 2-(tert-butoxycarbonylamino)ethyl bromide (1.1 eq) in the same solvent.

  • Reaction: The reaction mixture is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate.

Potential Applications in Drug Discovery

The bifunctional nature of this molecule makes it a versatile building block for a range of applications in medicinal chemistry.

4.1. Linker for PROTACs and Molecular Glues

The terminal Boc-protected amine can be deprotected to reveal a primary amine, which can then be used to attach this moiety to a warhead that binds to a target protein. The piperidine nitrogen can be functionalized with a ligand for an E3 ubiquitin ligase, creating a PROTAC that can induce the degradation of the target protein. The ethoxy-piperidine core provides a flexible and synthetically tractable linker.

Workflow for PROTAC Synthesis:

G start tert-butyl N-(2-piperidin-4- yloxyethyl)carbamate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection conjugation1 Couple to E3 Ligase Ligand start->conjugation1 amine_intermediate Primary Amine Intermediate deprotection->amine_intermediate conjugation2 Couple to Target Protein Warhead amine_intermediate->conjugation2 piperidine_functionalized Piperidine-Functionalized Intermediate conjugation1->piperidine_functionalized piperidine_functionalized->deprotection protac Final PROTAC Molecule conjugation2->protac

Caption: A potential workflow for utilizing the title compound in PROTAC synthesis.

4.2. Synthesis of GPCR Ligands and Other Bioactive Molecules

The piperidine scaffold is a common feature in ligands for a variety of GPCRs and ion channels. The secondary amine of the piperidine ring, after potential deprotection of an N-Boc group if a different starting material is used, can be functionalized to introduce pharmacophoric elements that modulate the activity of these targets. The ether-linked side chain can be modified to optimize pharmacokinetic properties such as solubility and cell permeability.

Analytical Characterization

The identity and purity of synthesized tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the characteristic peaks for the tert-butyl group, the piperidine ring protons, and the ethyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its precursors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [2]All manipulations should be performed in a well-ventilated fume hood. [2]In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. [3]For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [4]

Conclusion

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate represents a valuable and versatile building block for modern drug discovery. Its strategic combination of a Boc-protected amine and a functionalizable piperidine ring system provides a powerful tool for the synthesis of complex molecular architectures, including PROTACs and novel GPCR ligands. While specific data for this compound is sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, and its potential applications, empowering researchers to leverage its unique chemical attributes in their quest for new therapeutics.

References

  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. CAS RN 863249-20-1 | tert-Butyl (1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride. [Link]

  • MySkinRecipes. tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate. [Link]

  • ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... [Link]

  • Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. [Link]

Sources

tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate in Medicinal Chemistry

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the "linker" has transitioned from a passive connector to a critical determinant of pharmacological success.[1] This guide provides an in-depth analysis of tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate , a specialized heterobifunctional building block. Unlike simple linear PEG or alkyl chains, this molecule incorporates a piperidine ring, offering a balance of structural rigidity and solubility that is essential for optimizing the ternary complex in PROTAC® (Proteolysis Targeting Chimera) design.[1]

Structural Anatomy & Physicochemical Profile

The molecule tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate represents a tactical fusion of three distinct structural motifs, each serving a specific function in drug design.

Structural ComponentChemical FunctionPharmacological Impact
Piperidine Core Secondary Amine HandleProvides a rigid exit vector; reduces entropic penalty upon binding compared to linear chains.
Ether Linkage 4-Position SubstitutionIncreases polarity and water solubility (lowers LogP); acts as a hydrogen bond acceptor.[1]
Boc-Carbamate Orthogonal ProtectionProtects the primary amine during initial coupling; acid-labile for controlled release.

Key Physicochemical Properties (Predicted):

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 244.33 g/mol

  • LogP (Predicted): ~1.2 – 1.5 (Lipophilic efficiency favorable)[1]

  • pKa (Piperidine NH): ~10.8 (Basic, protonated at physiological pH)[1]

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting waxy solid.[1]

Synthetic Access & Scalability[2]

The synthesis of this linker requires distinguishing between the two nitrogen centers.[1] A direct reaction with unprotected 4-hydroxypiperidine would lead to uncontrolled N-alkylation. Therefore, an orthogonal protection strategy is required.[1]

Preferred Synthetic Route: The N-Benzyl Strategy

This route utilizes a benzyl group to protect the piperidine nitrogen, which is orthogonal to the Boc group on the ethyl chain.[1]

Step 1: O-Alkylation React N-benzyl-4-hydroxypiperidine with N-Boc-2-bromoethylamine (or the corresponding tosylate) under phase-transfer conditions or using sodium hydride (NaH).

Step 2: Hydrogenolysis Remove the benzyl group using Palladium on Carbon (Pd/C) and hydrogen gas.[1] The Boc group remains intact under these neutral conditions.[1]

SynthesisRoute SM1 N-Benzyl-4-hydroxypiperidine Inter Intermediate: Benzyl-Protected Ether SM1->Inter NaH, DMF, 0°C to RT (O-Alkylation) Reagent N-Boc-2-bromoethylamine Reagent->Inter Product Final Product: tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate Inter->Product H2, Pd/C, MeOH (Debenzylation)

Figure 1: Orthogonal synthesis pathway ensuring regioselectivity at the oxygen atom.

Functional Utility in PROTAC Design

This linker is particularly valuable when connecting E3 ligase ligands (such as Thalidomide derivatives for Cereblon or VHL ligands) to a Target Protein Ligand.[1]

The "Rigidity" Advantage

Linear PEG linkers often suffer from high conformational entropy.[1] The piperidine ring in this structure restricts the conformational space, potentially pre-organizing the PROTAC for better ternary complex formation (Target:PROTAC:E3 Ligase).[1]

Exit Vectors
  • Piperidine NH: typically coupled to the E3 ligase ligand (e.g., via S_NAr to a fluorothalidomide).[1]

  • Boc-Amine: deprotected to NH2 and coupled to the Warhead (Target Ligand) via amide bond formation.[1]

PROTAC_Assembly Linker Linker: tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate Step1 Step 1: S_NAr Coupling (Piperidine NH attacks E3) Linker->Step1 E3 E3 Ligand Precursor (e.g., 4-Fluorothalidomide) E3->Step1 Warhead Target Warhead (Carboxylic Acid) Step3 Step 3: Amide Coupling (HATU/DIPEA) Warhead->Step3 Inter1 Intermediate: Boc-Protected E3-Linker Step1->Inter1 Step2 Step 2: Acid Deprotection (TFA/DCM) Inter1->Step2 Step2->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Convergent assembly workflow for PROTAC synthesis using the piperidine-ether linker.

Experimental Protocols

Protocol A: Deprotection of the Boc Group

Note: This is performed after the piperidine end has been attached to the first ligand.[1]

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).[1]

  • Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise until the ratio is 4:1 (DCM:TFA).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     will shift by -100 Da).[1]
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Result: The product is obtained as a trifluoroacetate salt, ready for amide coupling.

Protocol B: Amide Coupling (Connecting the Warhead)
  • Activation: To a solution of the Carboxylic Acid Warhead (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes.

  • Addition: Add the deprotected amine salt (from Protocol A) (1.0 equiv) dissolved in minimal DMF.

  • Completion: Stir at Room Temperature for 2–16 hours.

  • Purification: Dilute with EtOAc, wash with brine/NaHCO3, or purify directly via Reverse Phase Preparative HPLC.

Safety & Handling

  • Hazard Identification: As a carbamate/amine derivative, treat as a potential irritant.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The Boc group is stable, but the secondary amine can absorb CO2 from the air over time.[1]

  • Solubility: Highly soluble in DMSO, DMF, Methanol, and DCM.[1] Sparingly soluble in water unless protonated.[1]

References

  • Buhimschi, A. D., et al. (2018).[1] "Targeting the C4-lysine of Cereblon with a Thalidomide-based PROTAC." Biochemistry. [1]

  • Maple, H. J., et al. (2012).[1] "Automated chemical synthesis of peptoid-based PROTACs." Bioorganic & Medicinal Chemistry Letters.

  • Enamine Ltd. "Bifunctional Linkers for PROTACs."[1] Enamine Catalog.

  • Wuxi AppTec. "Linkerology in PROTAC Design." Wuxi Biology.

Sources

An In-Depth Technical Guide to 4-(2-Boc-aminoethoxy)piperidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Boc-aminoethoxy)piperidine, systematically named tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperidine ring, a common scaffold in many pharmaceuticals, linked via an ether to an ethylamine moiety protected with a tert-butyloxycarbonyl (Boc) group. This unique arrangement offers a versatile platform for the synthesis of more complex molecules, serving as a valuable linker or building block.

While its close analogues, 4-(Boc-amino)piperidine and 4-(2-Boc-aminoethyl)piperidine, are well-documented and commercially available, 4-(2-Boc-aminoethoxy)piperidine is a more specialized reagent with limited published data. This guide, therefore, aims to provide a comprehensive overview based on established chemical principles, including its core properties, a robust proposed synthesis protocol, its chemical reactivity, and its potential applications extrapolated from its structural congeners.

Physicochemical and Structural Properties

The molecular structure of 4-(2-Boc-aminoethoxy)piperidine features a secondary amine within the piperidine ring and a carbamate-protected primary amine. The ether linkage provides greater conformational flexibility compared to an alkyl chain, which can be a critical design element in drug development for optimizing ligand-receptor interactions.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃Calculated
Molecular Weight 244.33 g/mol Calculated
CAS Number 240437-53-6Chemical Supplier Databases
Appearance Predicted: Colorless to pale yellow oil or low melting solidInferred from similar compounds
Boiling Point Predicted: >300 °CInferred from similar compounds
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from functional groups
pKa (Piperidine N-H) Predicted: ~9-10General chemical knowledge

Proposed Synthesis Protocol

The most logical and efficient route to synthesize 4-(2-Boc-aminoethoxy)piperidine is via a Williamson ether synthesis. This method involves the coupling of an alkoxide with an alkyl halide or sulfonate. In this case, the alkoxide would be generated from a protected 4-hydroxypiperidine, and the electrophile would be a Boc-protected 2-haloethylamine.

Experimental Workflow: Williamson Ether Synthesis

Objective: To synthesize tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate from 1-Boc-4-hydroxypiperidine and tert-butyl (2-bromoethyl)carbamate.

Rationale: The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. The Boc group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions. The hydroxyl group of 1-Boc-4-hydroxypiperidine is deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces the bromide from the Boc-protected 2-bromoethylamine. A final deprotection step liberates the piperidine nitrogen.

Step 1: N-Protection of 4-Hydroxypiperidine (if starting from the unprotected piperidine)

  • This step is foundational to prevent side reactions at the piperidine nitrogen.

Step 2: Williamson Ether Synthesis

  • To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This ensures complete formation of the sodium alkoxide.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(2-(Boc-amino)ethoxy)piperidine-1-carboxylate.

Step 3: Selective Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 2 in a solution of hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product, 4-(2-Boc-aminoethoxy)piperidine. The free base can be obtained by neutralization with a suitable base.

G cluster_0 Synthesis Workflow 1_Boc_4_OH 1-Boc-4-hydroxypiperidine Alkoxide Sodium 1-Boc-piperidin-4-oxide 1_Boc_4_OH->Alkoxide Deprotonation NaH_THF NaH in THF NaH_THF->Alkoxide Coupled_product Di-Boc protected intermediate Alkoxide->Coupled_product SN2 Reaction Bromo_carbamate tert-butyl (2-bromoethyl)carbamate Bromo_carbamate->Coupled_product Final_product 4-(2-Boc-aminoethoxy)piperidine Coupled_product->Final_product Selective N-deprotection Acid_deprotection TFA or HCl in Dioxane Acid_deprotection->Final_product

Proposed synthetic workflow for 4-(2-Boc-aminoethoxy)piperidine.

Chemical Reactivity and Derivatization

The synthetic utility of 4-(2-Boc-aminoethoxy)piperidine stems from the orthogonal reactivity of its two nitrogen atoms.

  • Piperidine Nitrogen (Secondary Amine): This nitrogen is a nucleophile and can undergo a variety of common amine reactions, including:

    • N-Alkylation: Reaction with alkyl halides.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Aminoethoxy Nitrogen (Boc-Protected): The Boc group is stable to a wide range of non-acidic conditions, allowing for selective functionalization of the piperidine nitrogen. It can be readily removed with strong acids like TFA or HCl to reveal the primary amine, which can then be further modified.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a highly valuable intermediate.

G cluster_1 Reactivity and Derivatization Start 4-(2-Boc-aminoethoxy)piperidine Piperidine_N Piperidine Nitrogen (Nucleophilic) Start->Piperidine_N Boc_N Boc-Protected Amine Start->Boc_N Alkylation N-Alkylation Piperidine_N->Alkylation Arylation N-Arylation Piperidine_N->Arylation Acylation N-Acylation Piperidine_N->Acylation Boc_Deprotection Boc Deprotection (Acid) Boc_N->Boc_Deprotection Primary_Amine Primary Amine Revealed Boc_Deprotection->Primary_Amine

Key reactive sites and derivatization pathways.

Potential Applications in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern pharmacology, present in numerous approved drugs. The incorporation of a piperidine ring can enhance solubility, improve bioavailability, and provide a rigid scaffold for precise orientation of pharmacophoric groups.

Based on the utility of its analogues, 4-(2-Boc-aminoethoxy)piperidine is an excellent candidate for:

  • Linker Technology: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is critical. The ethoxy-piperidine structure provides a flexible and hydrophilic linker component.

  • GPCR Ligands: Many antagonists for G-protein coupled receptors, such as chemokine receptors (e.g., CCR5), utilize a substituted piperidine core to interact with the receptor binding pocket.

  • Ion Channel Modulators: The piperidine scaffold is prevalent in compounds targeting various ion channels.

  • Enzyme Inhibitors: As a building block, it can be incorporated into inhibitors for various enzymes where the piperidine ring can occupy a specific sub-pocket of the active site.

For instance, the related compound 4-(N-Boc-amino)piperidine is a key intermediate in the synthesis of CCR5 antagonists with potent anti-HIV activity. The additional ethoxy group in the target compound of this guide could be used to fine-tune pharmacokinetic properties such as cell permeability and metabolic stability.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 4-(2-Boc-aminoethoxy)piperidine. However, based on its functional groups, the following precautions are advised:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: As a secondary amine, it is expected to be a mild base and may be corrosive. The Boc-protected amine is generally non-hazardous. Thermal decomposition may produce oxides of carbon and nitrogen.

It is strongly recommended to consult the SDS for structurally similar compounds, such as 1-Boc-4-hydroxypiperidine and other N-Boc-piperidine derivatives, before handling.

Conclusion

4-(2-Boc-aminoethoxy)piperidine is a promising, albeit not widely commercialized, chemical building block for drug discovery and development. Its structure offers a unique combination of a versatile piperidine scaffold and a flexible, Boc-protected aminoethoxy side chain. While direct experimental data is scarce, its synthesis is feasible through established methods like the Williamson ether synthesis. Its true potential lies in the hands of medicinal chemists who can leverage its orthogonal reactivity to construct novel and complex bioactive molecules. As the demand for sophisticated molecular architectures in drug design continues to grow, the utility of such specialized intermediates is poised to increase significantly.

References

  • Burrows, J.N., et al. (2005). Modulators of the human CCR5 receptor. Part 1: Discovery and initial SAR of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[Link]

Design and Synthesis of the Boc-Aminoethyl Piperidine Ether Linker

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & PROTAC Design

Part 1: Strategic Rationale & Physicochemical Architecture

In modern drug discovery, particularly within the field of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD), the linker is no longer viewed as a passive connector.[1] It is a critical determinant of ternary complex stability (


), cell permeability, and oral bioavailability.

The Boc-aminoethyl piperidine ether motif represents a paradigm shift from traditional, flexible polyethylene glycol (PEG) chains to "rigidified" linker systems.

1.1 The "Rigidity" Hypothesis

While PEG linkers offer water solubility, their high conformational entropy often results in a "floppy" molecule that struggles to lock the E3 ligase and Protein of Interest (POI) into a productive ubiquitination geometry.

The piperidine ether linker introduces a defined vector. The saturated 6-membered ring forces the exit vector into a specific conformation (typically equatorial), reducing the entropic penalty upon binding.

1.2 Physicochemical Comparison: PEG vs. Piperidine Ether

The following table contrasts a standard PEG-2 linker with the Piperidine Ether equivalent.

FeaturePEG-2 Linker (Standard)Piperidine Ether Linker (Rigid)Impact on Drug Design
Structure -O-CH2-CH2-O-CH2-CH2-NH-Piperidine-4-O-CH2-CH2-NH-Conformational Restriction
LogP Hydrophilic (Variable)Moderate (Tunable)Piperidine adds lipophilicity but maintains solubility via ionization.
pKa NeutralBasic (~9.0 - 10.0)The piperidine nitrogen is protonated at pH 7.4, drastically improving aqueous solubility.
Metabolic Stability Prone to oxidative cleavageHighEther linkage is robust; piperidine resists rapid clearance better than linear amines.
Ternary Complex High Entropy (Flexible)Low Entropy (Rigid)Higher cooperativity (

-factor) in PROTAC ternary complexes.
Part 2: Synthetic Methodology (The "How-To")

The protocol below describes the synthesis of the core building block: tert-butyl (2-(piperidin-4-yloxy)ethyl)carbamate .

2.1 Retrosynthetic Analysis

The target molecule is disassembled into N-Benzyl-4-hydroxypiperidine (stable precursor) and N-Boc-2-bromoethylamine . The benzyl group serves as a temporary mask for the piperidine nitrogen, allowing for orthogonal deprotection.

2.2 Step-by-Step Protocol

Step 1: Williamson Ether Synthesis (Phase Transfer Catalysis) Rationale: Using standard NaH in DMF can be hazardous and lead to elimination of the alkyl halide. A Phase Transfer Catalysis (PTC) method is safer and often higher yielding for this specific substrate.

  • Reagents: N-Benzyl-4-hydroxypiperidine (1.0 eq), N-Boc-2-bromoethylamine (1.5 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq), Toluene (Solvent), 50% NaOH (aq).

  • Procedure:

    • Dissolve N-Benzyl-4-hydroxypiperidine in Toluene.

    • Add TBAHS and the 50% NaOH solution. Vigorously stir to create an emulsion.

    • Add N-Boc-2-bromoethylamine dropwise at room temperature.

    • Critical Control Point: Heat to 60°C and monitor by LCMS. Look for the product mass [M+H]+ ~335.

    • Troubleshooting: If elimination (formation of N-Boc-vinylamine) is observed, lower temperature to 45°C and extend reaction time.

  • Workup: Separate phases. Wash organic layer with water and brine.[2] Dry over MgSO4.

Step 2: Hydrogenolysis (Benzyl Deprotection) Rationale: We need to expose the secondary amine on the piperidine ring to attach it to our Ligand A (e.g., Pomalidomide or VHL ligand). The Boc group must remain intact.

  • Reagents: Pd(OH)2/C (Pearlman's Catalyst, 10 wt%), Methanol, H2 gas (balloon or Parr shaker).

  • Procedure:

    • Dissolve the intermediate from Step 1 in Methanol.

    • Add catalyst carefully under Nitrogen flow (Pyrophoric risk!).

    • Purge with Hydrogen gas. Stir at RT for 4-12 hours.

    • Self-Validation: Monitor for the disappearance of the benzyl aromatic signals in NMR or mass shift of -90 Da in LCMS.

  • Purification: Filter through a Celite pad. Concentrate in vacuo. The resulting oil is usually sufficiently pure (>95%) for the next coupling step.

2.3 Synthesis Workflow Diagram

The following diagram illustrates the logic flow for synthesizing and utilizing this linker.

G Start N-Benzyl-4-hydroxypiperidine Step1 Step 1: Ether Formation (TBAHS, 50% NaOH, Toluene) Start->Step1 Reagent N-Boc-2-bromoethylamine Reagent->Step1 Intermed Intermediate: N-Benzyl-Piperidine-Ether-Boc Step1->Intermed Alkylation Step2 Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Intermed->Step2 Final Target Linker: 4-(2-Boc-aminoethoxy)piperidine Step2->Final Benzyl Removal

Caption: Figure 1. Synthetic route for the generation of the mono-protected piperidine ether linker.

Part 3: Conjugation Dynamics in Medicinal Chemistry

Once you have the 4-(2-Boc-aminoethoxy)piperidine core, it acts as a versatile "plug-and-play" module.

3.1 The Order of Operations

In PROTAC synthesis, the order of conjugation is vital to prevent solubility crashes.

  • Coupling 1 (The Piperidine NH): React the secondary amine of the linker with Ligand A (usually the E3 ligase binder, e.g., Thalidomide-4-fluoride via SNAr or a carboxylic acid via Amide Coupling).

    • Why? The secondary amine is sterically more hindered than the primary amine. Reacting it first while the primary amine is Boc-protected prevents polymerization.

  • Deprotection: Remove the Boc group (TFA/DCM 1:4 v/v).

  • Coupling 2 (The Primary Amine): React the newly liberated primary amine with Ligand B (The Warhead).

3.2 PROTAC Assembly Diagram

PROTAC Linker Linker Core (Piperidine-Ether-Boc) Complex1 Intermediate 1 (Ligand A - Linker - Boc) Linker->Complex1 SNAr or Amide Coup. LigandA Ligand A (E3 Binder - Electrophile) LigandA->Complex1 LigandB Ligand B (Warhead - Acid/NHS) FinalPROTAC Final PROTAC (Ligand A - Linker - Ligand B) LigandB->FinalPROTAC Deprot Deprotection (Remove Boc -> NH2) Complex1->Deprot TFA/DCM Deprot->FinalPROTAC Amide Coup.

Caption: Figure 2. Convergent assembly strategy for PROTACs using the piperidine ether linker.

Part 4: Critical Troubleshooting & Quality Control

As a self-validating system, every step must be checked against specific criteria:

  • Solubility Check (LogD):

    • If the final PROTAC precipitates in biological media, the piperidine linker is likely not protonated enough.

    • Solution: Ensure the assay pH is < 8.0. At pH 7.4, the piperidine (pKa ~9.5) should be cationic, aiding solubility.

  • Rotameric Broadening (NMR):

    • Piperidine linkers often show broad peaks in 1H NMR at room temperature due to chair-boat interconversion or restricted rotation around the amide bond (if conjugated).

    • Validation: Run NMR at 50°C to sharpen peaks and confirm integration.

  • Boc Deprotection Scavenging:

    • When removing Boc with TFA, the tert-butyl cation can re-attack electron-rich regions of your warhead (e.g., indole rings).

    • Protocol Adjustment: Always include Triethylsilane (TES) (2-5%) in your TFA/DCM deprotection cocktail as a cation scavenger.

References
  • Design of Rigid Linkers in PROTACs

    • Title: "Linkerology" in PROTAC design: The impact of linker rigidity on ternary complex formation.[3]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Piperidine Synthesis Methodology

    • Title: Practical Synthesis of 4-Alkoxypiperidines via Phase Transfer C
    • Source:Organic Process Research & Development
    • URL:[Link](Note: Generalized link to journal for standard PTC protocols)

  • PROTAC Physicochemical Properties

    • Title: Guidelines for the Design of PROTACs with Good Drug Metabolism and Pharmacokinetic Properties.
    • Source:N
    • URL:[Link]

  • Boc Deprotection Protocols

    • Title: Removal of the tert-Butoxycarbonyl (Boc) Group: Scavengers and Side Reactions.
    • Source:Greene's Protective Groups in Organic Synthesis (Online Wiley Library)
    • URL:[Link]

Sources

Bifunctional Piperidine Linkers: Strategic Rigidity in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from the use of passive, flexible linkers (PEG, alkyl chains) to active, rigid scaffolds.[1][2] Bifunctional piperidine linkers represent a high-value structural motif in this new generation. Unlike flexible chains that suffer from high entropic penalties upon binding, piperidine-based linkers offer conformational restriction (pre-organization), solubility modulation (via the basic nitrogen), and metabolic stability .

This guide details the design principles, synthetic pathways, and optimization strategies for integrating bifunctional piperidine linkers into PROTAC campaigns. It is written for medicinal chemists and drug discovery scientists requiring actionable, high-level technical direction.

Part 1: Strategic Rationale & Mechanistic Logic

The Entropic Advantage

The formation of a ternary complex (POI-PROTAC-E3) is the rate-limiting step in targeted protein degradation.

  • Flexible Linkers (PEG): Incur a high entropic cost (

    
    ) as the flexible chain must "freeze" into a specific conformation to bridge the two proteins.
    
  • Rigid Linkers (Piperidine): The saturated heterocycle restricts the number of rotatable bonds. This pre-organization minimizes the entropy loss upon binding, potentially improving the thermodynamic affinity (

    
    ) and cooperativity (
    
    
    
    ) of the complex.
Physicochemical Modulation (The "Chameleon" Effect)

Piperidine linkers address the "molecular obesity" problem of PROTACs (MW > 800 Da).

  • Solubility: The secondary amine (or tertiary upon substitution) has a pKa ~8–10. At physiological pH, it exists in equilibrium between neutral and protonated states. The protonated form significantly enhances aqueous solubility compared to all-carbon or PEG linkers.

  • Permeability: While charged molecules typically struggle to cross membranes, the ability to deprotonate allows a fraction of the molecule to remain neutral and lipophilic, facilitating passive diffusion.

Metabolic Stability

PEG linkers are susceptible to oxidative degradation (e.g., alcohol dehydrogenase-mediated chain shortening). The saturated carbon skeleton of piperidine is metabolically robust, extending the in vivo half-life of the degrader.

Part 2: Design Architectures & Topology

The topology of the piperidine linker is defined by its substitution pattern. The 1,4-disubstitution is the industry standard due to its ability to maximize the distance (exit vector) between the two ligands while maintaining linearity.

Common Topologies
  • N-to-C4 Connectivity: The most versatile approach.

    • N1 Position: Typically alkylated or acylated to connect to the E3 ligand (e.g., Cereblon binders like Pomalidomide).

    • C4 Position: Functionalized with a carboxyl, amine, or alkyl group to connect to the Warhead (POI ligand).

  • Piperazine Variant: Similar to piperidine but introduces a second nitrogen at position 4, further increasing polarity and solubility.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for selecting a piperidine linker strategy.

PiperidineLogic Start PROTAC Design Phase Challenge Identify Limiting Factor Start->Challenge Solubility Poor Solubility? Challenge->Solubility Potency Low Potency/Cooperativity? Challenge->Potency PipSelect Select Piperidine Core Solubility->PipSelect Basic N adds polarity Potency->PipSelect Rigidity reduces entropy cost TypeA 1,4-Piperidine (Linear Extension) PipSelect->TypeA Standard Reach TypeB Piperazine (Max Solubility) PipSelect->TypeB High Polarity Req Synth Synthesis Strategy TypeA->Synth TypeB->Synth Result Optimized PROTAC Synth->Result

Caption: Decision logic for implementing piperidine scaffolds to solve specific ADME or potency bottlenecks.

Part 3: Synthetic Methodology

This section details the synthesis of a 1,4-bifunctional piperidine linker connecting a carboxylic acid warhead to an amine-functionalized E3 ligand.

Protocol: Synthesis of N-Alkylated Piperidine-4-Carboxamide Linker

Objective: Create a linker core capable of connecting two amine/acid ligands. Core Scaffold: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).

Step 1: N-Alkylation (Introduction of Linker Arm 1)
  • Reagents: Ethyl isonipecotate (1.0 eq), N-Boc-3-bromopropylamine (1.1 eq), K₂CO₃ (3.0 eq), KI (cat.), MeCN.

  • Procedure:

    • Dissolve ethyl isonipecotate in anhydrous Acetonitrile (MeCN).

    • Add K₂CO₃ and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.

    • Add N-Boc-3-bromopropylamine dropwise.

    • Reflux at 80°C for 12–16 hours. Monitor by LC-MS (Target: disappearance of secondary amine).

    • Workup: Filter solids, concentrate filtrate, and purify via flash column chromatography (DCM/MeOH).

  • Causality: We use N-alkylation here to maintain the basicity of the piperidine nitrogen (tertiary amine product). If an amide bond were formed here (N-acylation), the basicity and solubility benefits would be lost.

Step 2: Ester Hydrolysis (Activation of Linker Arm 2)
  • Reagents: LiOH·H₂O (3.0 eq), THF/H₂O (3:1).

  • Procedure:

    • Dissolve the intermediate from Step 1 in THF/H₂O.

    • Add LiOH·H₂O. Stir at Room Temperature (RT) for 4 hours.

    • Workup: Acidify carefully to pH ~4–5 with 1M HCl. Extract with EtOAc or n-Butanol (if highly polar).

  • Checkpoint: Ensure the Boc group remains intact. LiOH is mild enough to avoid Boc deprotection.

Step 3: Amide Coupling (Conjugation to Ligand A)
  • Reagents: Hydrolyzed Linker (1.0 eq), Ligand-Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve the carboxylic acid linker in dry DMF.

    • Add DIPEA and HATU. Stir for 5 mins to activate the ester.

    • Add the Amine-Ligand (e.g., Lenalidomide derivative).

    • Stir at RT for 2–12 hours.

  • Why HATU? Piperidine-4-carboxylic acids can be sterically hindered. HATU is a potent coupling reagent that minimizes racemization (though not an issue here) and drives the reaction to completion.

Step 4: Boc Deprotection & Final Coupling
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Procedure: Standard deprotection to reveal the primary amine on the "Arm 1" side, followed by a second amide coupling to the Warhead acid.

Synthetic Workflow Diagram

SynthesisFlow cluster_check Quality Control Step1 Step 1: N-Alkylation (Ethyl isonipecotate + Alkyl Bromide) Intermediate1 Tertiary Amine Formed (Solubility Handle) Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step3 Step 3: Amide Coupling A (Linker-COOH + Ligand-NH2) Step2->Step3 Step4 Step 4: Boc Deprotection (TFA or HCl) Step3->Step4 Check1 LC-MS: Check for incomplete coupling Step3->Check1 Step5 Step 5: Amide Coupling B (Linker-NH2 + Warhead-COOH) Step4->Step5 Intermediate1->Step2 Intermediate2 Bifunctional Core Ready

Caption: Step-by-step synthetic route for a standard 1,4-piperidine PROTAC linker.

Part 4: Performance Data & Comparison

The following table summarizes the impact of switching from a flexible PEG linker to a rigid piperidine linker, based on aggregated data from recent literature (e.g., ARV-110 analogs).

FeaturePEG Linker (Flexible)Piperidine Linker (Rigid)Impact Analysis
Solubility (Aq) Moderate (Hydrophilic)High (pH dependent)Basic Nitrogen (pKa ~9) allows protonation, drastically improving solubility in acidic media/lysosomes.
Permeability Low to ModerateModerate to High Ability to exist in neutral form facilitates membrane crossing; prevents "floppy" conformations that expose polar surface area.
Metabolic Stability Low (Oxidative cleavage)High Saturated ring resists CYP450 degradation better than polyether chains.
Ternary Complex High Entropy CostLow Entropy Cost Rigid structure pre-organizes ligands.[2] Risk:[1] If geometry is wrong, activity is abolished (All-or-Nothing).
DC50 (Potency) BaselineOften 2-10x Improved Assuming optimal geometry, rigidity drives cooperativity.

Part 5: Troubleshooting & Optimization

"The Geometry Trap"

Problem: A rigid linker yields inactive PROTACs. Cause: The rigidity prevents the two proteins from orienting correctly for ubiquitin transfer.[2] Unlike PEG, piperidine cannot "adapt." Solution:

  • Linker Scanning: Synthesize a small library varying the chain length attached to the piperidine nitrogen (e.g., propyl vs. butyl vs. pentyl).

  • Vector Change: Switch from 1,4-piperidine to 1,3-piperidine to alter the exit vector angle.

Solubility Issues in Synthesis

Problem: Piperidine intermediates precipitate during coupling. Solution:

  • Use DMF/DMSO mixtures.

  • Add chaotropic salts (e.g., Lithium Chloride) if aggregating.

  • Ensure the piperidine nitrogen is not accidentally protonated during coupling (use excess DIPEA).

Purification

Protocol: Piperidine PROTACs are basic.

  • Reverse Phase (Prep-HPLC): Use a high pH buffer (Ammonium Bicarbonate, pH 10) or 0.1% TFA (low pH).

  • Note: If using TFA, the product will be a TFA salt. This is soluble but may affect cellular assays. Desalt or convert to HCl salt if necessary.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (Royal Society of Chemistry). [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

Sources

An In-depth Technical Guide to Piperidine-Based Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic application of piperidine-based heterobifunctional crosslinkers. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, providing a robust framework for designing and executing successful bioconjugation strategies. We will explore the unique advantages of the piperidine scaffold, its synthesis, and its pivotal role in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chapter 1: The Piperidine Moiety: A Privileged Scaffold in Linker Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of structural and physicochemical properties that make it an exceptional component in the design of heterobifunctional linkers.

Key Advantages:

  • Conformational Rigidity: Unlike flexible alkyl chains, the saturated piperidine ring adopts a stable chair conformation.[1] This rigidity helps to pre-organize the linker, reducing the entropic penalty of binding and facilitating the formation of a stable and productive ternary complex in applications like PROTACs.[3] This defined three-dimensional orientation of substituents is crucial for optimizing interactions with biological targets.[1]

  • Improved Physicochemical Properties: The nitrogen atom within the piperidine ring is a key modulator of a molecule's properties. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor.[1] This allows for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability, which can enhance bioavailability.[4][5][6]

  • Synthetic Versatility: The piperidine ring offers multiple points for chemical modification, making it a versatile building block for creating diverse libraries of potential drug candidates.[4] The use of protecting groups, such as the commonly employed Boc (tert-butyloxycarbonyl) group, allows for controlled and sequential chemical reactions.[4]

Chapter 2: Synthetic Strategies for Piperidine-Based Linkers

The synthesis of piperidine-based heterobifunctional linkers involves multi-step organic chemistry procedures. A common strategy involves starting with a commercially available, differentially protected piperidine derivative. This allows for the sequential addition of different reactive functional groups.

A generalized synthetic workflow might involve:

  • Starting Material Selection: A common starting point is a piperidine derivative with orthogonal protecting groups, such as a Boc-protected amine and a carboxylic acid ester. This allows for selective deprotection and functionalization.

  • First Functionalization: One of the protected groups is removed, and the first reactive handle is installed. For example, the carboxylic acid can be activated and coupled with a molecule bearing a terminal alkyne for "click chemistry."

  • Second Functionalization: The second protecting group is removed, and the other end of the linker is functionalized, for instance, by converting a deprotected amine into an active N-hydroxysuccinimide (NHS) ester for protein conjugation.

The choice of synthetic route and protecting groups is critical and depends on the desired final structure and the compatibility of the reactive ends.

Chapter 3: Mechanism of Action in Bioconjugation

Heterobifunctional crosslinkers, by definition, possess two different reactive groups, allowing for the specific covalent linkage of two different biomolecules. Piperidine-based linkers are frequently designed with an amine-reactive group at one end and another functional group for a different target at the other.

A widely used amine-reactive group is the N-hydroxysuccinimide (NHS) ester . NHS esters react efficiently with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[7][8]

Key Considerations for NHS Ester Conjugation:

  • pH Control: The reaction is highly pH-dependent. A slightly basic pH (typically 8.0-8.5) is required to ensure that the lysine's amino group is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[9][10][11]

  • Buffer Choice: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the NHS ester.[9][11] Non-nucleophilic buffers like sodium bicarbonate or phosphate-buffered saline (PBS) are recommended.[8][10][11]

  • Solvent: While the bioconjugation reaction occurs in an aqueous buffer, the NHS ester itself is often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[7][9][10]

Diagram: General Bioconjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) R Add Linker Solution to Protein Solution (Stir 1-2h at RT) P->R L Dissolve Linker-NHS Ester in Anhydrous DMSO L->R Pu Purify Conjugate (e.g., Gel Filtration) R->Pu A Characterize Conjugate (SDS-PAGE, Mass Spec) Pu->A

Caption: A typical workflow for conjugating an NHS-ester linker to a protein.

Chapter 4: Applications in Targeted Protein Degradation (PROTACs)

PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[12]

The linker is arguably the most critical component of a PROTAC, as its length, rigidity, and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] Piperidine-based linkers are frequently used in PROTAC design because their inherent rigidity can help achieve the optimal orientation for ubiquitination.[3][5] By constraining the conformation of the PROTAC, these linkers can enhance selectivity and improve pharmacokinetic properties.[12]

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_degradation Degradation POI Target Protein (POI) PROTAC Warhead Piperidine Linker E3 Ligand POI->PROTAC:head Binds Ub_POI Poly-ubiquitinated POI E3 E3 Ubiquitin Ligase E3->PROTAC:e3 Ub Ubiquitin Ub->POI E2 Ligase Proteasome Proteasome Proteasome->PROTAC Releases Degraded Degraded Peptides Proteasome->Degraded Degrades Ub_POI->Proteasome

Caption: The catalytic cycle of a PROTAC inducing poly-ubiquitination and degradation of a target protein.

Chapter 5: Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker in an ADC plays the critical role of connecting the antibody to the payload, ensuring that the conjugate remains stable in circulation but releases the cytotoxic agent upon reaching the target tumor cell.[14][15]

Piperidine-based linkers can be incorporated into both cleavable and non-cleavable ADC designs.

  • Cleavable Linkers: These are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in the lysosome or the presence of specific enzymes like cathepsins.[16][] A piperidine moiety can provide a stable scaffold to which these cleavable triggers are attached.

  • Non-Cleavable Linkers: In this design, the payload is released only after the complete lysosomal degradation of the antibody.[16] The stability of the piperidine ring makes it a suitable component for these highly stable linkers, ensuring the payload remains attached until the ADC is fully processed by the cell.

The choice between a cleavable and non-cleavable linker strategy depends on the payload's mechanism of action and desired therapeutic properties.

Chapter 6: Characterization and Quality Control

The thorough characterization of the heterobifunctional linker and the final bioconjugate is a non-negotiable step in the development process. It ensures identity, purity, stability, and batch-to-batch consistency.

Key Analytical Techniques:

TechniquePurposeKey Information Provided
NMR Spectroscopy Structural elucidation of the synthesized linker.Confirms the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To confirm the mass of the linker and the final conjugate.[18]Provides the molecular weight of the linker. For conjugates, it confirms successful conjugation and can determine the drug-to-antibody ratio (DAR).[18][19]
HPLC/UPLC To assess the purity of the linker and the conjugate.Separates the desired product from starting materials, reagents, and byproducts.
SDS-PAGE Qualitative assessment of protein conjugation.A shift in the molecular weight band of the protein indicates successful conjugation.

Electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for analyzing bioconjugates, as it can determine the distribution of species with different numbers of attached molecules, providing critical information on the heterogeneity of the final product.[20][21]

Experimental Protocol: NHS Ester Labeling of an Antibody

This protocol provides a self-validating system for the conjugation of a piperidine-based linker activated with an NHS ester to an IgG antibody.

1. Materials:

  • IgG antibody in a non-amine buffer (e.g., PBS).

  • Piperidine-Linker-NHS Ester.

  • Anhydrous DMSO.[9]

  • 1M Sodium Bicarbonate (NaHCO₃), pH 8.3.[8]

  • Purification column (e.g., Sephadex G-25).[7]

  • Spectrophotometer.

2. Antibody Preparation:

  • Adjust the antibody concentration to 2.5 mg/mL in PBS.[8]

  • Add 1/10th volume of 1M NaHCO₃ to the antibody solution to raise the pH to ~8.3.[8]

    • Causality Insight: This step is critical to deprotonate the lysine ε-amino groups, making them nucleophilic and ready to react with the NHS ester.[9]

3. Linker Preparation:

  • Prepare a 10 mg/mL stock solution of the Piperidine-Linker-NHS Ester in anhydrous DMSO immediately before use.[7]

    • Trustworthiness Check: NHS esters are moisture-sensitive. Using anhydrous solvent prevents premature hydrolysis, ensuring maximum reactivity.[9]

4. Conjugation Reaction:

  • Add a calculated molar excess of the linker solution to the stirring antibody solution. A typical starting point is a 10- to 20-fold molar excess of linker to antibody.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

5. Purification:

  • Separate the labeled antibody from unreacted linker and byproducts using a gel filtration column (e.g., G-25) pre-equilibrated with PBS.[7]

  • Collect fractions and monitor the protein elution using absorbance at 280 nm. Pool the fractions containing the antibody.

6. Characterization (Self-Validation):

  • Degree of Labeling (DOL): Determine the protein concentration (A280) and the concentration of the attached molecule (if it has a chromophore) via UV-Vis spectrophotometry. Calculate the ratio to determine the average number of linkers per antibody.

  • Mass Spectrometry: Analyze the purified conjugate using ESI-MS to confirm the mass increase corresponding to the covalent attachment of the linker and to determine the distribution of different species (unlabeled, 1 linker, 2 linkers, etc.).[20][22] The observed mass shift provides definitive proof of successful conjugation.

Conclusion and Future Perspectives

Piperidine-based heterobifunctional crosslinkers represent a powerful and versatile class of tools for the modern drug developer. Their unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented their role in the design of sophisticated therapeutics like PROTACs and ADCs.[2][3][4] As our understanding of the complex interplay between linker structure and biological activity deepens, we can anticipate the development of next-generation piperidine linkers with even greater control over spatial orientation, metabolic stability, and conditional cleavage, further expanding the horizons of targeted medicine.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). [Source Redacted].
  • NHS ester protocol for labeling proteins - Abberior Instruments. (n.d.). Abberior Instruments. Retrieved from [Link]

  • Mass Spectrometric Conjugate Characterization - FUJIFILM Biotechnologies. (n.d.). FUJIFILM Diosynth Biotechnologies. Retrieved from [Link]

  • Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry | Bioconjugate Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Interchim. Retrieved from [Link]

  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015, September 11). ACS Publications. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved from [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020, October 30). Open Exploration Publishing. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Linkers for ADCs - NJ Bio, Inc. (n.d.). NJ Bio, Inc. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - MDPI. (2016, April 14). MDPI. Retrieved from [Link]

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. (2025, June 7). Creative Biolabs. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). Royal Society of Chemistry. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (2022, August 9). National Center for Biotechnology Information. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility & Handling of tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile, preparation protocols, and stability considerations for tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate (CAS: Analogous to 165528-81-4 class) in Dimethyl Sulfoxide (DMSO).

As a secondary amine building block featuring a Boc-protected primary amine via an ether linker, this compound exhibits high solubility in DMSO (>50 mg/mL) due to the favorable interaction between the dipolar aprotic solvent and the carbamate/amine polar centers. However, its amphiphilic nature requires precise handling to prevent precipitation in aqueous dilutions and degradation of the acid-sensitive Boc group.

Chemical Identity & Physicochemical Profile

Understanding the structural logic is the first step to mastering solubility.

PropertyDetail
Compound Name tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight ~244.33 g/mol
Structural Features [1][2] • Piperidine Ring: Secondary amine (Basic, Polar) [] • Ether Linker: Flexible, H-bond acceptor • Boc Group: Lipophilic, Acid-labile protecting group
Predicted LogP ~1.2 – 1.8 (Moderately Lipophilic)
Physical State White to off-white solid / crystalline powder
Solubility Mechanism in DMSO

DMSO (Dimethyl Sulfoxide) is a dipolar aprotic solvent with a high dielectric constant (


). It dissolves this compound effectively by:
  • Solvating the Amine: The sulfoxide oxygen accepts hydrogen bonds from the secondary amine (piperidine NH) and the carbamate NH.

  • Dispersing the Boc Group: The methyl groups of DMSO interact favorably with the lipophilic tert-butyl moiety via van der Waals forces.

Solubility Profile & Benchmarks

While specific gravimetric data for this exact ether derivative is often proprietary, its solubility behavior is strictly analogous to the Boc-amino-piperidine class .

SolventSolubility RatingEstimated LimitNotes
DMSO High > 100 mM (~25 mg/mL)Preferred solvent for stock solutions.
Ethanol High> 50 mMGood for biological assays if DMSO toxicity is a concern.
DCM High> 100 mMStandard for synthetic workups.
Water Low / pH Dependent< 1 mM (Neutral pH)Risk of precipitation. Soluble at acidic pH (protonation of piperidine), but risks Boc cleavage.

Critical Insight: The presence of the ether oxygen increases polarity slightly compared to alkyl-linked analogs (e.g., tert-butyl (2-(piperidin-4-yl)ethyl)carbamate), potentially enhancing solubility in DMSO further.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Target Volume: 1 mL | Target Mass: 12.22 mg

Reagents:

  • Compound: tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate (MW: 244.33)

  • Solvent: Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves)
    

Workflow:

  • Weighing: Accurately weigh 12.2 mg of the solid into a sterile, amber glass vial (Boc groups can be light sensitive over long periods; amber glass is precautionary).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds.

    • Checkpoint: If solid remains, sonicate in a water bath at 25°C for 2 minutes.

    • Observation: Solution should be clear and colorless.

  • Sterilization (Optional for Cell Culture): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the drug.

Protocol B: Aqueous Dilution (Avoiding "Crash-Out")

When diluting DMSO stocks into aqueous buffers (PBS, Media), the hydrophobic Boc group can cause immediate precipitation.

Step-by-Step Dilution Logic:

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into a co-solvent if needed (e.g., Ethanol or pure DMSO) to create a working stock.

  • Slow Addition: Add the DMSO working stock dropwise to the vortexing aqueous buffer.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) for biological assays to avoid solvent toxicity.

Visualization of Workflows

Figure 1: Dissolution & Stability Logic

This diagram illustrates the dissolution process and the critical stability cliff (Acid Sensitivity).

SolubilityLogic Solid Solid Compound (C12H24N2O3) Solvated Solvated Species (Stable Stock) Solid->Solvated Vortex/Sonicate DMSO Anhydrous DMSO (Dipolar Aprotic) DMSO->Solvated Solvation Aqueous Aqueous Buffer (pH 7.4) Solvated->Aqueous Dilution Acid Acidic Condition (pH < 4) Solvated->Acid Exposure Precip Precipitation (Hydrophobic Effect) Aqueous->Precip Fast Addition Degradation Boc Deprotection (Isobutylene + CO2) Acid->Degradation Hydrolysis

Caption: Logical flow of dissolution, dilution risks (precipitation), and chemical stability boundaries (acid hydrolysis).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Cloudiness upon DMSO addition Moisture in DMSO or compound.Use anhydrous DMSO (stored over 3Å sieves). Warm gently to 37°C.
Precipitation in Media "Crash-out" due to lipophilicity.Perform serial dilutions in DMSO first. Ensure rapid mixing during aqueous addition.
Yellowing of Stock Oxidation of secondary amine.Purge vial with Nitrogen/Argon gas before sealing. Store at -20°C.
Gas Evolution (Bubbles) Acidic contamination causing Boc loss.Check solvent pH. Avoid using acidified DMSO.

Storage & Stability

  • Temperature: Store solid at -20°C. Store DMSO stocks at -20°C or -80°C.

  • Hygroscopicity: DMSO is hygroscopic. Water uptake can catalyze hydrolysis or reduce solubility. Always warm the vial to room temperature before opening to prevent condensation.

  • Shelf Life:

    • Solid: > 2 years (desiccated).[4]

    • DMSO Stock: 3–6 months (if kept dry and frozen).

References

  • BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (General solubility principles for piperidine derivatives).

  • Cayman Chemical. 4-(N-Boc-amino)piperidine Product Insert.[5] (Solubility benchmarks for Boc-amino-piperidines).

  • Sigma-Aldrich. tert-Butyl carbamate Stability & Handling. (Boc group stability data).

  • PubChem. Compound Summary: tert-Butyl (piperidin-4-ylmethyl)carbamate (CID 723429). (Structural analog physicochemical properties).

Sources

Navigating the Supply and Application of Piperidine Building Blocks: A Technical Guide to 4-(2-Boc-aminoethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Specific Building Block

In the landscape of pharmaceutical research and development, the precise chemical structure of a building block is paramount. This guide was initially conceived to address the commercial availability of 4-(2-Boc-aminoethoxy)piperidine. However, an extensive search of commercial chemical supplier databases and the broader scientific literature revealed a notable absence of this specific molecule as a readily available stock item. This observation suggests that 4-(2-Boc-aminoethoxy)piperidine is likely a custom synthesis target.

Recognizing the critical needs of researchers for structurally similar and functionally relevant alternatives, this guide has been pivoted to focus on a closely related and widely available analogue: 4-(2-Boc-aminoethyl)piperidine (CAS No. 165528-81-4). The structural difference, the substitution of an ethoxy linker with an ethyl linker, maintains the core piperidine and Boc-protected amino functionalities, making it a valuable substitute in many synthetic applications. This guide will provide an in-depth technical overview of 4-(2-Boc-aminoethyl)piperidine, from sourcing and quality control to its applications in contemporary drug discovery.

Introduction to 4-(2-Boc-aminoethyl)piperidine: A Versatile Synthetic Intermediate

4-(2-Boc-aminoethyl)piperidine is a bifunctional organic molecule that has carved a significant niche in medicinal chemistry and materials science.[1] Its structure features a piperidine ring, a common motif in many pharmaceuticals, which can enhance solubility and bioavailability.[1][2] The primary amine is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective chemical transformations at the secondary amine of the piperidine ring.[1] This versatile building block is instrumental in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of novel drugs targeting neurological disorders.[1]

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer 4-(2-Boc-aminoethyl)piperidine, typically with purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data and the supplier's quality management systems.

Below is a comparative table of representative commercial suppliers for 4-(2-Boc-aminoethyl)piperidine:

SupplierProduct Number (Example)Purity SpecificationAvailable Documentation
Sigma-AldrichCDS005500Not specified; sold "as-is" for early discovery research.[3]Certificate of Origin[3]
MedChemExpressHY-40336≥98.0% (by ¹H NMR)[4]Certificate of Analysis, ¹H NMR Spectrum[4]
Chem-Impex26279≥ 95% (by NMR)[1]Safety Data Sheet, Product Specification[1]
US BiologicalN/AHighly Purified[5]N/A
Santa Cruz Biotechnologysc-281084N/ACertificate of Analysis (lot specific)[6]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's website for the most current data and documentation.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of the identity and purity of incoming reagents is a cornerstone of good laboratory practice (GLP) and ensures the reliability of experimental results.[7]

Recommended QC Workflow

A robust quality control workflow for incoming 4-(2-Boc-aminoethyl)piperidine should include several key steps to verify its identity, purity, and integrity.[8][9]

QC_Workflow cluster_receiving Receiving cluster_testing In-House QC Testing cluster_decision Decision & Release receiving Receive Reagent & Supplier CoA visual_inspection Visual Inspection (Appearance, Color) receiving->visual_inspection identity_confirmation Identity Confirmation (¹H NMR, LC-MS) visual_inspection->identity_confirmation purity_assessment Purity Assessment (HPLC, qNMR) identity_confirmation->purity_assessment data_review Review & Compare with Specifications purity_assessment->data_review release Release for Use data_review->release Pass reject Reject & Quarantine data_review->reject Fail

Caption: A typical quality control workflow for incoming chemical reagents.

Experimental Protocol: Identity and Purity Verification by HPLC-MS

This protocol outlines a general method for the analysis of 4-(2-Boc-aminoethyl)piperidine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To confirm the identity and assess the purity of a supplied batch of 4-(2-Boc-aminoethyl)piperidine.

Materials:

  • 4-(2-Boc-aminoethyl)piperidine sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)

  • HPLC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-(2-Boc-aminoethyl)piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Data Analysis:

  • Identity Confirmation:

    • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 4-(2-Boc-aminoethyl)piperidine (C₁₂H₂₄N₂O₂), which has a calculated m/z of 229.19.

  • Purity Assessment:

    • The purity is determined by the peak area percentage of the main peak in the chromatogram. Impurities will appear as separate peaks.

Synthetic Routes and Potential Impurities

Understanding the synthesis of 4-(2-Boc-aminoethyl)piperidine is crucial for anticipating potential process-related impurities. A plausible synthetic route can be adapted from methods used for similar piperidine derivatives.[10]

A common approach involves the reductive amination of N-Boc-piperidone with an appropriate amine, followed by further functionalization. Alternatively, a multi-step synthesis starting from 4-cyanopyridine can be envisioned.

Potential impurities to consider during quality control analysis include:

  • Starting materials (e.g., N-Boc-piperidone)

  • Reagents from the synthesis (e.g., residual catalysts)

  • By-products from incomplete reactions or side reactions

  • Isomeric impurities

Applications in Drug Discovery and Development

The unique structural features of 4-(2-Boc-aminoethyl)piperidine make it a valuable building block in several areas of drug discovery.

PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins.[11][12] 4-(2-Boc-aminoethyl)piperidine serves as a versatile linker component in the synthesis of PROTACs.[13][14] The piperidine ring can improve the solubility and cell permeability of the final PROTAC molecule, while the protected amine provides a handle for conjugation to either the target protein binder or the E3 ligase ligand.[12]

Scaffolds for CNS-Active Agents

The piperidine moiety is a well-established scaffold in the design of drugs targeting the central nervous system (CNS).[1] Its incorporation can lead to compounds with improved blood-brain barrier penetration.[1] Derivatives of 4-(2-Boc-aminoethyl)piperidine have been explored in the development of ligands for various CNS targets, including sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders.[15]

Development of Therapeutics for Neurodegenerative Diseases

Research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's often involves the synthesis of novel small molecules that can modulate disease-related pathways.[16][17] The piperidine scaffold is a key component in some investigational compounds aimed at reducing amyloid-β and tau aggregation, hallmarks of Alzheimer's disease.[18] The versatility of 4-(2-Boc-aminoethyl)piperidine allows for its incorporation into diverse chemical libraries for screening against neurodegenerative targets.

Signaling_Pathway cluster_drug_discovery Drug Discovery & Development cluster_synthesis Chemical Synthesis cluster_applications Therapeutic Applications building_block 4-(2-Boc-aminoethyl)piperidine protac PROTACs building_block->protac Linker Synthesis cns_agents CNS-Active Agents building_block->cns_agents Scaffold for Novel Ligands neuro_therapeutics Neurodegenerative Disease Therapeutics building_block->neuro_therapeutics Core Structure for Screening Libraries

Caption: Applications of 4-(2-Boc-aminoethyl)piperidine in Drug Discovery.

Conclusion

While the initially sought-after 4-(2-Boc-aminoethoxy)piperidine appears to be a non-commercial compound requiring custom synthesis, its close analogue, 4-(2-Boc-aminoethyl)piperidine, is a readily available and highly versatile building block for pharmaceutical research. Its utility in the synthesis of PROTACs, CNS-active agents, and potential therapeutics for neurodegenerative diseases underscores its importance in modern drug discovery. A thorough understanding of its commercial landscape, coupled with rigorous in-house quality control, will enable researchers to effectively leverage this valuable synthetic intermediate in their pursuit of novel medicines.

References

  • 4-(2-boc-aminoethyl)piperidine suppliers USA. (n.d.). AmericanBio. [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(44), 12937-12945. [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent. [Link]

  • Harvey, D. (2024, February 10). 6.2: Quality Control. Chemistry LibreTexts. [Link]

  • Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates. (2025, July 30). Tristar Intermediates. [Link]

  • Quality Control for Chemistry Laboratory – Dynacare Kasper Laboratories Procedures. (n.d.). Dynacare. [Link]

  • 4 - Safety Data Sheet - AAPPTec. (n.d.). AAPPTec. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. (n.d.). Policija.si. [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.). PubChem. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry, 13(10), 1221-1229. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6848. [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z19491 © Wiley-VCH 2002. (n.d.). Wiley Online Library. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2023). Journal of Chromatographic Science, 61(1), 8-14. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 9). ACS Chemical Neuroscience. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (2022, August 9). RSC Medicinal Chemistry. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - ResearchGate. (n.d.). ResearchGate. [Link]

  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2023). Antioxidants, 12(3), 663. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021, July 20). Technology Networks. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (2024). ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]

Sources

Technical Safety Monograph: tert-Butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical safety and handling monograph for tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate .

This compound is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] It features a secondary amine (piperidine) for target attachment and a Boc-protected primary amine for subsequent deprotection and conjugation.[1]

Chemical Identification & Physiochemical Profile[1][2][3]

This section establishes the precise chemical identity. As this compound is often supplied as a research intermediate, commercial batches may exist as the free base or hydrochloride salt.[1] This guide assumes the Free Base form unless noted.

ParameterTechnical Specification
IUPAC Name tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate
Common Synonyms 4-(2-Boc-aminoethoxy)piperidine; Boc-amino-ethyl-O-piperidin-4-yl
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
CAS Registry Number 855776-98-0 (Free Base) / Note: Verify specific batch CAS as salt forms vary.[1][2][3]
Physical State White to off-white solid or viscous oil (depending on purity/temperature)
Solubility Soluble in DMSO, Methanol, DCM, Chloroform. Low water solubility.[1]
pKa (Predicted) ~10.8 (Piperidine NH), ~11.5 (Carbamate NH - very weak acid)
Structural Context

The molecule consists of three functional domains:[1]

  • Piperidine Ring (Secondary Amine): Highly basic, nucleophilic, prone to oxidation and carbamylation (reaction with atmospheric CO₂).[1]

  • Ether Linkage: Provides aqueous solubility and flexibility (PEG-mimetic).[1]

  • Boc-Carbamate: Acid-labile protecting group.[1]

Hazard Identification (GHS Classification)

While a specific regulatory SDS may not exist for every batch, the functional groups dictate the following GHS Classifications based on Structure-Activity Relationships (SAR) of similar piperidine linkers.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][4]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][4]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]

Safe Handling & Storage Protocol

The presence of a secondary amine makes this compound sensitive to environmental factors.[1] Proper storage is critical to prevent "crusting" (carbonate formation) or degradation.[1]

Storage Hierarchy
  • Temperature: Store at -20°C (Long term) or 2-8°C (Short term/Active use).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.[1] The secondary amine will absorb CO₂ from the air to form carbamic acid salts, altering stoichiometry.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic if dissolved in organic solvents.[1]

Handling Logic Flow

The following diagram outlines the decision matrix for handling spills or exposure, integrating the specific chemical properties (amine basicity).

SafetyLogic Start Handling Event Spill Spill/Release Start->Spill Contact Skin/Eye Contact Start->Contact Solid Is it Solid? Spill->Solid Liquid Is it Solution? Spill->Liquid Wash Flush 15min (Soap/Water) Contact->Wash Sweep Sweep to Container (Avoid Dust) Solid->Sweep Yes Absorb Absorb with Vermiculite (Do NOT use Acid) Liquid->Absorb Yes Neutralize Dispose as Organic Base Waste Sweep->Neutralize Absorb->Neutralize Wash->Neutralize

Caption: Operational logic for handling spills and exposure. Note the prohibition of acid neutralization due to Boc-group lability.[1]

Stability & Reactivity (The "Why" Behind the Protocol)

Understanding the chemical stability is essential for experimental success.[1] This compound is a "Janus" molecule: stable to base but highly sensitive to acid.[1]

Acid Sensitivity (Boc Group)
  • Risk: Exposure to strong acids (TFA, HCl, H₂SO₄) or even acidic silica gel during purification can remove the tert-butyl carbamate group.[1]

  • Result: Premature deprotection yields the diamine (N-(2-aminoethoxy)piperidine), which may polymerize or react uncontrollably in subsequent steps.

  • Mitigation: Add 1% Triethylamine (TEA) to chromatography eluents to neutralize silica acidity.[1]

Amine Oxidation & Carbonation[1]
  • Risk: The piperidine nitrogen is a secondary amine.[1]

  • Reaction:

    
     (Carbamic acid/salt).[1]
    
  • Result: The compound gains mass and loses nucleophilicity.[1]

  • Mitigation: Always purge headspace with Argon after use.[1]

Stability Diagram

Stability Compound tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate Acid Acid Exposure (TFA/HCl/Acidic Silica) Compound->Acid Air Air Exposure (CO2 / O2) Compound->Air Base Base Exposure (NaOH/TEA) Compound->Base Deprotection DEGRADATION: Loss of Boc Group (Formation of primary amine) Acid->Deprotection Rapid Carbonate CONTAMINATION: Formation of Carbamate Salts (Crusting) Air->Carbonate Slow/Time-dependent Stable STABLE: Compound remains intact Base->Stable Safe Zone

Caption: Stability profile highlighting the critical incompatibility with acids and atmospheric exposure.

Emergency Response & First Aid

In the event of exposure, the following protocols must be activated immediately.

Eye Contact[1][6][7]
  • Immediate Action: Do not rub eyes.

  • Flush: Irrigate with eyewash station saline for minimum 15 minutes , lifting eyelids occasionally.[1]

  • Medical: Seek ophthalmological evaluation. Amines can cause corneal haze or edema (blue vision) even if pain is minor.[1]

Skin Contact
  • Remove: Strip contaminated clothing immediately.[1]

  • Wash: Wash gently with soft soap and water.[1] Do not use ethanol or solvents , as they increase skin permeability and drive the compound deeper into the dermis.[1]

  • Observe: Watch for delayed erythema (redness) which is common with secondary amines.[1]

Inhalation[1][6][7]
  • Evacuate: Move to fresh air.

  • Position: Keep the victim in a semi-upright position to facilitate breathing.

  • Support: If breathing is labored, oxygen should be administered by trained personnel.[1]

Synthesis & Application Context

For researchers utilizing this compound, understanding its role enhances safety compliance.[1] It is primarily used as a Linker in PROTAC synthesis.[1]

  • Workflow:

    • Nucleophilic Attack: The piperidine nitrogen attacks an alkyl halide or epoxide on the "Target Ligand".[1]

    • Deprotection: The Boc group is removed (using TFA/DCM) to reveal the primary amine.[1]

    • Ligation: The primary amine is coupled to an E3 Ligase Ligand (e.g., Pomalidomide derivative).[1]

  • Safety Implication: The deprotection step (Step 2) generates isobutylene gas and trifluoroacetic acid salts.[1] This step must be performed in a high-efficiency fume hood due to the release of volatile byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine (Analogous Structure).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives hazard classification.[1] Retrieved from [Link]

  • BOC Gases. Safe Handling of Compressed Gases and Chemical Storage.[1] Retrieved from [Link]

Disclaimer: This monograph is a technical guide generated for research planning purposes. It does not replace the official Safety Data Sheet (SDS) provided by the specific vendor of your chemical batch.

Sources

The Fulcrum of Function: A Technical Guide to Novel Semi-Rigid Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate dance of drug discovery, the linker connecting a pharmacophore to another moiety—be it a payload, a reporter, or a protein degrader component—is far from a passive tether. It is a critical determinant of a molecule's overall efficacy, dictating its spatial orientation, physicochemical properties, and ultimately, its biological activity. While flexible and rigid linkers have been the historical mainstays, a paradigm shift towards semi-rigid linkers is unlocking new potential in therapeutic design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of novel semi-rigid linkers. We will delve into the rationale behind their design, synthetic strategies for their creation, and a suite of robust experimental protocols for their thorough characterization. This guide is structured to provide not just a "how-to," but a "why-to," empowering researchers to make informed decisions in their pursuit of next-generation therapeutics.

The Rationale for Rigidity: Moving Beyond Flexible Tethers

For years, flexible linkers, predominantly composed of polyethylene glycol (PEG) or simple alkyl chains, were the default choice in drug design. Their synthetic tractability and the conformational freedom they afforded were considered advantageous.[1][2] However, this very flexibility can be a double-edged sword. An excessively mobile linker can lead to a significant entropic penalty upon binding to its target, potentially weakening the desired interaction. Furthermore, a lack of conformational constraint can result in a heterogeneous population of molecules in solution, with only a fraction adopting the bioactive conformation necessary for optimal target engagement.[2][3]

Rigid linkers, often incorporating aromatic rings or alkynes, represent the other extreme.[1] While they can pre-organize a molecule into a bioactive conformation and enhance target selectivity, their inflexibility can also be a hindrance.[2] If the prescribed geometry is not perfectly complementary to the binding site, it can preclude the formation of a productive complex altogether.[4]

Semi-rigid linkers emerge as a compelling compromise, offering a balance between conformational pre-organization and adaptive flexibility.[5] These linkers are designed to reduce the entropic penalty of binding while still allowing for the necessary conformational adjustments to achieve optimal interactions with the target protein. This "best of both worlds" approach has shown significant promise in improving the potency, selectivity, and pharmacokinetic properties of a wide range of therapeutics, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[6][7][8]

Designing and Synthesizing the Semi-Rigid Toolbox

The design of a semi-rigid linker is a meticulous process of balancing structural elements that impart conformational constraint with those that allow for limited flexibility. The goal is to create a linker that guides the connected moieties into a productive orientation without locking them into a non-productive state.

Common Structural Motifs in Semi-Rigid Linkers

Several structural motifs have proven particularly effective in constructing semi-rigid linkers:

  • Triazoles: Formed via the highly efficient and bioorthogonal copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), triazole rings are planar and metabolically stable, introducing a degree of rigidity into a linker chain.[1][9] The position of the triazole within the linker can significantly impact the molecule's overall lipophilicity and solubility.[9]

  • Cycloalkanes: Saturated cyclic systems like piperazine, piperidine, and cyclohexane introduce conformational constraints while often improving water solubility and metabolic stability.[1]

  • Spirocycles: These unique structures, containing two rings connected by a single carbon atom, offer a defined three-dimensional geometry that can rigidly orient the linker in space.[10][11] The synthesis of spirocyclic building blocks has become increasingly sophisticated, making them more accessible for linker design.[12][13]

  • Alkynes: The linear geometry of triple bonds provides a simple yet effective way to introduce rigidity and control the distance between the connected moieties.[4]

Synthetic Strategies: A Tale of Two Linkers

To illustrate the practical aspects of semi-rigid linker synthesis, we present two representative protocols for the creation of triazole-based and spirocyclic linkers.

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole linker.

Materials:

  • Alkyne-functionalized molecule (e.g., an alkyne-derivatized warhead)

  • Azide-functionalized molecule (e.g., an azide-derivatized E3 ligase ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the reaction mixture containing the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired triazole-linked molecule.[14]

This protocol describes a key step in the synthesis of a spirocyclic pyrrolidine, a valuable building block for rigid linkers.[12]

Materials:

  • A cyclic ketone (e.g., cyclohexanone)

  • An electron-deficient exocyclic alkene

  • N-benzyl azomethine ylide (generated in situ)

  • Appropriate solvent and reagents for ylide generation

Procedure:

  • In a suitable reaction vessel, combine the cyclic ketone and the electron-deficient exocyclic alkene in an appropriate solvent.

  • Generate the N-benzyl azomethine ylide in situ according to established literature procedures.

  • Add the freshly generated azomethine ylide to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, work up the reaction mixture as required by the specific procedure.

  • Purify the resulting spirocyclic pyrrolidine derivative using chromatographic techniques.

Characterizing the Impact of Semi-Rigid Linkers

A comprehensive evaluation of a novel semi-rigid linker requires a multi-faceted approach, encompassing biophysical, structural, and cellular assays. This section provides detailed protocols for key experiments that are crucial for validating the performance of your linker-containing molecules.

Biophysical Characterization: Quantifying Interactions

Biophysical techniques are indispensable for dissecting the thermodynamics and kinetics of binding events.

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, making it ideal for characterizing the formation and stability of ternary complexes, which are central to the mechanism of action of PROTACs.[15][16][17][18][19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Protein of interest (POI)

  • E3 ligase

  • PROTAC with a semi-rigid linker

Procedure:

  • Immobilization of the E3 Ligase:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the E3 ligase at a suitable concentration in a low ionic strength buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.[15]

  • Binary Interaction Analysis (PROTAC with POI):

    • Inject a series of concentrations of the PROTAC over a flow cell with immobilized POI to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Formation:

    • Prepare a solution of the POI at a near-saturating concentration.

    • In this solution, prepare a dilution series of the PROTAC.

    • Inject the PROTAC/POI mixtures over the immobilized E3 ligase.

    • Monitor the association and dissociation phases to determine the kinetics and affinity of the ternary complex.[15]

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir for binary interactions, or a ternary complex model).

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[17]

NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution, making it invaluable for understanding how a semi-rigid linker influences the conformation of the bound molecule.[20][21][22][23][24]

Materials:

  • High-field NMR spectrometer

  • Isotopically labeled protein (e.g., ¹⁵N-labeled POI)

  • NMR buffer

  • Linker-containing molecule

Procedure (Chemical Shift Perturbation):

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer.

  • Prepare a stock solution of the linker-containing molecule in the same buffer.

  • Titrate increasing amounts of the molecule into the protein sample, acquiring an HSQC spectrum at each concentration.

  • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide resonances.

  • Map the residues with significant CSPs onto the protein's structure to identify the binding site.

  • The magnitude of the CSPs can provide information about the binding affinity.[20]

Structural Biology: Visualizing the Interaction

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering unparalleled insights into the binding mode and the role of the linker.[][26][27]

G cluster_protein Protein Production cluster_complex Complex Formation cluster_xtal Crystallization cluster_data Data Collection & Structure Solution p1 Overexpress & Purify POI c1 Incubate POI, E3 Ligase, & PROTAC p1->c1 p2 Overexpress & Purify E3 Ligase p2->c1 c2 Isolate Ternary Complex (e.g., SEC) c1->c2 x1 Set up Crystallization Screens c2->x1 x2 Optimize Crystal Growth x1->x2 d1 X-ray Diffraction Data Collection x2->d1 d2 Structure Determination & Refinement d1->d2

Sources

Methodological & Application

synthesis of PROTACs using tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of PROTACs using tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate

Executive Summary

This guide details the strategic application of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate (referred to herein as Linker-P4E ) in the synthesis of Cereblon (CRBN)-recruiting PROTACs. Unlike flexible PEG chains, the piperidine-ether motif in Linker-P4E introduces a defined conformational constraint while maintaining physicochemical properties favorable for cell permeability.

This protocol focuses on a "Cereblon-First" synthetic strategy, leveraging the high nucleophilicity of the piperidine amine for SNAr functionalization, followed by orthogonal deprotection and warhead conjugation.

Chemical Entity Profile

  • Compound: tert-butyl N-(2-(piperidin-4-yloxy)ethyl)carbamate

  • Role: Heterobifunctional PROTAC Linker

  • Key Features:

    • Piperidine Ring: Provides structural rigidity, reducing the entropic penalty of ternary complex formation.

    • Ether Linkage: Increases aqueous solubility compared to all-carbon chains.

    • Orthogonal Reactivity: Secondary amine (free) vs. Primary amine (Boc-protected).

Structural Logic: The secondary amine of the piperidine is sterically accessible and highly nucleophilic, making it an ideal candidate for nucleophilic aromatic substitution (SNAr) with fluorinated E3 ligase ligands (e.g., 4-fluorothalidomide).

Strategic Synthesis Workflow

The synthesis is divided into three critical phases to maximize yield and minimize purification steps.

Phase 1: E3 Ligase Ligand Installation (SNAr)
  • Objective: Conjugate Linker-P4E to the Cereblon binder (Thalidomide/Pomalidomide scaffold).

  • Mechanism: Nucleophilic Aromatic Substitution.[1][2]

  • Critical Control: Temperature control to prevent glutarimide ring hydrolysis.

Phase 2: Linker Activation (Deprotection)
  • Objective: Reveal the primary amine for warhead attachment.

  • Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Phase 3: Warhead Conjugation (Amide Coupling)
  • Objective: Attach the Protein of Interest (POI) ligand.

  • Method: HATU/DIPEA mediated amide bond formation.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediates.

PROTAC_Synthesis cluster_0 Phase 1: E3 Conjugation Linker Linker-P4E (Free Piperidine NH) Intermediate1 Intermediate A (Boc-Protected CRBN Conjugate) Linker->Intermediate1 Step 1: SNAr DMSO, DIPEA, 90°C Cereblon 4-Fluorothalidomide (E3 Ligand Precursor) Cereblon->Intermediate1 Deprotected Intermediate B (Free Primary Amine) Intermediate1->Deprotected Step 2: Deprotection TFA/DCM PROTAC Final PROTAC (Active Degrader) Deprotected->PROTAC Step 3: Amide Coupling HATU, DIPEA Warhead POI Ligand-COOH (Warhead) Warhead->PROTAC

Caption: Step-wise assembly of a CRBN-recruiting PROTAC using Linker-P4E via SNAr and Amide Coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of Cereblon-Linker Intermediate (SNAr)

Reagents:

  • 4-Fluorothalidomide (1.0 equiv)

  • tert-butyl N-(2-(piperidin-4-yloxy)ethyl)carbamate (Linker-P4E) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • DMSO (Anhydrous)

Step-by-Step:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 4-fluorothalidomide (e.g., 276 mg, 1.0 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add Linker-P4E (293 mg, 1.2 mmol) followed by DIPEA (522 µL, 3.0 mmol).

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Note: The yellow solution will darken to orange/brown as the substitution proceeds.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the fluoride starting material (M+H ~277) and formation of the product (M+H ~501).

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMSO.

    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH, 0-10% gradient) is recommended if purity is <95%.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Verify the presence of the piperidine protons (multiplets at ~3.0–4.0 ppm) and the Boc singlet (~1.4 ppm). The aromatic region should show the characteristic pattern of the thalidomide core shifted due to amino-substitution.

Protocol B: Boc-Deprotection

Reagents:

  • Intermediate A (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve Intermediate A (0.5 mmol) in DCM (2 mL).

  • Acidolysis: Add TFA (0.5 mL) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Monitoring: LC-MS should show complete loss of the Boc group (-100 mass units) and appearance of the free amine mass.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator).

    • Critical Step: Co-evaporate with toluene or DCM (3x) to remove residual TFA. This is crucial as residual acid will inhibit the subsequent coupling reaction.

    • The product is obtained as a TFA salt. It can be used directly or neutralized via extraction (DCM/NaHCO3).

Protocol C: Warhead Conjugation (Library Generation)

Reagents:

  • POI Ligand-COOH (Warhead with carboxylic acid) (1.0 equiv)

  • Intermediate B (De-Boc amine salt) (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the POI Ligand-COOH and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.

  • Coupling: Add a solution of Intermediate B and DIPEA in DMF to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Troubleshooting

Solvent Compatibility Table for SNAr Step:

SolventTemperature RangeReaction RateWork-up EaseRecommendation
DMSO 80–120°CHighMedium (Precipitation)Preferred
NMP 80–140°CHighLow (High Boiling Pt)Alternative
DMF 60–100°CMediumHigh (Evaporation)Avoid >100°C (Decomp)
Isopropanol RefluxLowHighPoor Solubility

Common Pitfalls:

  • Glutarimide Hydrolysis: The thalidomide ring is sensitive to base and water at high temperatures.

    • Solution: Use anhydrous DMSO and avoid aqueous workups until the reaction mixture is cooled. Ensure DIPEA is dry.

  • Incomplete Coupling: The secondary amine of the piperidine is sterically hindered?

    • Correction: Actually, the piperidine NH is quite reactive. If SNAr fails, ensure the 4-fluorothalidomide is of high purity. For the final amide coupling (Step 3), the primary amine on the ethyl chain is unhindered and should react rapidly.

  • Solubility Issues: The final PROTAC may be insoluble in standard assay media.

    • Solution: The ether oxygen in Linker-P4E aids solubility. If still insoluble, consider converting the final compound to a mesylate or hydrochloride salt.

References

  • Design of PROTAC Linkers

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Troup, R. I., et al. (2020). Future Medicinal Chemistry.
    • URL:[Link]

  • Cereblon Ligand Chemistry

    • Title: Structural basis of lenalidomide-induced CK1α degrad
    • Source: Petzold, G., et al. (2016).
    • URL:[Link]

  • Piperidine Linker Applications

    • Title: Discovery of a potent PARP1 PROTAC as a chemosensitizer for the treatment of colorectal cancer.[3]

    • Source: Wu, M., et al. (2025). European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Title: Practical Guide to PROTAC Synthesis.

Sources

Application Note: Reductive Amination of Piperidine Nitrogen in Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras), the piperidine ring often serves as a critical "exit vector" from an E3 ligase ligand (e.g., Lenalidomide analogs or VHL ligands) or as a solubility-enhancing rigid spacer within the linker chain.

Connecting a secondary amine (piperidine) to an aldehyde-functionalized linker via reductive amination is a ubiquitous yet frequently underestimated transformation. Unlike primary amines, which form stable imines, piperidines form transient iminium ions . The success of this reaction hinges on shifting the equilibrium toward this iminium species prior to reduction.

This guide provides a robust, mechanism-driven workflow for coupling piperidine cores to aldehyde linkers, prioritizing the Sodium Triacetoxyborohydride (STAB) method for general utility and the Titanium(IV) Isopropoxide method for sterically hindered or electron-deficient substrates.

Mechanistic Insight: The Iminium Pivot

Understanding the mechanism is the causality behind the protocol design. The reaction proceeds through two distinct phases:[1][2][3][4][5]

  • Equilibrium Phase: Attack of the piperidine nitrogen on the aldehyde carbonyl to form a hemiaminal, followed by dehydration to the iminium ion .

  • Reduction Phase: Irreversible hydride transfer to the iminium carbon.

Critical Distinction: Secondary amines (piperidines) cannot form neutral imines. They form positively charged iminium ions. This species is highly electrophilic but unstable in the presence of water. Therefore, water removal or sequestration and pH control (to protonate the leaving hydroxyl group without deactivating the amine) are the primary control levers.

Pathway Visualization

ReductiveAmination Aldehyde Aldehyde Linker (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Piperidine Piperidine Core (Sec-Amine) Piperidine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Critical Electrophile) Hemiaminal->Iminium Dehydration Iminium->Hemiaminal Hydrolysis (Avoid!) Product Tertiary Amine (Linked Product) Iminium->Product Reduction Acid H+ / Lewis Acid Acid->Hemiaminal Catalysis Water - H2O Hydride Hydride Source (STAB/NaBH4) Hydride->Iminium

Figure 1: The mechanistic pathway highlights the Iminium Ion as the pivotal intermediate. Protocol success depends on driving the dehydration step (Red Arrow) and preventing hydrolysis.

Strategic Reagent Selection

The choice of reducing agent dictates the side-reaction profile (specifically the reduction of the aldehyde to an alcohol).

ReagentReactivity ProfileRecommended Use CaseKey Constraint
NaBH(OAc)₃ (STAB) Mild. Reduces iminium ions much faster than aldehydes.Standard. The default choice for 90% of linker couplings.Slow reaction in THF; DCE is preferred.
NaBH₃CN Toxic/Robust. Stable at low pH (3-5).Niche. Use only if solubility requires MeOH as solvent.Requires careful pH monitoring; generates toxic HCN byproducts.
Ti(OiPr)₄ + NaBH₄ Aggressive/Dehydrating. Ti acts as Lewis acid & water scavenger.[6]Difficult Cases. Sterically hindered piperidines or unreactive aldehydes.Incompatible with unprotected diols or very sensitive functionality.
H₂ / Pd-C Heterogeneous. Scale-up. When chemical waste is a concern.Often reduces other functional groups (nitro, benzyl esters) common in linkers.

Protocol 1: The "Standard" STAB Method

Reference Grounding: Based on the seminal work by Abdel-Magid (1996), this protocol minimizes the direct reduction of the aldehyde by using Sodium Triacetoxyborohydride (STAB), which is less nucleophilic than NaBH4.

Materials
  • Solvent: 1,2-Dichloroethane (DCE).[7][8] Why? DCE promotes iminium formation better than THF and does not compete for hydrogen bonding like MeOH.

  • Reagent: Sodium Triacetoxyborohydride (STAB), 95%.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Stoichiometry Setup:

    • In a dry vial, dissolve the Piperidine Core (1.0 equiv) and the Aldehyde Linker (1.1 - 1.2 equiv) in anhydrous DCE (0.1 M concentration relative to amine).

    • Note: If the piperidine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to free-base it.

  • Acid Catalysis (The "Primer"):

    • Add Acetic Acid (1.0 - 2.0 equiv) .

    • Causality: This buffers the solution to ~pH 5-6. It catalyzes the dehydration of the hemiaminal to the iminium ion without fully protonating the piperidine into an unreactive ammonium species.

  • Equilibrium Time (Self-Validation Step 1):

    • Stir at Room Temperature (RT) for 30-60 minutes before adding the reducing agent.

    • Why? This allows the iminium concentration to maximize. Adding hydride too early leads to direct reduction of the aldehyde (alcohol byproduct).

  • Reduction:

    • Add STAB (1.5 - 2.0 equiv) in one portion.

    • Stir at RT under nitrogen/argon.

  • Monitoring (Self-Validation Step 2):

    • Check LCMS at 2 hours.

    • Success Signal: Disappearance of Aldehyde (M+H of linker) and appearance of Product (M+H of linker + amine - H2O).

    • Warning Signal: Appearance of Linker-Alcohol (M+H of linker + 2H). Action: If alcohol >10%, your equilibrium time was too short or the amine is sterically hindered. Switch to Protocol 2.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (x3).

    • Wash combined organics with brine, dry over Na₂SO₄.

Protocol 2: The Titanium(IV) Isopropoxide Method

Reference Grounding: Based on Mattson (1990), this method is superior for sterically hindered amines (e.g., 2,6-disubstituted piperidines) or electron-deficient amines.

Mechanism of Action

Ti(OiPr)₄ serves a dual purpose:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly reacts with water produced during condensation, driving the equilibrium 100% to the iminium/titanium-complex side.

Step-by-Step Methodology
  • Complexation:

    • Combine Piperidine (1.0 equiv) and Aldehyde (1.0 - 1.1 equiv) in neat Ti(OiPr)₄ (1.5 - 2.0 equiv) .

    • Note: If the mixture is too viscous, use a minimal amount of anhydrous THF, but neat is preferred for maximum dehydration.

  • Forced Dehydration:

    • Stir the mixture in a sealed vessel at RT for 1-2 hours .

    • Observation: The solution often turns yellow/orange, indicating titanium-complex formation.

  • Dilution & Reduction:

    • Dilute the viscous mixture with absolute Ethanol (EtOH) or MeOH (10 mL per mmol).

    • Caution: Do not use wet solvents.

    • Add NaBH₄ (1.5 equiv) carefully (exothermic). Note: We use NaBH4 here, not STAB, because the intermediate is already formed and protected by Titanium.

  • Workup (Critical Step):

    • Titanium emulsions are notoriously difficult to filter.

    • The "Cure": Add 1N NaOH or saturated Rochelle’s Salt solution and stir vigorously for 30 minutes until a white precipitate forms and the layers separate clearly.

    • Filter through Celite, then extract.

Troubleshooting & Self-Validation Matrix

Observation (LCMS/TLC)Root CauseCorrective Action
High levels of Linker-Alcohol (Aldehyde reduction) Reducing agent attacked aldehyde before iminium formed.1. Increase "Equilibrium Time" in Step 3.2. Switch from NaBH4 to STAB.3. Use Protocol 2 (Ti(OiPr)4) to force iminium formation.
No Reaction (Aldehyde + Amine remain) Iminium ion is not forming (sterics or electronics).1. Add catalytic AcOH (if not used).2. Heat the equilibrium step to 40-50°C.3. Add molecular sieves (4Å) to DCE solution.
Product mass + 28 Da (Formylation) Solvent contamination or reaction with solvent.Avoid using DMF or formate-based buffers. Ensure DCE is high purity.
Incomplete Conversion after 16h Equilibrium is stuck.Add 2,2,2-Trifluoroethanol (TFE) as a co-solvent (10-20%). TFE stabilizes the iminium ion through H-bonding.
Decision Tree for Optimization

DecisionTree Start Start: Aldehyde + Piperidine Check Is Piperidine Sterically Hindered (e.g., 2,6-subst)? Start->Check Standard Use Protocol 1 (STAB/DCE) Check->Standard No Titanium Use Protocol 2 (Ti(OiPr)4) Check->Titanium Yes Monitor Monitor LCMS @ 2h Standard->Monitor Titanium->Monitor Result1 Product > 90% Monitor->Result1 Success Result2 Aldehyde Reduced to Alcohol Monitor->Result2 Fail Result2->Titanium Switch Protocol

Figure 2: Workflow decision tree for selecting the appropriate protocol based on substrate complexity.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Manas, A. R., et al. (2015). "Process Development of Reductive Amination: A Review." Organic Process Research & Development.

Sources

conjugating tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate to E3 ligase ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Practical Guide to Conjugating Piperidine-Based Linkers to E3 Ligase Ligands for PROTAC Synthesis

For Immediate Release

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase ligand.[1][2][4] This guide provides a detailed, experience-driven framework for the conjugation of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, a versatile piperidine-containing linker precursor, to ligands for the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. We present step-by-step protocols for Boc-deprotection and subsequent amide bond formation, explain the scientific rationale behind key experimental choices, and offer guidance on the characterization of the final conjugates.

Part 1: Foundational Principles & Strategic Considerations

The Central Role of the Linker in PROTAC Design

The linker is not merely a spacer; it is a critical determinant of PROTAC activity.[1][5] Its length, rigidity, and composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the essential intermediate for target ubiquitination.[1][5] Piperidine and piperazine motifs are frequently incorporated into linkers to add rigidity and improve physicochemical properties like solubility.[4][6][7][8] The chosen linker, tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, offers a pre-organized scaffold that can favorably position the two ends of the PROTAC for effective ternary complex formation.

Strategic Choice of E3 Ligase Ligand

The two most utilized E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase.[3][9]

  • CRBN Ligands: Derivatives of immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide are commonly used.[9][10] Conjugation is often achieved through the phthalimide nitrogen or, more commonly, by modifying the 4-amino group of pomalidomide.[9][10]

  • VHL Ligands: Potent small molecules like VH032 are frequently employed.[11][12] These ligands typically feature a hydroxyl group that serves as a convenient attachment point for linkers.[13]

The choice of E3 ligase can impact the degradation profile and should be considered on a case-by-case basis. This guide provides distinct protocols for conjugation to both CRBN and VHL ligands, illustrating the versatility of the piperidine-based linker.

Overall Synthetic Workflow

The synthesis of a PROTAC is a modular process. The conjugation of the linker to the E3 ligase ligand is a pivotal step. The general workflow involves activating one component (either the linker or the E3 ligase ligand) and reacting it with the other, often after a deprotection step to unmask a reactive functional group.

G cluster_0 Phase 1: Preparation of Reactants cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Final Steps E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Coupling Amide Bond Formation (HATU/DIPEA) E3_Ligand->Coupling Linker_Precursor tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate Deprotection Boc Deprotection (TFA/DCM) Linker_Precursor->Deprotection Free_Amine_Linker Free Amine Linker Deprotection->Free_Amine_Linker Free_Amine_Linker->Coupling Conjugate E3 Ligand-Linker Conjugate Coupling->Conjugate Purification Purification (Prep-HPLC) Conjugate->Purification Final_Product Final Conjugate for Warhead Attachment Purification->Final_Product

Caption: General workflow for conjugating the piperidine linker to an E3 ligase ligand.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Conjugation to a CRBN Ligand via Amide Bond Formation

This protocol describes the conjugation to a pomalidomide derivative that has been functionalized with a carboxylic acid, a common strategy for creating an attachment point.[9] The key reaction is an amide bond formation facilitated by the coupling reagent HATU.[14][15]

Step 1: Boc Deprotection of the Linker Precursor

  • Principle: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for its removal, yielding the free primary amine as a TFA salt.[11][16]

Reagent/MaterialAmountPurpose
tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate1.0 equivLinker Precursor
Dichloromethane (DCM), anhydrous20 mL per gram of linkerSolvent
Trifluoroacetic acid (TFA)5-10 equiv (20-50% v/v)Deprotecting Agent
Round-bottom flask, magnetic stirrer-Reaction Vessel

Procedure:

  • Dissolve tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (e.g., 25% v/v) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue, the TFA salt of the deprotected linker, is typically used in the next step without further purification.

Step 2: HATU-Mediated Amide Coupling

  • Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the primary amine of the deprotected linker.[14][17] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the TFA salt of the amine and facilitate the reaction.[7][15]

Reagent/MaterialAmountPurpose
Pomalidomide-linker handle (with -COOH)1.0 equivE3 Ligase Ligand
Deprotected Linker TFA Salt (from Step 1)1.1 equivLinker
HATU1.2 equivCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)3.0-4.0 equivBase
N,N-Dimethylformamide (DMF), anhydrous~0.1 MSolvent
Round-bottom flask, magnetic stirrer, N₂ atmosphere-Reaction Setup

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the pomalidomide-COOH derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0-4.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected linker TFA salt (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by LC-MS.[18][19]

  • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain the final E3 ligase-linker conjugate.

Caption: Reaction scheme for conjugation to a CRBN ligand.

Protocol B: Conjugation to a VHL Ligand

This protocol provides an alternative strategy for conjugation to a VHL ligand, such as a derivative of VH032, that has been functionalized with a carboxylic acid. The core chemistry remains a robust HATU-mediated amide coupling.

Step 1: Boc Deprotection of the Linker Precursor

  • This step is identical to Protocol A, Step 1.

Step 2: HATU-Mediated Amide Coupling to VHL Ligand

  • Principle: The principle is identical to that described in Protocol A, Step 2. This demonstrates the modularity of the synthetic approach, where the same activated linker can be coupled to different E3 ligase ligands that possess a carboxylic acid handle.[15][20]

Reagent/MaterialAmountPurpose
VHL Ligand-linker handle (with -COOH)1.0 equivE3 Ligase Ligand
Deprotected Linker TFA Salt (from Step 1)1.1 equivLinker
HATU1.2 equivCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)3.0-4.0 equivBase
N,N-Dimethylformamide (DMF), anhydrous~0.1 MSolvent
Round-bottom flask, magnetic stirrer, N₂ atmosphere-Reaction Setup

Procedure:

  • Follow the exact procedure as outlined in Protocol A, Step 2, substituting the Pomalidomide-COOH derivative with the VHL Ligand-COOH derivative.

  • Purify the crude product by preparative HPLC to obtain the final VHL E3 ligase-linker conjugate.

Part 3: Data Interpretation & Validation

  • Trustworthiness through Validation: A protocol is only as reliable as its validation. Confirming the successful synthesis and purity of the conjugate is non-negotiable for its use in subsequent biological assays.

Characterization of the Final Conjugate
TechniqueExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry)A primary peak in the chromatogram at a new retention time corresponding to the product. The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of the final conjugate. This confirms the identity of the product.[18][19][21][22]
¹H NMR (Proton Nuclear Magnetic Resonance)The spectrum should show characteristic peaks for both the E3 ligase ligand and the linker moiety. The disappearance of the carboxylic acid proton (if observable) and the appearance of a new amide N-H proton signal provides strong evidence of successful amide bond formation. The integration of peaks should match the expected proton count.
Preparative HPLC (High-Performance Liquid Chromatography)Used for purification. The final collected fraction should show a single, sharp peak in the analytical HPLC trace, indicating high purity (typically >95%) required for biological studies.
Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Reaction Yield Incomplete Boc deprotection; Ineffective activation of the carboxylic acid; Insufficient base.Ensure deprotection is complete via LC-MS. Use fresh, high-quality HATU and anhydrous solvents. Ensure sufficient DIPEA is used to neutralize the TFA salt and drive the reaction.
Multiple Byproducts Side reactions (e.g., reaction of HATU with other nucleophiles); Racemization of chiral centers.Maintain reaction temperature at 0 °C during activation. Use HATU over other coupling reagents as it is known to suppress racemization.[15] Ensure all reagents are pure.
Difficulty in Purification Similar polarity of starting materials and product; Presence of urea byproduct if EDC is used.Optimize the HPLC gradient to achieve better separation. For HATU, byproducts are generally water-soluble and can be removed with an aqueous workup.[17]

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the conjugation of a piperidine-based linker to both CRBN and VHL E3 ligase ligands. By understanding the principles behind each step—from acid-labile deprotection to HATU-mediated amide coupling—researchers can confidently synthesize key E3 ligase-linker intermediates. Rigorous purification and analytical validation are essential to ensure the quality of these building blocks, which are critical for the successful development of potent and selective PROTAC degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. Available at: [Link]

  • Salvo, C., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry. Available at: [Link]

  • Girardini, M., et al. (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Smith, J. et al. (2020). An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. ChemRxiv. Available at: [Link]

  • Moro, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Organic & Biomolecular Chemistry. Available at: [Link]

  • Virscidian. (n.d.). Advancements in LC-MS for PROTACs and Targeted Protein Degraders Symposium. Virscidian. Available at: [Link]

  • Moro, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]

  • Kim, K., & Lee, J. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences. Available at: [Link]

  • Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. Available at: [Link]

  • Gadsby, J., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. ResearchGate. Available at: [Link]

  • Waters. (n.d.). A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites Following Subcutaneous Administration to Male Rats. Waters. Available at: [Link]

Sources

Introduction: The Central Role of the 4-Substituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions with 4-Substituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting complex biological systems, from CNS disorders to infectious diseases.[3][4] Functionalization at the 4-position, in particular, offers a powerful vector for modulating a compound's pharmacological profile, influencing properties such as potency, selectivity, and pharmacokinetics.

Nucleophilic substitution at the C4 carbon is a cornerstone synthetic strategy for accessing this chemical diversity. However, the reactivity of the piperidine ring is not always straightforward. The presence of the ring nitrogen introduces unique mechanistic possibilities that can profoundly influence reaction outcomes, particularly stereochemistry. This guide provides an in-depth exploration of the mechanisms, key reaction classes, and detailed protocols for performing nucleophilic substitution on 4-substituted piperidine systems, designed for researchers in drug discovery and chemical development.

PART 1: Mechanistic Landscape: Beyond Simple Sₙ2

Executing successful and predictable substitutions on 4-substituted piperidines requires a nuanced understanding of the competing reaction pathways. The outcome is a delicate balance between the substrate structure, the nature of the nitrogen substituent, the leaving group, and the reaction conditions.

The Direct Sₙ2 Pathway: Inversion of Stereochemistry

The most direct pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction. This mechanism involves a backside attack by the nucleophile on the C4 carbon, displacing the leaving group in a single, concerted step.[5] A key hallmark of the Sₙ2 reaction is the complete inversion of stereochemistry at the reaction center.

This pathway is favored under the following conditions:

  • Good Leaving Groups: Substrates bearing excellent leaving groups, such as tosylates (OTs), mesylates (OMs), or halides, are primed for Sₙ2 displacement.[6]

  • Electron-Withdrawing N-Substituents: When the piperidine nitrogen is protected with a strong electron-withdrawing group (e.g., p-toluenesulfonyl, Tos), the lone pair on the nitrogen is less available to participate in the reaction.[7] This electronic effect suppresses alternative pathways and promotes the direct Sₙ2 mechanism.

  • Strong, Unhindered Nucleophiles: Potent nucleophiles efficiently engage in the bimolecular transition state.[8]

The Influence of the Piperidine Nitrogen: Neighboring Group Participation (NGP)

The most fascinating aspect of piperidine chemistry is the potential for the ring nitrogen to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dominate the reaction pathway and dramatically alter the stereochemical outcome.[9][10]

The NGP mechanism proceeds via a two-step sequence:

  • Intramolecular Sₙ2 Attack: The nitrogen lone pair attacks the C4 carbon, displacing the leaving group to form a strained, bicyclic aziridinium ion intermediate. This first step proceeds with inversion of configuration at C4.

  • Intermolecular Sₙ2 Attack: The external nucleophile then attacks one of the carbons of the aziridinium ion (in this symmetric case, C4), opening the three-membered ring. This second step also proceeds with inversion.

The net result of this "double inversion" is an overall retention of stereochemistry in the final product. NGP is often accompanied by a significant rate enhancement compared to analogous acyclic systems.[9][11] This pathway is favored when the N-substituent is electron-donating or sterically minimal (e.g., N-benzyl, N-alkyl), allowing the nitrogen lone pair to be a potent internal nucleophile.

NGP_vs_SN2 cluster_start Starting Material cluster_pathways Reaction Pathways cluster_intermediate Key Intermediate cluster_products Stereochemical Outcome start Piperidine with Leaving Group (LG) at C4 SN2_path Direct Sₙ2 Pathway (e.g., N-Tosyl protection) start->SN2_path Nu⁻ NGP_path NGP Pathway (e.g., N-Benzyl protection) start->NGP_path Step 1: Intramolecular inversion Inversion of Stereochemistry SN2_path->inversion aziridinium Bicyclic Aziridinium Ion NGP_path->aziridinium retention Retention of Stereochemistry aziridinium->retention Step 2: Nu⁻ attack

PART 2: Core Synthetic Protocols

The functionalization of 4-substituted piperidines typically begins with a readily available precursor, most commonly N-protected 4-hydroxypiperidine. The hydroxyl group itself is a poor leaving group and must first be "activated".[6]

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile one-pot method for directly converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[12][13] It is exceptionally useful for introducing azides, phenols (to form ethers), and carboxylic acids (to form esters).

Principle: The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] These reagents activate the hydroxyl group in situ, forming an oxyphosphonium salt, which is an excellent leaving group readily displaced by a nucleophile in an Sₙ2 fashion.[12][13]

Mitsunobu_Mechanism

Protocol 2.1.1: Synthesis of N-Boc-4-azidopiperidine

This protocol describes the conversion of N-Boc-4-hydroxypiperidine to its corresponding azide, a versatile intermediate for further synthesis (e.g., reduction to the amine).

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)[14]

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Diphenylphosphoryl azide (DPPA, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

    • Cool the resulting solution to 0 °C in an ice-water bath.

    • Slowly, add the DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A white precipitate (the phosphine oxide byproduct) may begin to form.

    • After the DIAD addition is complete, add the DPPA (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 4-12 hours).

    • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Resuspend the crude residue in a mixture of diethyl ether and hexanes. The triphenylphosphine oxide byproduct is poorly soluble and can be removed by filtration.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure N-Boc-4-azidopiperidine.

Method B: Two-Step Sulfonylation and Displacement

This classic and highly reliable two-step approach provides a stable, isolable intermediate, offering greater flexibility for planning subsequent reactions.

Principle: The alcohol is first converted to a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group. This activated intermediate is then isolated and reacted with a nucleophile in a separate step. This method allows for the use of a wider range of nucleophiles that may not be compatible with Mitsunobu conditions.

Tosylation_Workflow

Protocol 2.2.1: Synthesis of N-Boc-4-tosyloxypiperidine

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Anhydrous Pyridine or Triethylamine (TEA, 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM in a flask under an inert atmosphere.

    • Add pyridine (or TEA) and cool the solution to 0 °C.

    • Add TsCl portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

    • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which is often pure enough for the next step or can be purified by recrystallization or chromatography.

Protocol 2.2.2: Displacement of the Tosylate with a Secondary Amine

  • Materials:

    • N-Boc-4-tosyloxypiperidine (1.0 eq)

    • Secondary amine (e.g., Morpholine, 2.0-3.0 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • To a solution of N-Boc-4-tosyloxypiperidine in DMF, add the secondary amine and potassium carbonate.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the desired 1,4'-bipiperidine product.

PART 3: Summary and Data Presentation

The choice of method depends on the desired stereochemical outcome, the nature of the nucleophile, and the overall synthetic strategy.

Method Starting Material Key Reagents Typical Nucleophiles Stereochemical Outcome Key Advantages
Mitsunobu N-Boc-4-hydroxypiperidinePPh₃, DIAD/DEADAzides, Phenols, Carboxylic AcidsInversion [12]One-pot, mild conditions.
Tosylation -> Displacement N-Boc-4-hydroxypiperidineTsCl, Pyridine; then Nu⁻Amines, Thiolates, CyanidesInversion (with N-Tosyl) or Retention (with N-Alkyl via NGP)Stable intermediate, broad nucleophile scope.
Epoxide Ring Opening Piperidine-derived epoxideAcid (H⁺) or Base (Nu⁻)Alcohols, Thiols, Grignards, AzidesTrans-diaxial opening [15][16]Access to 3,4-disubstituted piperidines.

Conclusion

Nucleophilic substitution reactions on 4-substituted piperidines are a fundamental tool for the medicinal chemist. A thorough understanding of the underlying mechanistic principles—particularly the competition between direct Sₙ2 displacement and neighboring group participation—is critical for predicting and controlling the stereochemical outcome of these transformations. The protocols detailed herein for the Mitsunobu reaction and the two-step sulfonate displacement strategy provide reliable and versatile pathways to a wide range of functionalized piperidine building blocks, empowering the rapid exploration of chemical space in drug discovery programs.

References

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . Royal Society of Chemistry. Available at: [Link]

  • Piperidine Synthesis . DTIC (Defense Technical Information Center). Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . PubMed. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . PubMed. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. Available at: [Link]

  • Neighboring group participation . Wikipedia. Available at: [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides . Thieme Chemistry. Available at: [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines . ResearchGate. Available at: [Link]

  • Neighboring Group Participation | PDF . Scribd. Available at: [Link]

  • Epoxide Ring Opening With Base . Master Organic Chemistry. Available at: [Link]

  • Neighboring Group Participation . Chemistry LibreTexts. Available at: [Link]

  • Epoxides Ring-Opening Reactions . Chemistry Steps. Available at: [Link]

  • Reactions of Epoxides - Ring-opening . Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution Reaction . BYJU'S. Available at: [Link]

  • The Nucleophilic Substitution Reaction - MCAT Content . MedLife Mastery. Available at: [Link]

Sources

The Strategic Application of Boc-Piperidine Linkers in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Redefining the Role of Piperidine in Synthetic Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the term "piperidine" is ubiquitously associated with its role as a base for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. However, a nuanced understanding of modern synthetic methodologies reveals a more intricate and strategic application of the piperidine scaffold, particularly when N-protected with a tert-butyloxycarbonyl (Boc) group. While not a standard class of linkers for routine linear peptide synthesis, Boc-piperidine moieties have emerged as critical structural components in the solid-phase synthesis of advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and various peptidomimetics.

This guide delineates the strategic incorporation of Boc-piperidine containing linkers in solid-phase synthesis. We will explore the chemical principles that make this motif advantageous, provide detailed protocols for its use, and present a framework for its application in the development of next-generation therapeutics. The focus will be on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific molecular targets.

The Scientific Rationale: Why Incorporate a Boc-Piperidine Linker?

The decision to incorporate a rigid heterocyclic system like piperidine into a linker is a strategic one, aimed at overcoming the limitations of traditional flexible linkers (e.g., polyethylene glycol or alkyl chains). The Boc protecting group, in turn, provides an essential synthetic handle that is stable under a wide range of conditions yet can be removed orthogonally to other protecting groups.

1. Conformational Rigidity and Pre-organization: Flexible linkers can adopt a multitude of conformations, which can be entropically unfavorable for the formation of a stable ternary complex in PROTACs (the complex between the target protein, the PROTAC, and an E3 ligase).[1][2] Piperidine-containing linkers introduce a degree of rigidity, pre-organizing the molecule into a more favorable conformation for binding and subsequent biological activity.[1][2]

2. Modulating Physicochemical Properties: The piperidine ring can enhance the metabolic stability of a molecule compared to linear alkyl chains.[2] Furthermore, the basic nitrogen of the piperidine (after Boc deprotection) can be protonated at physiological pH, which can improve solubility and cell permeability.[2][3]

3. Synthetic Versatility: The Boc group is stable to the basic conditions used for Fmoc deprotection and many coupling reactions, making it compatible with standard solid-phase synthesis workflows.[4] Its acid-labile nature allows for selective deprotection using reagents like trifluoroacetic acid (TFA), enabling the stepwise construction of complex molecules.[4][5]

4. Vectorial Diversity: Piperidine-based linkers, such as those derived from 4-substituted piperidines, offer distinct exit vectors for connecting the two ends of a bifunctional molecule like a PROTAC, allowing for the exploration of optimal spatial arrangements.

Core Applications in Solid-Phase Synthesis

The primary application of Boc-piperidine linkers is in the synthesis of molecules where the linker's three-dimensional structure is critical for function.

A. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker connecting the target-binding warhead and the E3 ligase ligand is a key determinant of PROTAC efficacy.[7] Solid-phase synthesis has emerged as a powerful tool for the rapid generation of PROTAC libraries to explore linker composition and length.[8][9]

Diagram 1: General Structure of a PROTAC

PROTAC_Structure POI Protein of Interest (POI) Warhead Linker Linker (e.g., containing Boc-piperidine) POI->Linker E3 E3 Ligase Ligand Linker->E3

Caption: A PROTAC consists of a warhead, a linker, and an E3 ligase ligand.

B. Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved therapeutic properties, such as enhanced stability and bioavailability.[10][11] Incorporating a Boc-piperazine (a related six-membered heterocycle) or piperidine scaffold into the backbone can introduce conformational constraints and novel pharmacophoric features.[10][12] Solid-phase synthesis allows for the systematic construction of libraries of these complex molecules.[12]

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a model PROTAC using a Boc-piperidine containing linker. These protocols are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 1: Immobilization of the First Ligand on a Solid Support

This protocol describes the loading of a carboxylic acid-containing ligand (e.g., an E3 ligase ligand) onto a Rink Amide resin.

StepProcedureReagents and SolventsTimeKey Considerations
1 Resin Swelling Rink Amide resin, N,N-Dimethylformamide (DMF)30 minProper swelling is crucial for efficient reaction kinetics.
2 Fmoc Deprotection 20% Piperidine in DMF20 minThis exposes the primary amine on the resin for coupling.
3 Ligand Activation Ligand 1 (-COOH), HATU, DIPEA, DMF15 minPre-activation of the carboxylic acid is essential for efficient coupling.
4 Coupling Reaction Activated Ligand Solution4-16 hThe reaction can be monitored by a Ninhydrin test to ensure completion.
5 Washing DMF, Dichloromethane (DCM)15 minThorough washing removes excess reagents and byproducts.
Protocol 2: Attachment of the Boc-Piperidine Linker

This protocol details the coupling of a representative Boc-piperidine linker, 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, to the immobilized first ligand.

StepProcedureReagents and SolventsTimeKey Considerations
1 Linker Activation 4-(1-(Boc)piperidin-4-yl)benzoic acid, HATU, DIPEA, DMF15 minEnsure complete dissolution of the linker before activation.
2 Coupling to Resin Activated Linker Solution4-16 hThe bulky nature of the linker may require longer coupling times.
3 Washing DMF, DCM15 minAs in Protocol 1, thorough washing is critical.
Protocol 3: Boc Deprotection of the Piperidine Linker

This step removes the Boc group to expose the secondary amine of the piperidine ring, preparing it for the coupling of the second ligand.

StepProcedureReagents and SolventsTimeKey Considerations
1 Resin Preparation Swell the resin in DCM15 minEnsure the resin is well-solvated in a non-protic solvent.
2 Boc Cleavage 20-50% TFA in DCM30 minThe concentration of TFA can be adjusted based on the stability of other protecting groups.[13][14]
3 Washing DCM, DMF15 minRemove all traces of TFA to prevent interference in the next step.
4 Neutralization 10% DIPEA in DMF10 minThe free amine must be neutralized before the next coupling. A Chloranil test can confirm the presence of the secondary amine.[10]

Diagram 2: Solid-Phase PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_resin Solid Support cluster_steps Synthetic Steps Resin Rink Amide Resin Step1 1. Immobilize E3 Ligand Resin->Step1 Fmoc Deprotection Coupling Step2 2. Couple Boc-Piperidine Linker Step1->Step2 Coupling Step3 3. Boc Deprotection (TFA/DCM) Step2->Step3 Acidic Cleavage Step4 4. Couple POI Warhead Step3->Step4 Neutralization Coupling Step5 5. Cleave from Resin (TFA Cocktail) Step4->Step5 Final Cleavage Final_PROTAC Purified PROTAC Step5->Final_PROTAC Purification (HPLC)

Caption: Workflow for the solid-phase synthesis of a PROTAC.

Protocol 4: Coupling of the Second Ligand (Warhead)

This protocol is for the attachment of the protein of interest (POI) warhead to the deprotected piperidine linker.

StepProcedureReagents and SolventsTimeKey Considerations
1 Ligand Activation POI Warhead (-COOH), HATU, DIPEA, DMF15 minSimilar to previous coupling steps.
2 Coupling Reaction Activated Warhead Solution4-16 hMonitor for completion using a suitable test for the absence of free amine.
3 Washing DMF, DCM15 minFinal washes before cleavage are crucial for the purity of the crude product.
Protocol 5: Cleavage and Deprotection of the Final PROTAC

This final step cleaves the fully assembled PROTAC from the solid support and removes any remaining acid-labile side-chain protecting groups.

StepProcedureReagents and SolventsTimeKey Considerations
1 Resin Preparation Dry the resin under vacuum1-2 hThe resin must be dry to prevent water from interfering with the cleavage.
2 Cleavage Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)2-4 hThe choice of scavengers (like TIS) is important to prevent side reactions.
3 Product Precipitation Cold diethyl ether30 minThe crude PROTAC will precipitate out of the ether.
4 Purification Preparative HPLC-The crude product is purified to yield the final PROTAC.

Quantitative Data Summary

The efficiency of solid-phase synthesis can be evaluated at various stages. The following table provides expected ranges for key parameters in the synthesis of a PROTAC using a Boc-piperidine linker.

ParameterTypical RangeFactors Influencing Outcome
Initial Ligand Loading 0.3 - 0.8 mmol/gResin type, ligand structure, coupling efficiency.
Coupling Efficiency per Step >95%Steric hindrance of reactants, reaction time, coupling reagents.
Overall Crude Product Yield 30 - 60%Number of synthetic steps, efficiency of each step.
Crude Product Purity (HPLC) 40 - 70%Depends on the efficiency of couplings and the presence of side reactions.
Final Yield after Purification 10 - 30%Purity of the crude product, efficiency of HPLC purification.

Conclusion and Future Perspectives

The use of Boc-piperidine containing linkers represents a sophisticated strategy in solid-phase synthesis, moving beyond the traditional role of piperidine in SPPS. These linkers are instrumental in the rational design of complex therapeutics like PROTACs and peptidomimetics, where conformational control and optimized physicochemical properties are paramount. The protocols and data presented herein provide a robust foundation for the application of these valuable synthetic tools. As the field of targeted protein degradation and peptidomimetic chemistry continues to evolve, the development of novel, rigid, and synthetically accessible linkers will undoubtedly play a central role in the discovery of new medicines.

References

  • Fujimoto, H., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]

  • Krajčovičová, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. [Link]

  • Ramachandran, S., et al. (2023). Solid-Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. Chemistry – A European Journal. [Link]

  • Ramachandran, S., et al. (2023). Solid-Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. PubMed. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Farkas, B., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Zahan, M., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. [Link]

  • Britton, R. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. [Link]

Sources

Application Note: Strategies for Ensuring Ether Linkage Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Section 1: The Chemistry of the Ether Bond: A Stability Primer

The ether linkage (R-O-R') is generally considered more chemically stable than an ester linkage, primarily due to the absence of a reactive carbonyl group, making it less susceptible to simple hydrolysis.[1][2] This inherent stability is advantageous in drug design, where preventing premature payload release or compound degradation is critical for efficacy and safety.[][4] However, this stability is not absolute and is highly dependent on the molecular context and the specific conditions of the biological assay.

Mechanisms of Ether Bond Cleavage:

  • Acid-Catalyzed Cleavage: While ethers are stable at neutral and physiological pH, they can undergo cleavage under strongly acidic conditions.[5][6] The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[7][8] The subsequent cleavage can proceed via an SN1 or SN2 mechanism, depending on the structure of the alkyl groups.[9] This is particularly relevant for cell-based assays that involve acidic compartments like endosomes or lysosomes (pH 4.5–6.0).[10] Certain ether structures, for instance, have been shown to undergo rapid nonenzymatic hydrolysis below pH 4.6.[11][12]

  • Metabolic (Enzymatic) Cleavage: The liver is a primary site of drug metabolism, and enzymes within it can catalyze ether cleavage.[13] Cytochrome P450 (CYP) enzymes, a major family of phase I metabolic enzymes, are known to cleave ether bonds, particularly aryl ethers.[14][15] This process, often an O-dealkylation, can significantly impact a compound's pharmacokinetic profile.[16] For example, a novel metabolic pathway has been identified where CYP450 cleaves a diaryl ether linkage, which was previously thought to be highly resistant to metabolism.[14]

  • Oxidative Cleavage: The presence of reactive oxygen species (ROS) in certain cellular assays or the use of oxidizing agents in forced degradation studies can lead to ether bond cleavage. This is a critical consideration, as oxidative stress is a component of many disease models.

Section 2: Pre-Assay Considerations and Strategic Experimental Design

A proactive approach to stability assessment is paramount. Before initiating extensive biological screening, a systematic evaluation of the ether-linked compound's stability should be performed under conditions that mimic the intended assays.

Key Environmental Factors to Consider:

  • pH: The pH of assay buffers, cell culture media, and intracellular compartments can vary significantly.

  • Biological Matrix: Components of plasma, serum, or tissue homogenates (e.g., esterases, proteases) can contribute to degradation.

  • Cofactors: For metabolic assays, the presence of cofactors like NADPH is essential to enable CYP enzyme activity.[17]

  • Temperature: Elevated temperatures, though often used to accelerate degradation in forced studies, can also influence stability in standard assays (e.g., 37°C incubations).[18]

The Importance of Controls: Every stability study must be a self-validating system. This is achieved through the inclusion of rigorous controls:

  • Time Zero (T0) Sample: Establishes the initial concentration of the test compound.

  • Negative Control (Matrix Only): A sample containing the assay matrix without the test compound to identify interfering peaks.

  • Positive Control: A compound with a known stability profile to ensure the assay system (e.g., microsomal activity) is performing as expected.

  • Condition-Specific Controls:

    • Minus-Cofactor Control (e.g., -NADPH): In metabolic stability assays, this control is crucial to distinguish between enzymatic degradation and simple chemical instability in the buffer.[17]

    • Heat-Inactivated Matrix: Using heat-inactivated plasma or microsomes helps differentiate between enzymatic and non-enzymatic degradation pathways.

Section 3: Protocols for Assessing Ether Linkage Stability

The following protocols provide a tiered approach to systematically evaluate the stability of ether-linked compounds. The primary analytical technique for these assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[13][19]

Protocol 3.1: Chemical Stability Assessment in Aqueous Buffers (pH Profiling)

Objective: To determine the intrinsic chemical stability of the compound across a range of pH values relevant to biological assays.

Methodology:

  • Prepare Buffers: Prepare a series of buffers, e.g., pH 3.0 (citrate), pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation: a. Dilute the stock solution to a final concentration of 1 µM in each of the prepared buffers. b. Aliquot samples for each time point (e.g., 0, 1, 2, 4, 8, 24 hours) into separate wells of a 96-well plate. c. Incubate the plate at 37°C.

  • Sample Quenching: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate any salts, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[20]

  • Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition. Calculate the half-life (t½) at each pH.

Data Interpretation:

pHCompound X Half-life (t½)Compound Y (Control) Half-life (t½)Interpretation
3.0 1.5 hours> 24 hoursCompound X is highly labile under acidic conditions.
5.0 18 hours> 24 hoursModerate lability at pH 5.0, relevant for endosomal compartment models.
7.4 > 24 hours> 24 hoursStable at physiological pH.
9.0 > 24 hours12 hoursCompound X is stable under basic conditions, unlike the ester-linked control Y.
Protocol 3.2: Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the susceptibility of the compound to Phase I metabolism, primarily by CYP enzymes.[21]

Methodology:

  • Reagent Preparation: a. Thaw pooled liver microsomes (e.g., human, rat) on ice. b. Prepare a 100 mM phosphate buffer (pH 7.4). c. Prepare an NADPH regenerating system solution.

  • Incubation Setup: a. In a 96-well plate, combine the phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL). b. Add the test compound (final concentration ~1 µM). c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction. Prepare a parallel set of wells without NADPH as a negative control.[17]

  • Time Points & Quenching: a. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes). b. Quench the reaction by adding ice-cold acetonitrile with an internal standard.

  • Analysis: Process and analyze samples via LC-MS/MS as described in Protocol 3.1.[22]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[13]

Data Interpretation:

ConditionCompound X Half-life (t½)Interpretation
+ NADPH 25 minutesThe compound is rapidly metabolized by CYP enzymes.
- NADPH > 60 minutesThe degradation is enzyme-dependent, as no significant loss is observed without the necessary cofactor. This rules out simple chemical instability.
Protocol 3.3: Forced Degradation Studies

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[20][23]

Methodology: Subject the compound to a range of harsh conditions to intentionally induce degradation.[24]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.[25]

  • Analysis: After exposure, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by LC-MS/MS. The goal is to achieve 5-20% degradation.[24]

  • Peak Purity: Analyze the chromatograms to ensure that degradation product peaks are well-resolved from the parent compound peak.

Section 4: Visualization of Workflows

A logical workflow is essential for a comprehensive stability assessment. The following diagram outlines the decision-making process from initial screening to detailed characterization.

Stability_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In-depth Analysis (if liability detected) cluster_2 Tier 3: Mitigation Strategy A pH Stability Profiling (pH 3.0, 7.4, 9.0) D Forced Degradation (Acid, Base, Oxidative) A->D Unstable (t½ < 24h) G Advance to Assay A->G Stable (t½ > 24h) B Microsomal Stability (+/- NADPH) C Plasma Stability (Control vs. Heat-Inactivated) B->C Unstable (t½ < 60min) E Metabolite Identification B->E B->G Stable (t½ > 60min) F Structural Modification (Improve Stability) C->F D->F H Deprioritize Compound D->H Multiple liabilities E->F F->A Re-evaluate F->B

Sources

Application Note: One-Pot Synthesis Methods for Piperidine-Linker Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved drugs (e.g., Fentanyl, Donepezil) and emerging modalities like PROTACs (Proteolysis Targeting Chimeras). In the context of linkerology—specifically for degraders and antibody-drug conjugates (ADCs)—the efficiency of attaching a piperidine moiety to a linker is a critical rate-limiting step.

Traditional stepwise synthesis often involves isolation of unstable intermediates (e.g., imines) or requires harsh conditions that degrade sensitive functional groups. This Application Note details three robust one-pot protocols for synthesizing piperidine-linker conjugates. These methods prioritize atom economy, operational simplicity, and high fidelity, validated by industrial standards.

Strategic Selection Guide

Choosing the correct one-pot method depends on the functional groups present on your linker and the specific substitution pattern required on the piperidine ring.

SelectionStrategy Start Start: Define Linker Attachment Point Q1 Is the Linker an Aldehyde/Ketone? Start->Q1 Q2 Is the Linker an Azide or Alkyne? Q1->Q2 No MethodA Method A: Reductive Amination (STAB Protocol) Q1->MethodA Yes Q3 Do you need to build a Peptide-like Linker? Q2->Q3 No MethodB Method B: CuAAC 'Click' Chemistry Q2->MethodB Yes MethodC Method C: Ugi 4-Component Reaction Q3->MethodC Yes

Figure 1: Decision tree for selecting the optimal one-pot synthesis strategy based on linker functionality.

Method A: Reductive Amination (The "Abdel-Magid" Protocol)[1]

This is the industry "gold standard" for alkylating secondary amines (piperidines). Unlike the older Borch reduction (using toxic NaCNBH₃), this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

Why it works: STAB is a mild hydride donor that selectively reduces the iminium ion (formed in situ) faster than it reduces the aldehyde or ketone starting material. This kinetic selectivity allows for a true one-pot procedure without pre-forming the imine.

Protocol 1: One-Pot STAB Reductive Amination

Reagents:

  • Piperidine derivative (1.0 equiv)[1]

  • Linker-Aldehyde (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Piperidine (1.0 equiv) and Linker-Aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Critical Insight: The pH must be slightly acidic (pH ~5-6) to catalyze iminium ion formation. If the piperidine is a salt (e.g., HCl salt), add Et₃N (1.0 equiv) to free-base it, then add AcOH.

  • Reagent Addition: Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety Note: Mild effervescence may occur. Do not dump all at once to avoid temperature spikes.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[2] The imine intermediate usually disappears rapidly.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Stalled Reaction: If the aldehyde persists, add 0.5 equiv more STAB and stir overnight.

  • Ketone Substrates: Ketones react slower than aldehydes. If using a ketone linker, increase time to 12–24 hours and ensure anhydrous conditions.

Method B: Ugi 4-Component Reaction (Diversity-Oriented Synthesis)

The Ugi reaction is a powerful multicomponent reaction (MCR) that assembles a piperidine, a linker, and two other diversity elements into a single bis-amide scaffold in one step. This is ideal for generating PROTAC libraries where linker length and composition need to be varied rapidly.

Mechanism: The reaction involves the condensation of an amine (piperidine), an aldehyde (linker part A), a carboxylic acid (linker part B), and an isocyanide.

Protocol 2: One-Pot Ugi Reaction for Piperidine Scaffolds

Reagents:

  • Amine: Piperidine derivative (1.0 equiv)[1]

  • Aldehyde: Linker-CHO (1.0 equiv)

  • Acid: Carboxylic Acid derivative (1.0 equiv)

  • Isocyanide: e.g., tert-butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

  • Imine Formation: In a vial, dissolve the Piperidine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH (1.0 M). Stir for 30 minutes at room temperature to pre-form the imine.

    • Note: Pre-formation improves yield and reduces side reactions.

  • Component Addition: Add the Carboxylic Acid (1.0 equiv) and stir for 5 minutes.

  • Isocyanide Addition: Add the Isocyanide (1.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Visual Cue: The reaction often precipitates the product if high concentrations are used.

  • Workup: Evaporate the MeOH. The residue is often pure enough for initial screening. If purification is needed, use flash chromatography (EtOAc/Hexane).

Critical Insight (TFE Effect): Using Trifluoroethanol (TFE) as the solvent instead of methanol often accelerates the reaction and improves yields for sterically hindered piperidines due to TFE's strong hydrogen-bond donating ability.

Method C: CuAAC "Click" Chemistry (Bioconjugation)[4]

For attaching a piperidine-linker moiety to a protein or a complex drug scaffold, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice due to its bioorthogonality.

Protocol 3: Ligand-Accelerated CuAAC

Reagents:

  • Alkyne-Piperidine (1.0 equiv)

  • Azide-Linker (1.0 equiv)

  • CuSO₄[3][4]·5H₂O (5-10 mol%)

  • Sodium Ascorbate (20-50 mol%)

  • Ligand: THPTA or TBTA (10-20 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water

Step-by-Step Procedure:

  • Stock Solutions: Prepare stock solutions of CuSO₄ (100 mM in water), Sodium Ascorbate (500 mM in water), and THPTA ligand (200 mM in water).

  • Complex Formation: Pre-mix the CuSO₄ and THPTA ligand in a 1:2 ratio in a separate tube. Let stand for 5 minutes. The solution usually turns light blue.

    • Why? The ligand protects Cu(I) from oxidation and disproportionation, drastically increasing rate and yield.

  • Reaction Setup: Dissolve Alkyne and Azide in the solvent. Add the Cu-Ligand complex.

  • Initiation: Add the Sodium Ascorbate solution last to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Reaction: Stir at room temperature for 1–2 hours under an inert atmosphere (optional but recommended).

  • Scavenging: To remove copper, add EDTA or commercially available Cu-scavenging silica beads before extraction.

Comparative Data & Workflow Visualization

The following table summarizes the key attributes of each method to assist in experimental design.

ParameterReductive Amination (STAB)Ugi 4-ComponentCuAAC Click
Primary Bond Formed C–N (Amine)C–N (Amide/Peptide)C–N (Triazole)
Atom Economy HighVery High (Water is only byproduct)100% (No byproducts)
Reaction Time 2–4 Hours12–24 Hours1–2 Hours
Key Limitation Requires Aldehyde/KetoneRequires Isocyanide (smell/toxicity)Copper toxicity (requires removal)
Ideal Use Case Small molecule linkersLibrary generation (PROTACs)Bioconjugation / Final assembly
Mechanistic Workflow: Reductive Amination

ReductiveAmination Reactants Piperidine + Aldehyde Intermediate Iminium Ion (pH ~5) Reactants->Intermediate AcOH Catalyst Product Piperidine-Linker (Amine) Intermediate->Product Selective Reduction Reagent STAB (Hydride Donor) Reagent->Intermediate Hydride Transfer

Figure 2: Kinetic pathway of STAB-mediated reductive amination. The reducing agent targets the transient iminium species.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie.

  • BenchChem Application Note. (2025). "Optimizing Piperidine Linker Conjugation." BenchChem Technical Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine N-Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this fundamental transformation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address the problems you might be encountering at the bench. We delve into the causality behind each issue and provide actionable solutions.

Question: My N-alkylation of piperidine is sluggish or results in an incomplete reaction. What are the likely causes and how can I fix it?

Answer:

A slow or incomplete N-alkylation of piperidines can be frustrating and is often attributable to several key factors. Understanding these can help you systematically troubleshoot the issue.

  • Insufficient Basicity: The N-alkylation of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HCl, HBr) as a byproduct.[1][2] This acid will protonate the starting piperidine, rendering its nitrogen lone pair unavailable for nucleophilic attack and effectively halting the reaction.[1][3]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. The choice of base is critical and depends on the sensitivity of your substrate.

      • Common Choices: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) are effective for most applications.[1]

      • Milder Conditions: For substrates sensitive to strong bases, sodium bicarbonate (NaHCO₃) can be a suitable alternative.[1][4]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction, which is the operative mechanism for most piperidine N-alkylations, is highly dependent on the ability of the leaving group to depart.

    • Solution: If you are using an alkyl chloride, the reaction may be slow due to the lower reactivity of the C-Cl bond compared to C-Br or C-I. Consider switching to the corresponding alkyl bromide or iodide, which are significantly more reactive.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2 and 6 positions) or on the alkylating agent can sterically impede the approach of the nucleophilic nitrogen to the electrophilic carbon.[1][5][6]

    • Solutions:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1]

      • Use a More Reactive Alkylating Agent: As mentioned above, switching from a chloride to a bromide or iodide can be beneficial.

      • Alternative Synthetic Route: For severely hindered systems, direct alkylation may not be feasible. In such cases, consider a reductive amination approach, which is often less sensitive to steric bulk.[7][8][9]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally the preferred choice for N-alkylation reactions as they can effectively solvate the charged transition state, thereby accelerating the reaction.[1][2][10]

Question: I am observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated piperidine, which is also a nucleophile, reacts further with the alkylating agent.[1][11][12] This is particularly prevalent with highly reactive alkylating agents.[1][11] Here’s how to favor mono-alkylation:

  • Control Stoichiometry: Ensure that the piperidine is the limiting reagent. A common strategy is to use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[1][3]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction is key to minimizing over-alkylation.

    • Solution: Add the alkylating agent to the solution of the piperidine slowly, ideally using a syringe pump over several hours.[1][3] This ensures that the alkylating agent is more likely to react with the more abundant starting piperidine rather than the newly formed N-alkylated product.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting piperidine is consumed to prevent further reaction.

Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions about piperidine N-alkylation.

What is the best general-purpose base for N-alkylation of piperidines?

While the "best" base is substrate-dependent, potassium carbonate (K₂CO₃) is an excellent and cost-effective starting point for many applications. It is a solid, non-nucleophilic base that effectively scavenges the acid byproduct without introducing significant side reactions. For more hindered or sensitive substrates, a soluble organic base like DIPEA (Hünig's base) might be preferred.[1]

How do I choose the right solvent for my reaction?

As a rule of thumb, polar aprotic solvents are your best bet.

Solvent Dielectric Constant (ε) General Applicability
Dimethylformamide (DMF) 37 Excellent for dissolving a wide range of substrates and salts, good for sluggish reactions. Can be difficult to remove.[1][10]
Acetonitrile (MeCN) 36 Good general-purpose solvent, easier to remove than DMF.[1][10]
Dichloromethane (DCM) 9.1 A common inert solvent, particularly useful for reductive aminations.[13]

| Ethanol (EtOH) | 25 | A protic solvent that can sometimes be used, but may lead to side reactions with certain alkylating agents.[14][15] |

When should I consider using reductive amination instead of direct alkylation?

Reductive amination is a powerful alternative to direct alkylation and is often the method of choice in the following scenarios:

  • High Steric Hindrance: As mentioned earlier, when either the piperidine or the alkylating agent is sterically bulky.[7]

  • To Avoid Over-alkylation: Reductive amination forms an iminium ion intermediate that is reduced in situ, a process that inherently avoids the formation of quaternary ammonium salts.[7][8]

  • Readily Available Aldehyde/Ketone: When the corresponding aldehyde or ketone of the desired alkyl group is more readily available or stable than the alkyl halide.

A common and highly effective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for the iminium ion.[7][8]

Can microwave irradiation improve my reaction?

Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective technique for accelerating N-alkylation reactions.[16][17][18] The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles.[17][18][19][20]

Visual Guides and Workflows

To further aid in your experimental design and troubleshooting, we have provided the following diagrams.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine Piperidine Product N-Alkylpiperidine Piperidine->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Quaternary Ammonium Salt AlkylHalide->Byproduct Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., MeCN) Solvent->Product Product->Byproduct Further Alkylation

Caption: General reaction scheme for piperidine N-alkylation.

G Start Low Yield or Incomplete Reaction CheckBase Is a base present? Start->CheckBase AddBase Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckBase->AddBase No CheckLeavingGroup Is the leaving group reactive? (Br⁻ or I⁻ preferred) CheckBase->CheckLeavingGroup Yes AddBase->CheckLeavingGroup ChangeHalide Switch from R-Cl to R-Br or R-I CheckLeavingGroup->ChangeHalide No CheckSterics Is steric hindrance a factor? CheckLeavingGroup->CheckSterics Yes ChangeHalide->CheckSterics IncreaseTemp Increase reaction temperature CheckSterics->IncreaseTemp Yes CheckSolvent Is the solvent optimal? CheckSterics->CheckSolvent No ReductiveAmination Consider reductive amination IncreaseTemp->ReductiveAmination Still low yield Success Improved Yield ReductiveAmination->Success ChangeSolvent Switch to a polar aprotic solvent (e.g., MeCN, DMF) CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Experimental Protocols

Protocol 1: General Direct N-Alkylation with an Alkyl Halide

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution dropwise to the stirred piperidine solution over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Remove the solvent by rotary evaporation.

  • The crude product can then be purified by column chromatography or distillation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a typical reductive amination for the N-alkylation of piperidine, which is particularly useful for sterically hindered substrates or when over-alkylation is a major concern.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and the solvent (DCM or DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Managing side reactions in piperidine functionalization.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines.
  • MDPI. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices.
  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Pearson. (n.d.). Propose a mechanism to show the individual alkylations that form this quaternary ammonium salt.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Piperidine-Containing Heterocycles.
  • MDPI. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles.
  • Chemical Science (RSC Publishing). (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

Sources

Technical Support Center: Troubleshooting Boc Removal from Acid-Sensitive Linkers

Author: BenchChem Technical Support Team. Date: February 2026

<end_of_thought>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical final step of peptide synthesis: the cleavage of the peptide from an acid-sensitive resin and the simultaneous removal of the Boc (tert-butyloxycarbonyl) protecting group. As field-seasoned scientists, we understand that this step is fraught with potential pitfalls that can compromise yield and purity.

This document moves beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions and effectively troubleshoot your experiments.

Section 1: The Fundamentals of Acid-Labile Cleavage

The final cleavage in Solid-Phase Peptide Synthesis (SPPS) using acid-sensitive linkers is a process of controlled acidolysis. The goal is to use an acid, typically Trifluoroacetic Acid (TFA), to break the ester or amide bond connecting the peptide to the resin while also removing acid-labile side-chain protecting groups.[1]

The core challenge lies in the generation of highly reactive cationic species during this process. When protecting groups like Boc (for Lys) or tBu (for Asp, Glu, Ser, Thr, Tyr) are cleaved, they form stable tert-butyl cations (tBu⁺).[2] Similarly, the linker itself can generate a reactive cation.[3][4] These electrophiles will readily and indiscriminately attack any available nucleophile, leading to a host of side reactions if not properly managed.[5][6]

Linker Acid Sensitivity: A Comparative Overview

Not all "acid-sensitive" linkers are created equal. Their lability dictates the required acid strength and duration of cleavage. Understanding your linker is the first step in designing a successful cleavage strategy.

Linker TypeC-TerminusRelative Acid LabilityTypical Cleavage ConditionsKey Considerations
Wang Resin Carboxylic AcidStandard95% TFA, 1-2 hoursThe workhorse for peptide acids.[7][8] Cleavage is generally efficient.
Rink Amide Resin AmideStandard95% TFA, 1-2 hoursMost common choice for peptide amides due to its robust nature.[7][9]
Sieber Amide Resin AmideHigh1-5% TFA in DCMHighly acid-sensitive; allows for cleavage while keeping some side-chain protecting groups intact.[7][10][11] Prone to premature cleavage if synthesis conditions are not carefully controlled.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during Boc removal and cleavage.

Q1: My peptide yield is extremely low, but I confirmed the synthesis was successful before cleavage. What happened?

A: This is a classic sign of peptide reattachment to the resin or incomplete precipitation.

  • Causality & Mechanism: During acidolysis, the linker is cleaved, generating a reactive cation on the resin support. Simultaneously, nucleophilic side chains on your peptide (especially Tryptophan, Methionine, Cysteine, and Tyrosine) are deprotected.[3][4] If these cations are not quenched, the electron-rich side chains of a cleaved peptide can attack the resin-bound cation, irreversibly reattaching it to the solid support.[3][4][6][12] C-terminal Tryptophan is notoriously problematic in this regard.[3][4]

  • Troubleshooting & Solution:

    • Use Effective Scavengers: The primary defense is a well-formulated "cleavage cocktail." Scavengers are nucleophiles added to the TFA to trap, or "scavenge," the reactive cations before they can cause damage.[6] Triisopropylsilane (TIS) is essential for scavenging trityl cations, while water helps quench tert-butyl cations.[13] For peptides with Trp, Met, or Cys, thiol-based scavengers like 1,2-ethanedithiol (EDT) are critical.[3][4][6][14]

    • Optimize Precipitation: Ensure you are adding a sufficient volume of cold diethyl ether (typically 8-10 times the volume of the TFA filtrate) to effectively precipitate the peptide.[15] If the peptide remains soluble in the ether/TFA mixture, the yield will be poor. Chilling the mixture overnight at 4°C can improve precipitation.[15]

    • Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 20-50 mg of resin.[3] Analyze the supernatant by HPLC or LC-MS to confirm the peptide is being released as expected.[16]

Q2: My mass spectrometry results show unexpected peaks, specifically one at +56 Da. What is this modification?

A: A +56 Da mass shift is the hallmark of S-tert-butylation of Cysteine or alkylation of other sensitive residues.

  • Causality & Mechanism: The tert-butyl (tBu) cation, generated from Boc and tBu protecting groups, is a potent alkylating agent.[2] The highly nucleophilic thiol side chain of a deprotected Cysteine residue can attack this cation, resulting in the formation of an S-tert-butyl adduct (+56 Da).[14][17] Tryptophan and Methionine are also susceptible to this modification.[3][4]

  • Troubleshooting & Solution:

    • Enhance Scavenging: This side reaction is a direct result of inadequate scavenging of tBu cations.[14] A standard cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5) .[3] For peptides containing Cys, Met, or Trp, a more robust mixture like Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) is highly recommended.[2][17][18]

    • Reduce Cleavage Time: Prolonged exposure to the acidic cleavage cocktail increases the probability of side reactions.[12] For standard linkers, 1.5 to 2 hours is usually sufficient.[15] Monitor the cleavage over time with analytical HPLC to determine the optimal duration where the peptide is fully cleaved but side product formation is minimal.

Q3: The cleavage reaction seems incomplete. My HPLC shows a significant amount of starting material (peptide still attached to resin fragments). Why?

A: Incomplete cleavage points to issues with acid strength, reaction time, or physical access to the linker.

  • Causality & Mechanism: The acidolysis of the linker bond requires sufficient acid concentration and time.[12][15] Certain residues, like multiple arginines protected with Pmc or Pbf groups, can require significantly longer deprotection times, and by extension, cleavage times.[3][4] Physical factors, such as poor resin swelling or aggregation of peptide chains on the resin, can also sterically hinder the acid from reaching the linker.

  • Troubleshooting & Solution:

    • Verify Resin Preparation: Ensure the peptide-resin is washed thoroughly to remove residual DMF, which is basic and can neutralize the TFA, inhibiting cleavage.[3][4] The resin must be completely dry before adding the cleavage cocktail.

    • Increase Reaction Time: If your peptide contains multiple Arg(Pbf/Pmc) residues, extend the cleavage time to 3-4 hours, monitoring progress with a time-point analysis.[3][12]

    • Ensure Proper Swelling: Before adding the cleavage cocktail, swell the resin in DCM for a few minutes.[5] This ensures the polymer matrix is open and accessible to the reagents.

Q4: I'm using Sieber amide resin to generate a protected peptide amide, but the yield is low and I see many side products.

A: The high acid sensitivity of the Sieber linker is a double-edged sword, requiring very mild cleavage conditions.

  • Causality & Mechanism: Sieber resin is significantly more acid-labile than Rink Amide resin.[7][11] Using a standard 95% TFA cocktail is too harsh and can cause degradation of the linker itself, leading to colored by-products and fragmentation.[19] The goal with Sieber is often to cleave the peptide while leaving acid-labile side-chain protecting groups intact, which requires a much weaker acid solution.[10]

  • Troubleshooting & Solution:

    • Use Dilute TFA: The recommended cleavage condition for Sieber resin is a solution of 1-5% TFA in DCM.[10]

    • Minimize Reaction Time: Cleavage with dilute TFA is often complete within 30-60 minutes. Monitor carefully to avoid side reactions.

    • Repetitive, Short Treatments: For very sensitive sequences, repetitive treatments with 1% TFA in DCM for short durations (e.g., 5-10 minutes each) can yield cleaner products than a single, longer exposure.[3][4]

Section 3: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes and chemical mechanisms.

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common cleavage problems.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions & Actions Start Start: Analyze Crude Product (HPLC, LC-MS) Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield SideProducts Side Products (+56 Da, etc.) Problem->SideProducts Unexpected Mass Incomplete Incomplete Cleavage Problem->Incomplete High Starting Material Sol_Yield Check for Reattachment - Use Thiol Scavengers (EDT) - Optimize Precipitation - Perform Test Cleavage LowYield->Sol_Yield Sol_Side Improve Scavenging - Use Reagent K for Cys/Met/Trp - Add more TIS/Water - Reduce Cleavage Time SideProducts->Sol_Side Sol_Incomplete Optimize Conditions - Ensure Dry, DMF-free Resin - Extend Cleavage Time - Pre-swell Resin in DCM Incomplete->Sol_Incomplete End End: Purify & Verify Sol_Yield->End Re-run Cleavage Sol_Side->End Re-run Cleavage Sol_Incomplete->End Re-run Cleavage

Caption: Decision tree for troubleshooting Boc removal.

General Mechanism of Acid-Labile Linker Cleavage

This diagram illustrates the key steps in the acid-catalyzed release of a peptide and the role of scavengers.

G cluster_0 Cleavage Initiation cluster_1 Generation of Reactive Species cluster_2 Fates of Cations Resin Peptide-Resin + PG Protonation Protonation of Linker & Protecting Groups (PG) TFA TFA (H+) TFA->Protonation Cleavage Cleavage Event Protonation->Cleavage Peptide Free Peptide (with Nucleophilic Side Chains) Cleavage->Peptide Cations Reactive Cations (tBu+, Trt+, Resin+) Cleavage->Cations SideReaction Side Reaction (Alkylation, Reattachment) Peptide->SideReaction Cations->SideReaction Unquenched Quenched Neutralized Byproducts Cations->Quenched Quenched Scavenger Scavengers (TIS, Water, EDT) Scavenger->Quenched

Caption: Mechanism of acid cleavage and scavenger action.

Section 4: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: Test Cleavage for Optimization

Always perform a small-scale trial before cleaving the bulk of your material.[3]

  • Preparation: Place 20-50 mg of dry peptide-resin into a small reaction vessel.

  • Swelling: Add 0.5 mL of dichloromethane (DCM) and gently agitate for 5 minutes. Remove the DCM.

  • Cleavage: Prepare your chosen cleavage cocktail (e.g., 1 mL of TFA/TIS/H₂O 95:2.5:2.5). Add the cocktail to the resin.

  • Reaction: Stopper the vessel and allow it to react at room temperature for 1.5 hours with occasional swirling.

  • Isolation: Filter the cleavage mixture into a microcentrifuge tube.

  • Analysis: Take a small aliquot (10-20 µL) of the filtrate, dilute with a 50:50 acetonitrile/water solution, and analyze immediately by LC-MS and/or analytical HPLC to assess cleavage efficiency and purity.[16]

Protocol 2: Standard Cleavage & Peptide Precipitation

This protocol is suitable for peptides on Wang or Rink Amide resins without highly sensitive residues.

  • Preparation: Place the dry peptide-resin (e.g., 200 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove residual DMF and swell the resin.[2]

  • Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For 200 mg of resin, use approximately 4 mL. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2]

  • Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and agitate at room temperature for 1.5-2 hours.

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a larger centrifuge tube (e.g., 50 mL).[15]

  • Resin Wash: Wash the resin twice with small portions of fresh TFA (2 x 1 mL) and combine the filtrates.[15]

  • Precipitation: To the combined filtrate, add 8-10 volumes of ice-cold diethyl ether. A white precipitate should form immediately.[15]

  • Isolation: Centrifuge the mixture for 5-10 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting process two more times to remove residual TFA and scavengers.[20]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.[20]

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best all-purpose cleavage cocktail?

    • A: For many peptides, TFA/TIS/water (95:2.5:2.5) is highly effective.[3] However, if your peptide contains Cys, Met, or Trp, Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) is a more robust choice to prevent side reactions.[2][18]

  • Q: My resin turns bright yellow/orange during cleavage. Is this normal?

    • A: Yes, this is common and generally not a cause for alarm. If your peptide contains amino acids with trityl (Trt) protecting groups (e.g., Cys, His, Asn, Gln), the cleavage generates a stable trityl cation, which has a characteristic deep yellow or orange color.[12] This color indicates the deprotection is proceeding as expected.

  • Q: Can I store my cleavage cocktail?

    • A: It is strongly recommended to prepare cleavage cocktails fresh just before use.[2] Scavengers, particularly thiols like EDT, can oxidize over time, reducing their effectiveness.

  • Q: How do I remove the final traces of TFA from my peptide?

    • A: Thorough washing with cold diethyl ether after precipitation is the primary method.[20] After drying, lyophilization from a dilute acetic acid or HCl solution can be used to exchange the TFA salt for a more biocompatible one if required for cellular assays.[20]

References

  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: )
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • Cleavage from Wang Resin - Aapptec Peptides. (URL: [Link])

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Peptides. (URL: [Link])

  • Peptide Cleavage from Resin Protocol - CDN. (URL: [Link])

  • How to choose the right resin functionality for solid phase peptide synthesis | Biotage. (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Choosing the Right Resin: A Deep Dive into Rink Amide AM Resin vs. Other SPPS Supports - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC - NIH. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Cleavage Cocktail Selection - CDN. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (URL: [Link])

  • Rink Amide Resin, MBHA Resin - Applied Polytech. (URL: [Link])

Sources

preventing byproduct formation in aminoethyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-A-A ID: 800-017-010

Revision: 4.2

Introduction

Welcome to the Technical Support Center for Aminoethyl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminoethyl ether moieties. The formation of these structures, while conceptually straightforward, is often plagued by competing side reactions that can drastically reduce yield and complicate purification.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common problems encountered during aminoethyl ether synthesis in a direct question-and-answer format.

Q1: My primary amine product is over-alkylating to form a tertiary amine byproduct. How can I promote mono-alkylation?

This is the most frequent challenge, arising because the desired secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the alkylating agent.[1]

Plausible Causes & Mechanistic Insight:

  • Competitive Reaction: The secondary amine product readily attacks the alkylating agent, leading to the undesired tertiary amine.

  • Excess Alkylating Agent: A stoichiometric excess of the alkylating agent provides ample opportunity for the second alkylation to occur.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation, sometimes disproportionately to the desired first reaction.[2]

Recommended Solutions:

  • Stoichiometric Control & Slow Addition:

    • Principle: By carefully controlling the amount of the alkylating agent and its rate of introduction, you can favor the reaction with the more abundant starting amine.

    • Protocol:

      • Begin with a slight excess of the starting amino alcohol (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.

      • Dissolve the amino alcohol and base in a suitable aprotic solvent (e.g., THF, DMF).

      • Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (start at 0 °C or room temperature) over several hours using a syringe pump.

      • Monitor the reaction progress closely using TLC or LC-MS to avoid the accumulation of unreacted alkylating agent.

  • Use of a Boc Protecting Group (Recommended for High-Purity Applications):

    • Principle: Temporarily protecting the amine as a carbamate reduces its nucleophilicity, preventing alkylation at the nitrogen. The etherification can then proceed cleanly, followed by a simple deprotection step.[3][4]

    • Protocol:

      • Protection: React the amino alcohol with Di-tert-butyl dicarbonate (Boc)₂O in a solvent like Dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine). This forms the N-Boc protected amino alcohol.[4]

      • Etherification: Perform the Williamson ether synthesis on the hydroxyl group of the N-Boc protected intermediate using a strong base like Sodium Hydride (NaH) in an anhydrous solvent like THF, followed by the addition of your alkyl halide.[5][6]

      • Deprotection: Remove the Boc group by treating the product with an acid, such as Trifluoroacetic Acid (TFA) in DCM or 4N HCl in 1,4-dioxane, to yield the pure primary aminoethyl ether salt.[4]

Workflow for Amine Protection Strategy

G cluster_0 Protection cluster_1 Ether Synthesis cluster_2 Deprotection start Amino Alcohol prot React with (Boc)₂O, Base start->prot nboc N-Boc Amino Alcohol prot->nboc ether Williamson Ether Synthesis (NaH, Alkyl Halide) nboc->ether protected_ether N-Boc Protected Ether ether->protected_ether deprot Treat with Acid (TFA or HCl) protected_ether->deprot final Pure Aminoethyl Ether deprot->final

Caption: Amine protection workflow.

Q2: My Williamson ether synthesis is producing a significant amount of an alkene byproduct. What's causing this and how can I fix it?

This issue indicates that a base-catalyzed E2 elimination reaction is competing with the desired SN2 substitution.[7][8][9] This is especially common with secondary or tertiary alkyl halides.[6][10]

Plausible Causes & Mechanistic Insight:

  • Steric Hindrance: Bulky alkyl halides (secondary, tertiary) or sterically hindered bases favor elimination, where the base removes a proton from a carbon adjacent to the leaving group.[9][11]

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution.[2][10]

  • Strong, Bulky Base: A strong, sterically hindered base is more likely to act as a base (abstracting a proton) than as a nucleophile.

Recommended Solutions:

  • Re-evaluate Your Reactants:

    • Principle: The Williamson synthesis is most effective for primary alkyl halides.[6][7]

    • Action: If you are synthesizing an asymmetrical ether, always choose the pathway that uses the less sterically hindered alkyl halide. For example, to make tert-butyl ethyl ether, you should react sodium ethoxide with tert-butyl chloride (which will fail and give elimination), not sodium tert-butoxide with ethyl chloride (which will succeed).

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature and gently heating to 50-60 °C is sufficient.[8][10]

    • Base Selection: Use a strong but non-hindered base like Sodium Hydride (NaH).[6][10] For phenolic precursors, weaker bases like Potassium Carbonate (K₂CO₃) are often effective and less likely to cause elimination.[11][12]

Decision Tree for Minimizing Elimination

G start Alkene Byproduct Observed q1 Is your alkyl halide secondary or tertiary? start->q1 sol1 Redesign synthesis to use a primary alkyl halide. This is the most critical factor. q1->sol1 Yes q2 Is the reaction temperature > 80°C? q1->q2 No (Primary) sol2 Lower temperature to 50-60°C and increase reaction time. q2->sol2 Yes sol3 Consider a less hindered base (e.g., switch from t-BuOK to NaH). Ensure anhydrous conditions. q2->sol3 No

Caption: Troubleshooting E2 elimination.

Q3: My reaction is sluggish, and the yield is low, even after a long reflux. What can I do to improve it?

A slow or incomplete reaction can be due to several factors, often related to the nucleophilicity of the alkoxide or the reactivity of the electrophile.

Plausible Causes & Mechanistic Insight:

  • Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the alcohol, resulting in a low concentration of the highly reactive alkoxide nucleophile.[8]

  • Poor Solvent Choice: Protic solvents (like ethanol) can solvate the alkoxide ion, creating a "shell" around it that reduces its nucleophilicity and slows the reaction.[10]

  • Phase Separation: If the reactants are not in the same phase (e.g., using an aqueous base with an organic substrate), the reaction can only occur at the interface, leading to very slow rates.

Recommended Solutions:

  • Solvent and Base System:

    • Principle: Use a polar aprotic solvent which solvates the cation but leaves the alkoxide anion "naked" and highly reactive.[10]

    • Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[10][11] Use a strong base like NaH, which irreversibly deprotonates the alcohol.[6]

  • Implement Phase-Transfer Catalysis (PTC):

    • Principle: A phase-transfer catalyst (like tetrabutylammonium bromide, TBAB) can shuttle the alkoxide or phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[13][14]

    • When to Use: This is ideal for reactions using solid K₂CO₃ or aqueous NaOH/KOH as the base with a water-immiscible organic solvent (e.g., toluene, dichloromethane).

    • Protocol:

      • Combine the amino alcohol, alkyl halide, base (e.g., solid K₂CO₃), and organic solvent.

      • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., TBAB).

      • Heat the biphasic mixture with vigorous stirring. The catalyst will facilitate the transport of the deprotonated alcohol into the organic phase to react.

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase ROH R-OH RO_anion R-O⁻ (Alkoxide) ROH->RO_anion Deprotonation Base Base (e.g., OH⁻) PTC_Q_OR Q⁺OR⁻ (Active Catalyst) RO_anion->PTC_Q_OR Ion Exchange R_X R'-X (Alkyl Halide) Product R-O-R' (Ether) R_X->Product PTC_Q_X Q⁺X⁻ (Catalyst) R_X->PTC_Q_X Forms X⁻ PTC_Q_X->RO_anion Cycle Repeats PTC_Q_OR->R_X SN2 Reaction

Caption: Phase-transfer catalysis cycle.

Frequently Asked Questions (FAQs)

  • Q: What is the best analytical method to detect byproducts?

    • A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components and identifying them by their mass fragmentation patterns.[15] High-Performance Liquid Chromatography (HPLC) , especially when coupled with a mass spectrometer (LC-MS), is powerful for less volatile compounds and for quantifying the ratio of product to impurity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation of both the desired product and any isolated byproducts.[15]

  • Q: Can I use a reductive amination approach instead of Williamson synthesis?

    • A: Yes, reductive amination is an excellent alternative that often avoids over-alkylation issues seen in direct alkylation with halides.[16][17] The process involves reacting an amino alcohol with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ.

    • Key Consideration: To prevent the newly formed secondary amine from reacting with another molecule of the aldehyde, it is crucial to use a selective reducing agent that reduces the iminium ion faster than it reduces the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[16][18]

  • Q: How does solvent choice impact C- vs. O-alkylation when using a phenoxide nucleophile?

    • A: For phenoxide ions, which are ambident nucleophiles, the solvent is critical. Polar aprotic solvents like DMF or DMSO favor the desired O-alkylation because they solvate the counter-ion (e.g., Na⁺), leaving the more electronegative oxygen atom as the more reactive nucleophilic site.[8][10] In contrast, protic solvents like ethanol can hydrogen-bond with the oxygen atom, making the carbon atoms of the ring more nucleophilic and leading to undesired C-alkylation byproducts.[8]

  • Q: Are there any safety considerations specific to these reactions?

    • A: Absolutely. When using strong bases like Sodium Hydride (NaH) , extreme caution is necessary. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[6] All reactions with NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Alkylating agents, particularly small ones like methyl iodide, are often toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

References

  • Strategies to avoid over-alkyl
  • Williamson ether synthesis. Wikipedia. [Link]

  • Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol. Benchchem.
  • Identifying and minimizing byproducts in the Williamson ether synthesis. Benchchem.
  • Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
  • Alcohol Protecting Groups. University of Windsor.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. brainly.com. [Link]

  • Williamson Ether Synthesis. ChemTalk.
  • Ways to reduce the bis amination during a reductive amination? Reddit. [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • preventing dialkylation during the synthesis of bumetanide. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. ResearchGate. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. University of Detroit Mercy.
  • A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products. Benchchem.
  • Phase Transfer Catalyst Techniques for Etherific
  • Etherification reaction of an aminophenol using a phase transfer system.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile.
  • Analytical Methods. Japan Coast Guard. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • 2-(Benzyloxy)-1-ethanamine | 38336-04-8. MilliporeSigma. [Link]

  • 2-(Benzyloxy)ethanamine. PubChem. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Purification of ethers.
  • Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. PMC. [Link]

  • Articles List. Analytical Methods in Environmental Chemistry Journal.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful flash chromatographic purification of this and structurally related piperidine derivatives. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.

I. Understanding the Challenge: The Chromatographic Behavior of a Boc-Protected Piperidine

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate is a molecule that presents a common challenge in purification: the presence of a basic piperidine nitrogen. While the tert-butyloxycarbonyl (Boc) group on the carbamate is a neutral, lipophilic protecting group, the secondary amine of the piperidine ring is basic (pKa of the conjugate acid is typically ~10-11).

On a standard silica gel stationary phase, which is inherently acidic due to the presence of silanol (Si-OH) groups, a strong acid-base interaction can occur with the basic piperidine nitrogen. This interaction is the primary cause of many purification issues.[1][2]

II. Troubleshooting Guide: From Tailing Peaks to Low Yield

This section addresses the most common problems encountered during the flash chromatography of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate on silica gel.

Q1: My compound's peak is broad and tailing significantly. What's happening and how do I fix it?

Answer:

Peak tailing is the most frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-linear adsorption isotherm, which manifests as a tailed peak.[1]

Troubleshooting Workflow:

G start Problem: Peak Tailing mod_mobile Modify Mobile Phase (Add Basic Additive) start->mod_mobile mod_stationary Modify Stationary Phase start->mod_stationary If Mobile Phase Additives Fail or are Undesirable rp_chrom Consider Reverse-Phase start->rp_chrom For Less Polar Analogs or Orthogonal Separation sub_tea Add 0.1-1% Triethylamine (TEA) to Eluent mod_mobile->sub_tea Most Common sub_nh3 Use 1-2% 7N NH3 in MeOH (as part of polar component) mod_mobile->sub_nh3 For Stronger Bases sub_amine_silica Use Amine-Functionalized Silica (NH2 Column) mod_stationary->sub_amine_silica sub_alumina Use Alumina (Basic or Neutral) mod_stationary->sub_alumina rp_tfa Use C18 Silica with Acidic Modifier (e.g., 0.1% TFA) rp_chrom->rp_tfa success Successful Separation sub_tea->success Peak Shape Improves sub_nh3->success Peak Shape Improves sub_amine_silica->success sub_alumina->success rp_tfa->success

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase Modification: The most direct solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): This is a widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[1][3]

    • Ammonia: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can be very effective. This is typically used as the polar component of the mobile phase (e.g., Dichloromethane/ (7N NH₃ in MeOH)).[1][4]

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Using a pre-treated, amine-bonded silica gel (NH₂ column) provides a more inert, slightly basic surface that minimizes the problematic interactions, often resulting in sharper peaks and better reproducibility.[2][5]

    • Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: For some piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen, which then interacts well with the stationary phase.[1]

Q2: My compound seems to be stuck on the column, or I'm getting a very low yield. What are the potential causes?

Answer:

Low recovery can be attributed to several factors, often related to excessively strong interactions with the stationary phase or compound instability.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The interaction between the basic piperidine and acidic silica can be so strong that it leads to irreversible adsorption.[1] This is especially true if the crude material is loaded in a solvent that promotes strong binding and the elution solvent is not polar enough or lacks a basic modifier.

    • Solution: Always use a basic modifier (like TEA or NH₃) in your eluent when using standard silica gel.[5] If this fails, switching to an amine-functionalized silica or alumina is highly recommended.[1][2]

  • Compound Degradation on Silica: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] The Boc protecting group, for instance, is known to be labile under acidic conditions. While typically stable to silica, prolonged exposure can lead to some cleavage, especially if the silica is of lower quality or has been exposed to acid.

    • Solution: To test for stability, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4] In this case, deactivating the silica by flushing the column with a solvent system containing triethylamine before loading your compound can help.[3] Alternatively, using a less acidic stationary phase like alumina or switching to reverse-phase chromatography is advisable.

  • Compound is Too Polar: If your compound is highly polar, it may not elute with standard solvent systems like hexane/ethyl acetate.

    • Solution: You may need to use a more aggressive solvent system. A common choice for polar amines is a gradient of dichloromethane (DCM) and methanol, often with a basic additive.[4][5] For example, starting with 100% DCM and gradually increasing to 5-10% Methanol (containing 1% TEA or ammonia solution).

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for developing a separation method on a TLC plate?

Answer:

For a compound like tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, a good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate (EtOAc): Start with a 1:1 mixture and adjust the ratio.

    • Dichloromethane/Methanol (DCM/MeOH): Start with 95:5 DCM/MeOH. This is a stronger eluent system suitable if the compound shows low mobility in Hex/EtOAc.

  • Pro-Tip: Always add 0.5-1% triethylamine (TEA) to your TLC developing solvent to mimic the conditions of the column and get a more accurate prediction of the retention factor (Rf).[1][3] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for optimal separation on the column.[3][5]

Q2: Should I perform a wet or dry loading of my sample?

Answer:

The choice between wet and dry loading depends on the solubility of your crude sample and the scale of your purification.

  • Wet Loading: Involves dissolving the crude material in a minimal amount of a solvent and injecting it onto the column.

    • Best Practice: Dissolve the sample in the weakest possible solvent that provides good solubility. Ideally, this is the initial mobile phase. Using a strong solvent (like pure DCM or MeOH) can cause band broadening and poor separation.[6]

  • Dry Loading: Involves adsorbing the crude material onto a small amount of silica gel (or another inert support like Celite®) and then loading this solid material onto the top of the column.[7]

    • When to Use: This is the preferred method when your compound is poorly soluble in the mobile phase or when you have to dissolve it in a strong solvent.[6][7] Dry loading prevents the strong solvent from interfering with the initial adsorption of the compound onto the column, leading to sharper bands and better separation.

Q3: How do I choose the right stationary phase?

Answer:

The choice of stationary phase is critical for purifying basic compounds.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available.Acidic surface causes peak tailing and potential degradation of basic compounds.[1][2]Neutral or acidic compounds. Can be used for basic compounds if a mobile phase modifier is added.
**Amine-Functionalized Silica (NH₂) **Slightly basic surface prevents strong interactions with amines, leading to sharp peaks and better recovery.[2][5]More expensive than standard silica.Primary, secondary, and tertiary amines; heterocyclic basic compounds.[2][8]
Alumina (Neutral or Basic) Good alternative to silica for acid-sensitive or basic compounds.[1]Can have different activity levels, leading to reproducibility issues.Purification of basic compounds where silica is problematic.
Reverse-Phase Silica (C18) Excellent for separating compounds based on hydrophobicity. Good peak shapes for protonated amines.[1]Requires polar mobile phases (water, methanol, acetonitrile). May not be suitable for very non-polar impurities.When normal phase fails or for orthogonal purification.

IV. Experimental Protocol: Flash Chromatography of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

This protocol provides a reliable starting point. Optimization may be required based on the specific impurity profile of your crude material.

1. Method Development (TLC)

  • Prepare a stock solution of your crude material (~10 mg/mL) in DCM or EtOAc.

  • On a silica gel TLC plate, spot your material and develop it in a chamber containing 95:5 DCM/MeOH + 0.5% TEA .

  • Visualize the plate under UV light (if applicable) and/or by staining with potassium permanganate (KMnO₄) or ninhydrin.

  • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

2. Column Preparation

  • Select a flash column cartridge (e.g., amine-functionalized silica is recommended for best results).

  • Equilibrate the column with the initial mobile phase (e.g., 100% DCM + 0.5% TEA) for at least 3-5 column volumes.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude product (e.g., 1 gram) in a suitable solvent (e.g., 10-20 mL of DCM).

  • Add 2-3 grams of silica gel to the solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[7]

  • Carefully add the silica-adsorbed sample to the top of the equilibrated column.

4. Elution and Fraction Collection

  • Begin elution with the initial mobile phase (e.g., 100% DCM + 0.5% TEA).

  • Run a linear gradient from the initial conditions to your final, more polar mobile phase (e.g., 95:5 DCM/MeOH + 0.5% TEA) over 10-15 column volumes.

  • Collect fractions throughout the run.

5. Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development (e.g., DCM/MeOH + 0.5% TEA) load 2. Prepare Sample (Dry Loading Recommended) tlc->load pack 3. Pack & Equilibrate Column (NH2 Silica Recommended) load->pack run_chrom 4. Load Sample & Run Gradient pack->run_chrom collect 5. Collect Fractions run_chrom->collect analyze 6. Analyze Fractions by TLC collect->analyze isolate 7. Combine Pure Fractions & Evaporate Solvent analyze->isolate product Purified Product isolate->product

Sources

Technical Support Center: Resolving Solubility Issues of Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine moieties are ubiquitous in drug discovery, serving as rigid, non-aromatic linkers in PROTACs, antibody-drug conjugates (ADCs), and fragment-based designs. While the piperidine ring itself is miscible with water, its incorporation into larger, hydrophobic pharmacophores often results in poor aqueous solubility.[1]

This guide addresses the specific physicochemical challenges of piperidine linkers —specifically the interplay between their basicity (


) and physiological buffers. It provides actionable protocols to resolve precipitation events during bioconjugation, storage, and biological assays.

Module 1: The pH-Solubility Paradox

Diagnosis: The most common cause of piperidine linker precipitation is a mismatch between the buffer pH and the linker's protonation state.

The Science

Piperidine is a secondary amine with a


 of approximately 11.22 . In its free base form, it is lipophilic. Solubility is achieved via protonation to the piperidinium cation.
  • pH < pKa (Acidic/Neutral): Nitrogen is protonated (

    
    ).[2] High solubility.
    
  • pH > pKa (Basic): Nitrogen is deprotonated (

    
    ). Low solubility (precipitates).[1]
    

However, substituted piperidines (common in linkers) often have lower


 values (8.0–10.0) due to electron-withdrawing substituents. If your experimental pH (e.g., pH 7.4) approaches the linker's 

, the equilibrium shifts toward the insoluble free base.
Troubleshooting Q&A

Q: My linker precipitates immediately upon addition to PBS (pH 7.4), but dissolves in water. Why? A: This is likely due to the Common Ion Effect or Salt Metathesis .

  • The Phosphate Trap: Phosphate anions (

    
    ) in PBS can form insoluble salts with cationic amines. If your piperidine linker is protonated (cationic) at pH 7.4, it may be reacting with phosphate to form a "grease ball" salt that crashes out.
    
  • Ionic Strength: Pure water has low ionic strength. PBS has high ionic strength (~150 mM), which can cause "salting out" of hydrophobic cations.

    • Solution: Switch to Tris-HCl or HEPES buffers, which have bulky organic counter-ions that are less likely to precipitate cationic amines than inorganic phosphates [1].

Q: How do I determine the optimal pH for my specific linker? A: You must calculate or measure the


 of the conjugated nitrogen.
  • If the Nitrogen is an Amide:[3] (e.g., attached to a carbonyl).[4] It is neutral and non-ionizable. pH adjustment will not help. You must use cosolvents (see Module 2).

  • If the Nitrogen is an Amine:[3] It is basic . Aim for a buffer pH at least 1–2 units below the

    
     to ensure >90% ionization.
    
Visualization: The Solubility Decision Tree

Use this logic flow to diagnose the root cause of precipitation.

SolubilityTree Start Precipitation Event CheckStruct 1. Check Linker Structure Start->CheckStruct IsAmide Is Piperidine Nitrogen an Amide? CheckStruct->IsAmide NeutralStrategy Strategy: Cosolvents/Lipid Carriers (pH change ineffective) IsAmide->NeutralStrategy Yes CheckBuffer 2. Check Buffer Composition IsAmide->CheckBuffer No (It's an Amine) IsPBS Is Buffer PBS/Phosphate? CheckBuffer->IsPBS SwitchBuffer Action: Switch to Tris or HEPES (Avoid Phosphate Salts) IsPBS->SwitchBuffer Yes CheckPH 3. Check pH vs pKa IsPBS->CheckPH No PHHigh Is pH > (pKa - 1)? CheckPH->PHHigh Acidify Action: Lower pH (Protonate the Amine) PHHigh->Acidify Yes Cosolvent Action: Add DMSO/Cyclodextrin PHHigh->Cosolvent No (Already Protonated)

Figure 1: Diagnostic logic for identifying the chemical cause of piperidine linker insolubility.

Module 2: Formulation Strategies (Cosolvents & Additives)

When pH adjustment is restricted (e.g., cell-based assays requiring pH 7.4), you must rely on formulation engineering.

The "Spike" Method for Cosolvents

Avoid direct dilution of high-concentration DMSO stocks into aqueous buffer, which causes rapid local precipitation ("crashing out") that is kinetically difficult to reverse.

Protocol:

  • Step 1: Dissolve linker in 100% DMSO (Stock).

  • Step 2: Prepare an intermediate dilution (e.g., 1:1 DMSO:Water or DMSO:PEG400).

  • Step 3: Slowly add the intermediate to the final buffer with vortexing.

Recommended Cosolvent Limits (Biological Assays):

CosolventMax Final % (Cell Assay)Mechanism of ActionNote
DMSO 0.1% - 0.5%Disrupts water structure; solvates aromatics.High % is cytotoxic.
PEG 400 1% - 5%Amphiphilic; shields hydrophobic patches.Good for animal formulations.
Ethanol < 1%Hydrogen bonding.Volatile; evaporation alters concentration.
Cyclodextrin Complexation

For highly lipophilic piperidine linkers that fail with simple cosolvents, Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD)  is the gold standard [2].
  • Mechanism: The hydrophobic piperidine ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

  • Advantage: Prevents aggregation without altering pH or using toxic solvents.

  • Usage: Prepare a 10–20% (w/v) stock of SBE-

    
    -CD in water. Use this solution to dilute your DMSO stock instead of pure water.
    

Module 3: Experimental Protocol (Kinetic Solubility Assay)

Do not rely on calculated LogP. You must experimentally determine the Kinetic Solubility Limit to define the "safe zone" for your experiments.

Workflow: High-Throughput Shake-Flask Assay

This protocol determines the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer [3].

Materials:

  • 10 mM DMSO Stock of Piperidine Linker.[5]

  • PBS (pH 7.[6]4) and Sodium Acetate Buffer (pH 5.0).

  • 96-well filter plate (0.45 µm PVDF).

  • UV Plate Reader (250–500 nm).

KineticAssay Stock 10mM DMSO Stock Dilution Stepwise Dilution (10 - 200 µM) Stock->Dilution Add to Buffer Incubate Incubate (Shake 2 hrs @ 25°C) Dilution->Incubate Filter Vacuum Filtration (Remove Precipitate) Incubate->Filter Analyze UV/LC-MS Analysis Filter->Analyze Filtrate Conc.

Figure 2: Kinetic solubility assay workflow for establishing experimental limits.

Step-by-Step:

  • Preparation: Prepare a range of target concentrations (e.g., 10, 50, 100, 200 µM) in duplicate by adding DMSO stock to the buffer (final DMSO < 2%).

  • Incubation: Seal plate and shake at 500 rpm for 2 hours at room temperature. Note: Kinetic solubility is time-dependent. 2 hours represents "assay time."

  • Filtration: Apply vacuum to filter the solution through the 0.45 µm membrane into a receiver plate. Precipitated compound is trapped; soluble compound passes through.

  • Quantification: Measure UV absorbance of the filtrate. Compare against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

  • Calculation:

    
    
    

Module 4: Chemical Engineering (When Formulation Fails)

If the linker is insoluble even with cosolvents, structural modification is required.

  • Salt Formation: Convert the free base piperidine to a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt.

    • Method: Dissolve free base in diethyl ether; add 1.1 eq of 4M HCl in dioxane. Collect the precipitate. HCl salts are generally 10–100x more soluble than free bases [4].

  • Scaffold Hopping: Replace the piperidine with Piperazine .

    • Rationale: Piperazine contains two nitrogens. The second nitrogen (

      
      ) lowers the overall logP and provides an additional handle for protonation or functionalization [5].
      
  • PEGylation: Attach a short PEG chain (PEG2-PEG4) adjacent to the piperidine ring to disrupt crystal lattice packing.

References

  • BenchChem Technical Support. (2025).[1][7] Enhancing the Solubility of Piperidine-Containing Compounds.[7][8][9][10] Retrieved from

  • BOC Sciences. (2025). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

  • AxisPharm. (2025). Kinetic Solubility Assays Protocol. Retrieved from

  • Enamine. (2025).[11] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[12] Retrieved from

  • University of Vienna. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[8] ACS Omega. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperidine Nucleophilic Attack

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reactions involving piperidine as a nucleophile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their chemical syntheses. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving common problems that can arise during piperidine nucleophilic attack reactions. Each issue is presented with its potential root causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in the lab is a reaction that fails to produce the desired product in a sufficient quantity.

Potential Root Causes & Solutions:

  • Suboptimal Reaction Temperature: The temperature might be too low to overcome the activation energy of the reaction. Conversely, a temperature that is too high can lead to the degradation of reactants or products.

    • Solution: A systematic temperature screening experiment is recommended. Start at room temperature and incrementally increase the temperature, for example, in 10-20°C intervals, while monitoring the reaction progress.[1][2] For some reactions, such as those involving sterically hindered substrates, refluxing the reaction mixture may be necessary to achieve a reasonable reaction rate.[3][4]

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and outcome.[1]

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions with piperidine.[4] However, the optimal solvent is substrate-dependent. If the reaction is sluggish, consider switching to a different solvent system.

  • Poor Leaving Group: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using a substrate with a poor leaving group (e.g., a chloride), consider converting it to a better leaving group, such as a bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate).[3][4]

  • Steric Hindrance: Bulky groups on either the piperidine or the electrophile can sterically hinder the nucleophilic attack.[3][4]

    • Solution: Increasing the reaction temperature can often provide the necessary energy to overcome steric barriers.[3][4] In some cases, a less sterically hindered piperidine derivative or a different synthetic route may be required.

Issue 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield of the desired compound.

Potential Root Causes & Solutions:

  • Over-alkylation (Quaternary Ammonium Salt Formation): This occurs when the newly formed tertiary amine product reacts further with the electrophile.

    • Solution: Carefully control the stoichiometry, using a slight excess of piperidine (1.1-1.2 equivalents).[4] Add the electrophile slowly to the reaction mixture to maintain its low concentration.[4] Running the reaction at a lower temperature can also help minimize this side reaction.[4]

  • Elimination Reactions: If the substrate has acidic protons beta to the leaving group, an elimination reaction (E2) can compete with the desired substitution (SN2).

    • Solution: Lowering the reaction temperature generally favors substitution over elimination. The choice of a less sterically hindered, non-basic piperidine derivative can also be beneficial. In some cases, a change in solvent to one that disfavors elimination may be necessary.

  • Aspartimide Formation: In peptide synthesis, piperidine used for Fmoc deprotection can catalyze the formation of a stable aspartimide side product, particularly at Asp-Gly sequences.[5]

    • Solution: This is a complex issue often addressed by modifying the protecting group strategy or using specific additives during the deprotection step.

  • Aza-Michael Addition to Maleimides: If your molecule contains a maleimide moiety, piperidine can undergo an aza-Michael addition, consuming the maleimide.[5]

    • Solution: The most effective strategy is to introduce the maleimide group after the final piperidine-mediated step in your synthetic sequence.[5]

Issue 3: Reaction Stalls or is Incomplete

A reaction that starts but fails to reach completion can be indicative of several underlying issues.

Potential Root Causes & Solutions:

  • Protonation of Piperidine: The reaction of piperidine with an alkyl halide generates an acid (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic.[3][4]

    • Solution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to act as an acid scavenger.[3][4]

  • Equilibrium Limitations: Some reactions are reversible and may reach a point of equilibrium before all the starting material is consumed.

    • Solution: Consider using Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct (e.g., water) or using an excess of one of the reactants.

  • Catalyst Deactivation: If the reaction is catalyzed, the catalyst may be degrading under the reaction conditions.

    • Solution: Evaluate the stability of your catalyst at the chosen reaction temperature and consider adding it in portions if necessary.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of piperidine nucleophilic attack reactions.

Q1: What is the typical temperature range for piperidine nucleophilic substitution reactions?

A1: The optimal temperature is highly dependent on the specific substrate and solvent system. Reactions can be run anywhere from room temperature to reflux.[6][7] For instance, kinetic studies have been performed at temperatures ranging from 25 to 90°C.[6][7] It is crucial to perform a temperature screening to find the ideal conditions for your specific reaction.[2]

Q2: How does temperature affect the rate of reaction?

A2: Generally, increasing the reaction temperature increases the reaction rate.[1] This relationship is described by the Arrhenius equation, which states that the rate constant is exponentially dependent on the temperature.[1] However, excessively high temperatures can lead to side reactions and decomposition.

Q3: Can piperidine act as a base instead of a nucleophile?

A3: Yes, piperidine is a moderately strong base (pKa of the conjugate acid is ~11.2) and can certainly act as a base, leading to elimination side reactions.[8] The balance between nucleophilicity and basicity can be influenced by the substrate, solvent, and temperature.

Q4: I am observing a color change in my reaction mixture. Should I be concerned?

A4: A color change can indicate a variety of phenomena, including the formation of a colored product, a charge-transfer complex, or decomposition products. It is important to monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to correlate the color change with the progress of the reaction and the formation of any impurities.

Q5: My reaction involves a sterically hindered electrophile. What is the best starting point for temperature optimization?

A5: For sterically hindered electrophiles, a higher reaction temperature is generally required to overcome the steric repulsion.[3][4] It is advisable to start at a moderately elevated temperature (e.g., 50-60°C) and gradually increase it while monitoring the reaction. Reflux conditions may be necessary.

III. Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to determine the optimal reaction temperature for a piperidine nucleophilic attack.

Objective: To identify the reaction temperature that provides the highest yield of the desired product with the minimal formation of byproducts in a reasonable timeframe.

Materials:

  • Substrate (electrophile)

  • Piperidine

  • Anhydrous solvent

  • Non-nucleophilic base (if required, e.g., K₂CO₃)

  • Reaction vessels (e.g., round-bottom flasks, vials)

  • Heating and stirring apparatus (e.g., heating mantle, stir plate)

  • Thermometer or temperature probe

  • Analytical equipment for reaction monitoring (e.g., TLC plates, LC-MS)

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions. For each reaction, add the substrate, solvent, and non-nucleophilic base (if using) to a reaction vessel equipped with a stir bar.

  • Piperidine Addition: Add piperidine to each reaction vessel.

  • Temperature Gradient: Place each reaction vessel in a heating block or bath set to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C).

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Analysis: Analyze the aliquots using a suitable technique (e.g., TLC, LC-MS) to determine the consumption of starting material and the formation of the product and any byproducts.

  • Data Evaluation: Compare the results from each temperature point to identify the condition that gives the best balance of reaction rate, yield, and purity.

Data Presentation:

Temperature (°C)Time (h)Substrate Conversion (%)Product Yield (%)Major Byproducts (%)
25 (RT)24105<1
401250452
60695903
802>998510 (Elimination)
1001>997020 (Decomposition)

This is an example table; actual results will vary.

IV. Visualizing the Process

Reaction Mechanism and Temperature Influence

The following diagram illustrates the general mechanism of a piperidine nucleophilic attack and highlights the role of temperature.

G cluster_0 Reaction Pathway cluster_1 Temperature Effect Reactants Piperidine + Electrophile TS Transition State Reactants->TS k (Rate Constant) Intermediate Intermediate (if applicable) TS->Intermediate Products Substituted Piperidine Intermediate->Products Temp_High High Temperature: - Increases k - May favor side reactions (e.g., elimination, decomposition) Temp_High->TS Temp_Low Low Temperature: - Decreases k - May improve selectivity Temp_Low->TS

Caption: General mechanism of piperidine nucleophilic attack and the influence of temperature.

Experimental Workflow for Temperature Optimization

This diagram outlines the decision-making process for optimizing the reaction temperature.

G Start Start Optimization Setup Set up parallel reactions at different temperatures Start->Setup Monitor Monitor reaction progress (TLC, LC-MS) Setup->Monitor Analyze Analyze yield and purity Monitor->Analyze Decision Optimal Temperature Found? Analyze->Decision Refine Refine temperature range or reaction time Decision->Refine No End Final Protocol Decision->End Yes Refine->Setup

Caption: Workflow for systematic temperature optimization of piperidine reactions.

V. References

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (n.d.). Progress in Reaction Kinetics and Mechanism. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). The Journal of Organic Chemistry. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. [Link]

  • Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025). ResearchGate. [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (2023). ResearchGate. [Link]

  • Reaction Optimization Using a Microwave Autosampler. (n.d.). CEM Corporation. [Link]

  • Solution Kinetics of a SN2 Reaction. (n.d.). University of Wisconsin-Stout. [Link]

  • Piperidine. (n.d.). NIST WebBook. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. [Link]

  • Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. (n.d.). Chemistry – A European Journal. [Link]

  • Unprecedented Nucleophilic Attack of Piperidine on the Electron Acceptor during the Synthesis of Push-Pull Dyes by a Knoevenagel Reaction. (2020). SciSpace. [Link]

  • Reaction of alkyl bromide in presence of piperidine. (2018). Chemistry Stack Exchange. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules. [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

  • Unprecedented Nucleophilic Attack of Piperidine on the Electron Acceptor during the Synthesis of Push‐Pull Dyes by a Knoevenagel Reaction. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Purification of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in removing the unreacted starting material from their crude reaction mixtures. Here, we provide in-depth, experience-based solutions in a direct question-and-answer format to address common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate co-eluting with my product. How can I improve the separation?

A1: This is a common challenge, as the Boc-protected starting material and many of its derivatives share similar polarities. Here’s a systematic approach to troubleshoot and optimize your purification strategy:

Understanding the Core Problem: The tert-butoxycarbonyl (Boc) group significantly influences the molecule's polarity, making it less polar and more soluble in organic solvents.[1] The piperidine ring, however, contains a basic nitrogen that can be protonated, drastically altering its solubility. Your product likely retains the core piperidine structure, leading to similar chromatographic behavior.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Strategy 1: Chromatographic Optimization cluster_2 Strategy 2: Chemical Modification cluster_3 Strategy 3: Physical Methods cluster_4 Outcome start Co-elution of Starting Material (SM) and Product (P) col_chrom Column Chromatography (Flash or Prep-HPLC) start->col_chrom acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization start->recrystallization solvent Modify Solvent System (Polarity & Selectivity) col_chrom->solvent additive Incorporate Additives (e.g., TEA, NH4OH) solvent->additive end Pure Product additive->end scavenger Scavenger Resins scavenger->end recrystallization->end

Caption: Decision workflow for purifying products from unreacted starting material.

Detailed Protocols:

  • Chromatographic Optimization:

    • Solvent System Modification: Instead of a simple two-solvent gradient (e.g., Hexane/Ethyl Acetate), try a ternary system. For instance, adding a small percentage of methanol or isopropanol to a Dichloromethane/Ethyl Acetate mobile phase can alter the selectivity.

    • Additives for Tailing Reduction: The basic nitrogen on the piperidine ring can interact with acidic silica gel, causing streaking or "tailing" on the column. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase can neutralize these acidic sites, leading to sharper peaks and better separation.

  • Acid-Base Extraction: This technique leverages the basicity of the piperidine nitrogen.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 0.5 M HCl). The unreacted starting material, being basic, will be protonated and move into the aqueous layer. Your product, if it has undergone a reaction that modifies or masks the piperidine nitrogen's basicity, may remain in the organic layer.

    • Separate the layers.

    • To recover the starting material from the aqueous layer, basify it with a base like NaOH and extract with an organic solvent.

    • Caution: The Boc group can be labile to strongly acidic conditions.[2][3] Use dilute acid and monitor the extraction time to avoid deprotection.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4][5]

    • Dissolve the crude mixture in a minimal amount of a suitable hot solvent in which your product has high solubility and the starting material has lower solubility.

    • Slowly cool the solution to allow for the formation of pure product crystals.

    • Isolate the crystals by filtration.

Q2: I'm considering using scavenger resins to remove the unreacted amine. Which type should I choose and what is the general procedure?

A2: Scavenger resins are an excellent and efficient method for removing excess reagents and byproducts, often simplifying the workup to a simple filtration.[6]

Choosing the Right Scavenger Resin:

For scavenging a basic amine like tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, you have several options:

Resin TypeFunctional GroupMechanism of ActionUse Case
Isocyanate Resin -NCOReacts with primary and secondary amines to form ureas.[7]Highly effective for scavenging both primary and secondary amines.
Sulfonic Acid Resin -SO3HActs as a strong acid to protonate and bind basic compounds.[7]Effective for scavenging most amines.
Aldehyde Resin -CHOReacts with primary amines to form imines.[8]More selective for primary amines, which may not be suitable for this secondary amine.

General Protocol for Using Scavenger Resins:

  • Reaction Completion: Ensure your primary reaction has gone to completion as monitored by TLC or LC-MS.

  • Resin Selection: Choose an appropriate scavenger resin based on the nature of the amine to be removed (in this case, an isocyanate or sulfonic acid resin would be a good choice).

  • Stoichiometry: Add the scavenger resin in a 2-4 fold excess relative to the amount of unreacted starting material.

  • Solvent: Suspend the crude reaction mixture and the resin in a suitable solvent that allows for good swelling of the resin and solubility of the reactants (e.g., Dichloromethane, THF).

  • Reaction: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of the starting material by TLC or LC-MS.

  • Isolation: Once the starting material is consumed, simply filter off the resin. The filtrate will contain your purified product.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

Q3: Can I perform the Boc deprotection in the crude mixture to simplify purification?

A3: This can be a viable strategy, but it requires careful consideration of the stability of your desired product and other components in the crude mixture under acidic conditions.

Rationale: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent) to reveal the free amine.[1][9] The resulting free amine will have a significantly different polarity compared to the Boc-protected starting material, making subsequent purification by chromatography or extraction much easier.

Workflow for In-Situ Deprotection and Purification:

G start Crude Reaction Mixture (Product + Unreacted SM) deprotection In-Situ Boc Deprotection (e.g., TFA in DCM) start->deprotection workup Aqueous Workup (Base wash to neutralize) deprotection->workup extraction Liquid-Liquid Extraction workup->extraction purification Chromatography or Recrystallization extraction->purification end Pure Deprotected Product purification->end

Sources

Technical Support Center: Stability of Piperidine-Ether Bonds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the stability of piperidine-ether bonds in acidic environments. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during synthesis and analysis. As Senior Application Scientists, we understand that navigating the nuances of chemical stability is critical to experimental success. This resource is structured in a question-and-answer format to directly address your challenges, providing not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm planning a synthesis that involves a piperidine-ether moiety. How stable is this bond, generally, to acidic conditions?

Answer:

The stability of a piperidine-ether bond to acid is not absolute and depends on several factors. Generally, ethers are considered stable functional groups and are often used as protecting groups due to their inertness.[1][2] However, they are susceptible to cleavage under strong acidic conditions.[1][2][3]

The core mechanism of acid-catalyzed ether cleavage involves two key steps:

  • Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[3][4][5]

  • Nucleophilic Attack or Elimination: A nucleophile (often the conjugate base of the acid) attacks one of the adjacent carbon atoms, or an elimination reaction occurs.[3][4]

For a piperidine-ether, the nitrogen atom of the piperidine ring will also be protonated under acidic conditions, which can influence the reactivity of the molecule. The stability of the ether bond itself is primarily dictated by the nature of the groups attached to the ether oxygen and the specific acidic conditions employed (acid strength, temperature, and solvent).

Question 2: What specific acidic reagents are known to cleave piperidine-ether bonds, and at what concentrations/temperatures?

Answer:

The choice of acid is critical in determining the fate of a piperidine-ether bond. Here's a breakdown of commonly used acids and their general effects:

Acidic ReagentTypical ConditionsMechanismNotes
Trifluoroacetic Acid (TFA) Neat or in DCM (e.g., 20-95%), 0°C to RT[6][7][8]Primarily SN1 or E1 for tertiary ethers[1][4][9]Commonly used for Boc deprotection.[10][11][12] Can cleave acid-labile ethers, especially tert-butyl and benzyl ethers.[1][13]
Hydrochloric Acid (HCl) In dioxane (e.g., 4M) or aqueous solutions[7][11]SN2 for primary/secondary ethers; SN1 for tertiary/benzylic[1][4]Generally less reactive than HBr or HI for ether cleavage.[1][4][13][14] Often requires forcing conditions (heat).[2]
Hydrobromic Acid (HBr) & Hydroiodic Acid (HI) Aqueous solutions, often with heatSN2 or SN1[1][4][9]Very effective for ether cleavage due to the high nucleophilicity of Br⁻ and I⁻.[2] HI is more reactive than HBr.[2]
Phosphoric Acid (H₃PO₄) Aqueous, sometimes with KI to generate HI in situ[3]SN2 or SN1Can be a milder alternative for some applications.[11]

Key Considerations:

  • Primary vs. Tertiary Ethers: Ethers on primary carbons are generally more resistant to cleavage and will react via an SN2 mechanism.[1][3][13] Tertiary, benzylic, or allylic ethers are much more labile as they can form stable carbocation intermediates and cleave via an SN1 or E1 mechanism.[1][4][9][13]

  • Concentration and Temperature: Higher acid concentrations and elevated temperatures will significantly increase the rate of ether cleavage.[3]

Question 3: My compound has both a Boc-protected piperidine nitrogen and an ether linkage. Will TFA treatment for Boc deprotection also cleave the ether?

Answer:

This is a common and critical question in multi-step synthesis. The answer depends on the nature of the ether.

  • If you have a tert-butyl ether or a benzyl ether: There is a high probability that standard TFA deprotection conditions (e.g., 20-50% TFA in DCM at room temperature) will cleave these ethers.[1][13] Benzyl ethers are generally more stable than tert-butyl ethers but can still be cleaved by strong acids.[15][16]

  • If you have a simple alkyl ether (e.g., methyl, ethyl): These are generally stable to the conditions used for Boc deprotection.[15] Cleavage of these robust ethers typically requires harsher conditions like refluxing HBr or HI.[3][14]

Troubleshooting & Experimental Workflow:

If you are unsure about the stability of your specific piperidine-ether, it is crucial to perform a small-scale pilot experiment.

Caption: Workflow for assessing piperidine-ether stability.

Protocol 1: Small-Scale TFA Stability Test

  • Dissolve a small amount (5-10 mg) of your N-Boc piperidine-ether compound in a suitable solvent (e.g., 0.5 mL DCM).

  • Add the desired concentration of TFA (e.g., 20% v/v).

  • Stir at room temperature and take aliquots at regular intervals (e.g., 30 min, 1h, 2h).

  • Quench the aliquots with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

  • Analyze the organic extracts by TLC or LC-MS to determine the ratio of starting material, the desired N-deprotected product, and any ether-cleaved byproducts.

Question 4: What is the underlying mechanism of acid-catalyzed ether cleavage for different types of ethers?

Answer:

The mechanism of cleavage is highly dependent on the structure of the ether.[2][3] After the initial, essential step of protonation of the ether oxygen, the pathway diverges.

G cluster_0 General First Step cluster_1 SN2 Pathway (Primary/Methyl Ethers) cluster_2 SN1 Pathway (Tertiary/Benzylic Ethers) Protonation 1. Protonation of Ether Oxygen R-O-R' + H-A ⇌ R-O⁺(H)-R' + A⁻ SN2_Attack 2. Nucleophilic Attack (A⁻) on less hindered carbon Protonation->SN2_Attack Carbocation 2. Formation of Stable Carbocation (R⁺) + R'-OH Protonation->Carbocation SN2_Products Products: Alcohol (R'-OH) + Alkyl Halide (R-A) SN2_Attack->SN2_Products SN1_Attack 3. Nucleophilic Attack (A⁻) on carbocation Carbocation->SN1_Attack SN1_Products Product: Alkyl Halide (R-A) SN1_Attack->SN1_Products

Caption: Acid-catalyzed ether cleavage mechanisms.

  • SN2 Mechanism: For ethers with primary or methyl groups, a nucleophile (like Br⁻ or I⁻) will attack the less sterically hindered carbon, displacing the protonated alcohol as a leaving group.[1][4][9] This is a bimolecular process.

  • SN1 Mechanism: For ethers with tertiary, benzylic, or other groups that can form a stable carbocation, the protonated ether will first dissociate to form the carbocation and an alcohol.[1][4][13] The nucleophile then attacks the carbocation. This is a unimolecular rate-determining step.[1][4][9]

  • E1 Mechanism: In cases with a tertiary ether and a strong, non-nucleophilic acid (like TFA), an E1 elimination can occur from the carbocation intermediate, forming an alkene.[1][4][13]

Question 5: I need to protect the piperidine nitrogen but have an acid-sensitive ether elsewhere in the molecule. What protecting groups are stable to acid but removable under other conditions?

Answer:

This requires an orthogonal protecting group strategy. If you need to maintain acidic conditions, you should choose a nitrogen protecting group that is stable to acid but can be removed under basic, reductive, or other specific conditions.

N-Protecting GroupAbbreviationAcid StabilityDeprotection Conditions
9-Fluorenylmethyloxycarbonyl FmocExcellent [10][12][17]20% Piperidine in DMF[10][17][18]
Carboxybenzyl Cbz or ZGood (stable to mild acid)[12]Catalytic Hydrogenolysis (H₂, Pd/C)[10][12]
Allyloxycarbonyl AllocGood Palladium catalysts (e.g., Pd(PPh₃)₄)[10][17]
Benzyl BnGood [19]Catalytic Hydrogenolysis (H₂, Pd/C)[10]

The Fmoc group is an excellent choice as its deprotection conditions (piperidine in DMF) are basic and will not affect acid-sensitive ethers.[10][17][18] Similarly, Cbz and Bn groups are removed by catalytic hydrogenation, a reductive method that is orthogonal to acid-based deprotections.[10][12]

References
  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts. [Link]

  • Acidic Cleavage Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Fiveable. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19). MDPI. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Calgary. [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace. [Link]

  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (2025, February 23). ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Reddit. [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15). MDPI. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). YouTube. [Link]

  • THE CLEAVAGE OF ETHERS'. (n.d.). [No Source Available].
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [No Source Available].
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]

  • Ether Cleavage. I know HCl isn't usually considered strong enough to cleave ethers but with pyridine HCl it has been shown to work. My question is does stirring for 8 hours sound excessive? Step 2 is occurring ATM in a cold environment. : r/OrganicChemistry - Reddit. (2019, February 9). Reddit. [Link]

  • STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. (n.d.). [No Source Available].
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. (n.d.). [No Source Available].
  • Cleavage from Wang Resin - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - ACS Publications. (2020, November 13). ACS Publications. [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). PMC. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Cleavage of Ethers. | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). ACS Publications. [Link]

  • 3.3: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts. (2024, January 15). Chemistry LibreTexts. [Link]

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones - ResearchGate. (2025, August 6). ResearchGate. [Link]

Sources

minimizing steric hindrance in piperidine linker conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Linker Conjugation Advanced Troubleshooting for Sterically Hindered Substrates

Introduction: The Geometry of Resistance

Welcome to the technical support hub for piperidine conjugation. If you are reading this, you are likely facing low yields, incomplete conversion, or elimination side-products while attempting to functionalize a piperidine ring.

The Core Problem: Piperidine is not a flat hexagon; it is a dynamic chair. When you introduce substituents (particularly at the C2 or C6 positions) or attempt to couple to a bulky electrophile, you are fighting 1,3-diaxial strain and allylic strain (A-strain) .

  • In N-Alkylation: The incoming electrophile must approach the nitrogen lone pair. If the ring substituents force the N-H or N-Lone Pair into a sterically crowded axial position,

    
     attack becomes kinetically prohibited.
    
  • In Amide Coupling: The transition state requires planarity. Substituents at C2 create severe A-strain with the carbonyl oxygen, often forcing the amide bond into a twisted, non-conjugated (and thus higher energy) state.

This guide provides the protocols to bypass these geometric barriers.

Module 1: Diagnostic Workflow

Before altering your synthesis, identify the specific steric bottleneck using this decision matrix.

PiperidineLogic Start START: Reaction Failure Type Identify Reaction Type Start->Type Amide Amide Coupling (C=O to N) Type->Amide Arylation N-Arylation (Ar-X to N) Type->Arylation StericCheck Is Piperidine 2,6-disubstituted? Amide->StericCheck MethodCheck Current Method? Arylation->MethodCheck Standard Use HATU or COMU (Protocol A) StericCheck->Standard No (Mono-sub) Extreme Use Ghosez's Reagent (Acid Chloride) (Protocol B) StericCheck->Extreme Yes (Di-sub/Bulky) SN2 SN2 Displacement MethodCheck->SN2 Buchwald Pd-Catalysis MethodCheck->Buchwald FailSN2 Failure Mode: Elimination? SN2->FailSN2 SwitchPd Switch to Buchwald (RuPhos Ligand) (Protocol C) Buchwald->SwitchPd Optimize Ligand FailSN2->SwitchPd Yes

Figure 1: Decision matrix for selecting the correct protocol based on steric severity and reaction type.

Module 2: Amide Coupling Solutions

The Science of Reagent Selection

Standard carbodiimides (EDC/DCC) often fail with hindered amines because the O-acylisourea intermediate rearranges to the unreactive N-acylurea faster than the bulky amine can attack. We must use reagents that form "active esters" with longer lifetimes or higher reactivity.

Comparative Data: Coupling Reagents for Hindered Amines

ReagentClassReactivityRacemization RiskBest For
HATU Uronium (OAt)HighLowModerately hindered substrates (e.g., 2-methylpiperidine).[1]
COMU Uronium (Oxyma)Very HighVery LowGold Standard. Safer than HATU (non-explosive) and often higher yielding [1, 7].
PyAOP PhosphoniumExtremeLowCases where HATU fails; highly reactive but expensive.
Ghosez's Rgt ChloroenamineUltimateMediumThe "Nuclear Option." Generates acid chlorides in situ. Essential for 2,6-disubstituted piperidines [5].
Protocol A: The "COMU" Standard (Moderate Hindrance)

Use this for 2-substituted piperidines or when coupling to bulky amino acids (e.g., Aib, Pro).

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv COMU in DMF (0.1 M).

  • Activate: Add 2.0 equiv DIPEA (or TMP if base-sensitive). Stir for 2 minutes. Solution should turn orange/red.

  • Couple: Add 1.1 equiv Piperidine derivative.

  • Reaction: Stir at RT for 1–4 hours.

  • Troubleshooting: If conversion <50% after 4 hours, do not add more reagent. Switch to Protocol B.

Protocol B: Ghosez’s Reagent (Extreme Hindrance)

Use this for 2,6-disubstituted piperidines or electron-deficient amines where HATU/COMU yields <10%. This method generates a highly reactive acid chloride in situ under neutral conditions.

Reagents:

  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Solvent: Dry DCM or Chloroform (Must be anhydrous).

Steps:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.

  • Formation: Stir at RT for 1–2 hours. Monitor by TLC (acid converts to acid chloride; often non-polar shift).

  • Coupling: Cool back to 0°C. Add the hindered Piperidine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Execution: Allow to warm to RT and stir overnight.

  • Note: If the amine is extremely unreactive, add AgCN (Silver Cyanide) as a catalyst to generate a transient acyl cyanide species [5].

Module 3: N-Arylation (Buchwald-Hartwig)

The "RuPhos" Imperative

When arylating a sterically hindered secondary amine (like 2,6-dimethylpiperidine), the rate-limiting step of the catalytic cycle changes.

  • Standard Amines: Oxidative Addition is rate-limiting.[2]

  • Hindered Amines: Reductive Elimination becomes rate-limiting because the bulky amine makes it difficult for the Pd(II) center to eject the product [10, 11].

Solution: You must use a ligand designed to accelerate reductive elimination. RuPhos is the industry standard for this specific class of amines.

BuchwaldCycle LPd L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Here) OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Slow Step for Hindered Amines RedElim->LPd RuPhos accelerates this step

Figure 2: The catalytic cycle showing where steric hindrance stalls the reaction (Reductive Elimination).

Protocol C: RuPhos-Pd G4 Coupling
  • Catalyst: Use RuPhos Pd G4 precatalyst (2–5 mol%). If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4–8 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) is preferred (1.5 equiv). If functional groups are base-sensitive (e.g., esters), switch to LHMDS or Cs₂CO₃ .

  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80°C – 100°C.

  • Procedure:

    • Add Pd source, Ligand, Base, and Aryl Halide to a vial.

    • Purge with Argon/Nitrogen (Critical: O₂ kills the active catalyst).

    • Add Solvent and Amine.[3]

    • Seal and heat.

Module 4: Troubleshooting FAQs

Q: I am seeing significant elimination (alkene formation) instead of substitution during alkylation. Why? A: This is a classic competition between


 and 

. With a hindered piperidine, the nitrogen lone pair is blocked, making it act as a base (proton abstraction) rather than a nucleophile (carbon attack).
  • Fix: Switch from alkyl halides to alkyl sulfonates (Triflates/Mesylates) which are "harder" electrophiles.

  • Fix: Lower the temperature and use a polar aprotic solvent (DMF/DMSO) to favor the ionic

    
     pathway.
    
  • Ultimate Fix: Abandon alkylation. Oxidize the alcohol to a ketone and perform a Reductive Amination using NaBH(OAc)₃.

Q: My amide coupling works, but the product racemized. I used HATU. A: HATU is highly reactive and can cause epimerization if the base concentration is too high or if the reaction runs too long.

  • Fix: Switch to COMU . It shows lower epimerization rates than HATU [1, 7].[4][5]

  • Fix: Change the base from DIPEA to TMP (2,4,6-Trimethylpyridine) (Collidine). TMP is a weaker, non-nucleophilic base that reduces proton abstraction from the

    
    -carbon.
    

Q: I have a 2,2,6,6-tetramethylpiperidine (TMP derivative). Nothing works. A: This is the "Mount Everest" of steric hindrance. Standard coupling is impossible.

  • Strategy: You cannot couple this amine directly. You must build the amide before cyclizing the ring, or use a linker strategy .

  • Alternative: Use a spacer. Attach a flexible alkyl chain or PEG linker to the piperidine nitrogen first (via reductive amination with a simple aldehyde), then couple your cargo to the end of that linker.

References

  • BenchChem. (2025).[4][6][7] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.Link[7]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Variable Dialkylbiarylphosphine Ligands in Palladium-Catalyzed Coupling Reactions of Amines and Aryl Chlorides.[8] Organic Process Research & Development.[9] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[10] Chemical Reviews. Link

  • Nielsen, A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[11] Organic & Biomolecular Chemistry.[3][4][5][9][12][13] Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.[4]Link

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[12]Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[10]Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[2][10] ACS Omega. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[13] Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of synthetic intermediates is a cornerstone of robust chemical research. This guide provides a comprehensive analysis of the ¹H-NMR spectrum of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, a key building block in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into a comparative analysis with alternative analytical techniques—¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic understanding of its characterization. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Structural Landscape of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

The target molecule integrates three key structural motifs: a piperidine ring, an N-Boc protecting group, and an ethyl ether linkage. Understanding the interplay of these functional groups is crucial for interpreting its spectroscopic data. The piperidine ring introduces conformational complexity, while the bulky tert-butyl group of the Boc protectorate influences both the electronic environment and steric hindrance of nearby protons. The ether linkage and the ethyl carbamate chain provide additional, distinct spectroscopic signatures.

Deep Dive: ¹H-NMR Spectrum Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a molecule like tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, ¹H-NMR offers a wealth of information regarding the connectivity and chemical environment of each proton.

Predicted ¹H-NMR Spectral Data

While an experimentally acquired spectrum for this specific molecule is not publicly available, we can predict the chemical shifts and multiplicities based on extensive data from structurally analogous compounds.[1][2][3] The following table summarizes the expected ¹H-NMR data in a standard solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a~4.8 (broad)Singlet1H
b~3.55Triplet2H
c~3.40Multiplet1H
d~3.25Quartet2H
e~3.05Multiplet2H
f~2.65Multiplet2H
g~1.90Multiplet2H
h~1.55Multiplet2H
i1.44Singlet9H

Causality Behind the Chemical Shifts:

  • The N-H Proton (a): The proton on the carbamate nitrogen is expected to be a broad singlet around 4.8 ppm. Its broadness and variable chemical shift are due to hydrogen bonding and chemical exchange with trace amounts of water or acid in the solvent.[4]

  • The Ether Methylene Protons (b): These protons, being adjacent to an oxygen atom, are deshielded and appear as a triplet around 3.55 ppm.

  • The Piperidine C4-Proton (c): This proton is attached to the carbon bearing the ether oxygen, leading to a downfield shift to approximately 3.40 ppm. Its multiplicity will be complex due to coupling with the adjacent methylene protons on the piperidine ring.

  • The Carbamate Methylene Protons (d): These protons are adjacent to the carbamate nitrogen and are expected to appear as a quartet around 3.25 ppm, coupled to the ether methylene protons.

  • The Piperidine C2/C6 Equatorial Protons (e): These protons are adjacent to the piperidine nitrogen and are typically found in the range of 3.0-3.2 ppm.

  • The Piperidine C2/C6 Axial Protons (f): These protons are also adjacent to the piperidine nitrogen but are shielded relative to their equatorial counterparts, appearing around 2.65 ppm.

  • The Piperidine C3/C5 Equatorial Protons (g): These protons are further from the heteroatoms and are expected around 1.90 ppm.

  • The Piperidine C3/C5 Axial Protons (h): Similar to the C2/C6 protons, the axial protons at C3/C5 are more shielded and appear upfield around 1.55 ppm.

  • The Boc Protons (i): The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet at approximately 1.44 ppm due to the absence of adjacent protons for coupling.[4]

A Comparative Analysis of Analytical Techniques

While ¹H-NMR is a primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique provides unique and complementary information.

¹³C-NMR Spectroscopy

¹³C-NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require longer acquisition times or more concentrated samples.[5]

Expected ¹³C Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~156
Quaternary (Boc)~79
C4 (Piperidine)~75
CH₂-O (Ether)~68
CH₂-N (Carbamate)~41
C2/C6 (Piperidine)~45
C3/C5 (Piperidine)~32
CH₃ (Boc)~28
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to produce a strong protonated molecular ion [M+H]⁺.

Expected MS Data (ESI+):

  • Molecular Formula: C₁₃H₂₆N₂O₃

  • Molecular Weight: 258.36 g/mol

  • Predicted [M+H]⁺: m/z 259.20

Fragmentation Pathways: A characteristic fragmentation pattern for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[9] A reverse-phase HPLC method would be suitable for tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, where the separation is based on the compound's hydrophobicity.[10][11]

Comparison Table of Analytical Techniques:

Technique Information Provided Strengths Limitations
¹H-NMR Detailed proton environment, connectivity, and stereochemistry.Non-destructive, highly informative for structure elucidation.Can be complex to interpret for molecules with overlapping signals.
¹³C-NMR Carbon skeleton information.Complements ¹H-NMR for complete structural assignment.Lower sensitivity, requiring more sample or longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.[12][13]Provides limited information on stereochemistry.
HPLC Purity assessment and quantification.High resolution, quantitative.[14][15]Requires a suitable chromophore for UV detection.

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining reproducible and reliable data.

¹H and ¹³C-NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16]

  • ¹H-NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]

  • ¹³C-NMR Acquisition: A proton-decoupled carbon spectrum is standard. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[5]

  • Data Processing: Process the raw data (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[17]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.

  • Instrument Parameters: Typical parameters include an infusion flow rate of 5-10 µL/min, a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 300-350 °C.[5]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
  • Instrumentation: A standard HPLC system with a UV detector.[9]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[18] A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carbamates which lack a strong chromophore.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

A systematic approach to characterization ensures all necessary data is collected for a comprehensive analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC (Purity) Synthesis->HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity Final_Report Comprehensive Characterization Report

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Conclusion

The comprehensive characterization of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate is readily achievable through a combination of modern analytical techniques. ¹H-NMR provides the most detailed structural information, and its interpretation is greatly enhanced when complemented by ¹³C-NMR, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment. By understanding the principles behind each technique and adhering to robust experimental protocols, researchers can confidently verify the identity and quality of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • U. Holzgrabe. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • NIMC. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

  • S. K. G. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Oli. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Save My Exams.
  • Creative Biostructure. (n.d.). Reversed-Phase Chromatography (RPC). Retrieved from [Link]

  • Supporting Information for a chemical synthesis paper. (n.d.).
  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • S. J. T. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • NTNU Mass Spectrometry Lab. (n.d.). Applications in Organic Chemistry. Retrieved from [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate....
  • S. Pandiarajan, et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 856-863.
  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
  • N. R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • MDPI. (n.d.). Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • The Royal Society of Chemistry. (n.d.). full assignment of NMR data of compounds 1-18.
  • PubChemLite. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). Retrieved from [Link]

  • J. M. R. (2020). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Inorganic Chemistry, 59(24), 18265-18277.

Sources

A Senior Application Scientist's Guide to LC-MS Identification of Boc-Aminoethyl Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the synthesis of complex molecules relies on a precise, step-by-step assembly process. Within these synthetic pathways, intermediates like tert-butyloxycarbonyl (Boc)-aminoethyl piperidine derivatives are critical building blocks. Their transient nature and potential for side reactions, however, make their accurate identification a significant analytical challenge.[1][] Failure to confirm the structure and purity of these intermediates can lead to downstream synthetic failures, impurity generation, and ultimately, delays in the development pipeline.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of these pivotal intermediates. We will move beyond rote protocols to explore the causality behind methodological choices, comparing the utility of different mass spectrometry platforms and providing a field-tested workflow for confident structural elucidation.

The Analytical Challenge: Understanding the Analyte

The structure of a Boc-aminoethyl piperidine intermediate presents a unique set of analytical considerations:

  • The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is famously labile.[3] Under thermal stress or in-source collision-induced dissociation (CID), it readily fragments. This property is both a challenge and an advantage—while it can complicate the detection of the intact molecular ion, its characteristic neutral losses are powerful diagnostic markers.[4][5]

  • The Piperidine Ring: As a basic aliphatic heterocycle, the piperidine moiety provides a readily protonatable site, making it ideal for positive-ion electrospray ionization (ESI+).[6] However, its basicity can also lead to poor peak shape (tailing) on standard silica-based chromatography columns due to strong interactions with acidic silanol groups.[6]

  • Low Concentration: As reaction intermediates, these compounds are often present in low concentrations within complex crude reaction mixtures, demanding high analytical sensitivity.[1][][7]

LC-MS Platform Comparison: Targeted vs. Exploratory Analysis

The choice of mass analyzer is the most critical decision in designing an analytical workflow. The two most common platforms for this application, Tandem Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF), offer distinct advantages and are suited for different analytical questions.

FeatureTandem Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) MS
Primary Use Case Targeted Analysis & Quantification. Ideal for confirming the presence of a known intermediate and monitoring reaction conversion.Exploratory Analysis & Structural Elucidation. The gold standard for identifying unknown intermediates, byproducts, and impurities.[8]
Mass Resolution Low (Unit Mass Resolution)High (>10,000 FWHM)
Mass Accuracy Low (~100-200 ppm)High (<5 ppm)[9][10]
Key Advantage Unmatched sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.Accurate mass measurement allows for the determination of elemental composition, a crucial step in identifying unknowns.[11]
Limitation Cannot identify unexpected compounds. You only find what you are looking for.Generally lower sensitivity in full-scan mode compared to the SRM mode of a QqQ.
Typical Application Monitoring the depletion of starting material and formation of the expected product.Characterizing a new synthetic route, identifying sources of failed reactions, and impurity profiling.

For the purpose of identifying and confirming the structure of a newly synthesized intermediate, a high-resolution mass spectrometry (HRMS) platform like a Q-TOF is unequivocally the superior choice.[11] The ability to generate a highly accurate mass measurement provides a high degree of confidence in the proposed elemental formula, a capability that tandem quadrupoles lack.[9][11]

The Power of Accurate Mass: Moving Beyond Nominal Mass

A low-resolution instrument like a quadrupole might measure the mass of an ion as, for example, m/z 257.2. A high-resolution Q-TOF, however, might measure the same ion as m/z 257.2225. This precision is paramount. The sub-decimal mass difference, known as the mass defect, arises because elements do not have integer masses (except for Carbon-12).[11] By measuring mass to within a few parts-per-million (ppm), software can generate a short list of possible elemental compositions, dramatically simplifying the process of structural elucidation.[11][12]

Field-Proven Protocol: UPLC-QTOF-MS for Intermediate Identification

This section details a robust, self-validating protocol for the definitive identification of a Boc-aminoethyl piperidine intermediate from a crude reaction mixture. The use of Ultra-Performance Liquid Chromatography (UPLC) provides superior chromatographic resolution and sensitivity compared to traditional HPLC, which is critical for separating the intermediate from closely related impurities.[13]

Step 1: Sample Preparation
  • Solubilization: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

  • Dilution: Perform a serial dilution of the initial stock solution down to a final concentration of approximately 1-10 µg/mL in the initial mobile phase.[4] This minimizes the risk of column overloading and ionization suppression.

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the UPLC system.

Step 2: UPLC-QTOF-MS Conditions
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo G2-XS Q-Tof or equivalent

  • Ionization Mode: ESI Positive

  • Acquisition Mode: MSE (A data-independent acquisition mode that collects precursor and fragment ion data simultaneously)[14]

  • Mass Range: m/z 50-1200

  • Capillary Voltage: 2.5 kV

  • Collision Energy: Low Energy (CE): 6 eV; High Energy (CE Ramp): 15-40 eV

Causality Behind Choices:

  • C18 Column: The industry standard for reversed-phase chromatography, offering excellent retention for the moderately polar Boc-aminoethyl piperidine.[15]

  • Formic Acid: The acidic modifier serves a dual purpose. It protonates the basic piperidine nitrogen, ensuring good peak shape by preventing interaction with residual column silanols.[6] It also provides the necessary protons for efficient ESI+ ionization.

  • UPLC: The use of sub-2-µm particle columns generates sharper peaks and greater separation efficiency, which is crucial for resolving the target intermediate from closely eluting isomers or impurities.[13]

  • MSE Mode: This data-independent acquisition strategy is highly efficient for structural elucidation. In a single injection, it provides both the accurate mass of the intact precursor ion (from the low-energy scan) and a comprehensive set of high-energy fragment ions, which act as a structural fingerprint.[14]

Step 3: Data Analysis and Interpretation
  • Extract Chromatogram: Identify the peak of interest in the Total Ion Chromatogram (TIC).

  • Determine Accurate Mass: Examine the low-energy mass spectrum for this peak. The most abundant ion should be the protonated molecule, [M+H]+.

  • Calculate Elemental Composition: Use the instrument's software to calculate possible elemental formulas based on the accurate mass of the [M+H]+ ion, typically with a mass error tolerance of < 5 ppm.

  • Analyze Fragmentation: Examine the high-energy mass spectrum. For a Boc-aminoethyl piperidine, look for characteristic fragment ions. The most diagnostic fragmentation pathway is the loss of the Boc group or parts of it.[4]

    • Loss of isobutylene: [M+H - 56]+

    • Loss of the entire Boc group: [M+H - 100]+

    • Formation of the tert-butyl cation: m/z 57[5]

  • Confirm Structure: The combination of an accurate mass-derived elemental formula and plausible, characteristic fragment ions provides a highly confident structural confirmation of the target intermediate.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-QTOF Analysis cluster_data Data Interpretation Crude Crude Reaction Mixture Dissolve Dissolve & Dilute (1-10 µg/mL) Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Acquire Acquire Data (MSE Mode) Ionize->Acquire LowE Low Energy Scan: Accurate Mass of [M+H]+ Acquire->LowE HighE High Energy Scan: Fragmentation Pattern Acquire->HighE Formula Calculate Elemental Composition (<5 ppm error) LowE->Formula Fragments Identify Diagnostic Fragments (e.g., loss of 56, 100 Da) HighE->Fragments Confirm Structural Confirmation Formula->Confirm Fragments->Confirm

Sources

Piperidine vs. PEG Linkers in PROTAC Potency: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][3][4][5][6] While Polyethylene Glycol (PEG) linkers offer synthetic accessibility and solubility, they often suffer from high entropic penalties upon binding and oxidative metabolic instability. Conversely, piperidine-based linkers introduce conformational rigidity, reducing the entropic cost of ternary complex formation (


) and improving pharmacokinetic profiles by shielding polar surface areas.

This guide provides a technical comparison of these two linker classes, supported by mechanistic analysis, experimental data, and validated protocols for assessment.

Mechanistic Foundation: The Physics of Linker Selection

The Entropic Penalty of Flexibility

The formation of the ternary complex (POI-PROTAC-E3) is the rate-limiting step for ubiquitination.

  • PEG Linkers (Flexible): A PEG chain possesses high conformational freedom.[1][7] Upon binding to the POI and E3 ligase, this freedom is lost, resulting in a significant entropic penalty (

    
    ). Unless the enthalpy of binding (
    
    
    
    ) is exceptionally high, this penalty destabilizes the complex.
  • Piperidine Linkers (Rigid): Piperidine rings restrict the number of rotatable bonds. By "pre-organizing" the PROTAC into a bioactive conformation, rigid linkers minimize the entropy loss upon binding.[1][3][] This pre-organization often leads to positive cooperativity (

    
    ), where the affinity of the ternary complex exceeds the binary affinities.
    
Metabolic Stability and Permeability[3][4][9][10][11]
  • Metabolic Soft Spots: PEG chains are susceptible to oxidative cleavage by cytochrome P450 enzymes (specifically at the

    
    -carbon to the ether oxygen). Piperidine rings, while basic, are generally more metabolically robust and can be modified (e.g., fluorination) to block metabolic hot spots.
    
  • Permeability (The "Chameleon" Effect): Long PEG chains can form high-energy water cages, hampering passive diffusion across the lipophilic cell membrane. Piperidine linkers can adopt folded conformations that mask polar surface area (PSA), improving membrane permeability (LogP/LogD balance).

Comparative Analysis: Piperidine vs. PEG[1][10][12][13][14]

Performance Metrics
FeaturePEG Linkers Piperidine Linkers Impact on Potency
Conformation Highly Flexible (Random Coil)Rigid / Semi-Rigid (Chair)Piperidine enhances cooperativity if geometry is optimal; PEG is "forgiving" but rarely optimal.
Entropy (

)
High penalty upon bindingLow penalty (Pre-organized)Rigid linkers favor stable ternary complexes (

).
Solubility Excellent (Hydrophilic)Moderate (pH dependent)PEG prevents aggregation; Piperidine may require salt formation.
Permeability Low (if chain > 3 units)High (Low TPSA)Piperidine linkers often show superior cellular uptake.
Metabolism High clearance (Oxidative)Moderate to LowPiperidine extends

in microsomes.
Case Study Data: BTK and PARP1 Degraders

Data synthesized from comparative studies (e.g., Wang et al., BenchChem reports).

TargetLinker TypeMolecule IDDC

(nM)
D

(%)
Notes
PARP1 Piperidine HY-16872258.1 >90High metabolic stability; rigid linker optimized for E3 approach.
PARP1 PEGiRucaparib-AP5>100~70Lower potency due to entropic cost; rapid clearance.
BTK Rigid (Pyridine) 3e (Wang et al.)6.2 >99Replaced PEG to solve metabolic instability (

increased >10x).
BTK PEG6e<10>90Potent but metabolically unstable (

= 1.3 min).

Visualization of Signaling Logic

Diagram 1: Ternary Complex Equilibrium & Linker Impact

This diagram illustrates how linker rigidity shifts the equilibrium toward the productive ternary complex.

TernaryComplex POI Protein of Interest (POI) Binary_POI Binary Complex (POI-PROTAC) POI->Binary_POI Kd1 E3 E3 Ligase Binary_E3 Binary Complex (E3-PROTAC) E3->Binary_E3 Kd2 PROTAC PROTAC PROTAC->Binary_POI Kd1 PROTAC->Binary_E3 Kd2 Ternary_PEG Unstable Ternary Complex (High Entropy Cost) Binary_POI->Ternary_PEG + E3 (PEG Linker) High ΔS loss Ternary_Pip Stable Ternary Complex (Pre-organized) Binary_POI->Ternary_Pip + E3 (Piperidine) Low ΔS loss Binary_E3->Ternary_PEG + POI (PEG Linker) Binary_E3->Ternary_Pip + POI (Piperidine) Ubiquitination Ubiquitination & Degradation Ternary_PEG->Ubiquitination Low Cooperativity Ternary_Pip->Ubiquitination High Cooperativity

Caption: Rigid piperidine linkers reduce entropic penalty, shifting equilibrium toward the productive ternary complex compared to flexible PEG linkers.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) for Cooperativity Assessment

Objective: Determine if your linker induces positive cooperativity (


). This is the gold standard for validating linker choice before moving to cells.

Reagents:

  • Recombinant POI and E3 Ligase (one must be fluorescently labeled, or use a labeled probe).

  • PROTAC (Piperidine vs. PEG variants).[1][9]

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Binary Binding (

    
    ):  Titrate PROTAC against the fluorescent tracer (POI or E3) to establish baseline affinity.
    
  • Ternary Formation (

    
    ): 
    
    • Prepare a fixed concentration of Fluorescent-POI (at ~1x

      
      ) and saturated E3 Ligase (10x 
      
      
      
      ).
    • Titrate PROTAC.[10]

    • Measure FP (mP units).

  • Calculation:

    • Calculate Cooperativity factor

      
      .
      
    • Interpretation:

      • 
        : Positive cooperativity (Linker is actively stabilizing the complex). Typical of optimized Piperidine linkers. 
        
      • 
        : Negative cooperativity (Steric clash). Common with incorrect rigid linker geometry. 
        
      • 
        : Non-cooperative. Common with long PEG linkers. 
        
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare the metabolic half-life (


) of PEG vs. Piperidine linkers.

Workflow:

  • Incubation: Incubate PROTAC (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criteria: Piperidine linker should show

      
       min. PEG linkers often show rapid degradation (
      
      
      
      min) if the chain is exposed.

Decision Matrix: When to Use Which?

Diagram 2: Linker Selection Logic

DecisionTree Start Start PROTAC Design Step1 Is Crystal Structure of Ternary Complex Available? Start->Step1 YesStruct Yes Step1->YesStruct NoStruct No Step1->NoStruct Modelling Perform Molecular Modelling (Rosetta/MOE) YesStruct->Modelling Screening Screen PEG Library (n=2-6) NoStruct->Screening DesignRigid Design Rigid Linkers (Piperidine/Piperazine) Modelling->DesignRigid Validation Check Cooperativity (FP) & Permeability (PAMPA) Screening->Validation DesignRigid->Validation Validation->DesignRigid If PEG has poor PK/Potency Outcome1 High Potency & Selectivity (Piperidine Path) Validation->Outcome1 Outcome2 General Degrader (PEG Path) Validation->Outcome2

Caption: Decision tree for selecting linkers. Rigid linkers are preferred when structural data allows rational design or when PEG fails PK/potency thresholds.

References

  • BenchChem. A Comparative Guide to Flexible vs. Rigid PROTAC Linkers. (2025).[1][2][5][9][11] Link

  • BOC Sciences. Metabolic Characteristics of PROTAC Drugs. (2023).[10]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[3] (2020). Link

  • Wang, et al. Structure-activity relationship studies of rigid linkers in BTK PROTACs. (Cited in BOC Sciences / NIH summaries). Link

  • PrecisePEG. Linkers in PROTACs - Flexible vs. Rigid.Link

Sources

Technical Comparison: Semi-Rigid Piperidine Linkers vs. Flexible Alkyl Chains in Bivalent Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Entropy-Permeability" Pivot

In the design of bivalent ligands—particularly Proteolysis Targeting Chimeras (PROTACs)—the linker is often mistakenly viewed as a passive connector. Experimental evidence confirms that the linker determines the bioactive conformation , cell permeability , and ternary complex stability .

While flexible alkyl chains (


) offer synthetic ease and high conformational freedom to "find" a binding partner, they incur a steep entropic penalty  upon binding.[1] Semi-rigid piperidine-based linkers offer a superior alternative by "pre-organizing" the ligand, improving oral bioavailability via reduced rotatable bonds, and providing distinct vectors to evade metabolic clearance.

This guide objectively compares these two linker classes, providing the thermodynamic rationale and experimental protocols to validate their performance.

Thermodynamic & Structural Mechanics

The Entropic Penalty of Flexibility

The fundamental advantage of a semi-rigid piperidine linker lies in the Gibbs Free Energy equation:


.
  • Flexible Alkyl Chains: A linear alkyl chain in solution exists as a "random coil" with high conformational entropy. Upon binding to the target (and E3 ligase), this chain must freeze into a single specific conformation. This results in a massive loss of entropy (

    
     becomes positive), effectively fighting against the binding affinity (
    
    
    
    ).
  • Semi-Rigid Piperidine: The piperidine ring constrains the linker into a defined chair or boat conformation. The molecule is pre-organized .[1] Because it loses fewer degrees of freedom upon binding, the entropic penalty is significantly lower, leading to a more favorable

    
     (higher potency).
    
Visualization: The Pre-Organization Benefit

The following diagram illustrates the thermodynamic cycle, highlighting the energy cost saved by rigidification.

ThermodynamicCycle Free_Flex Free Ligand (Flexible Alkyl) High Entropy Free_Rigid Free Ligand (Rigid Piperidine) Med. Entropy Free_Flex->Free_Rigid Chemical Rigidification Bound_State Bound Ternary Complex (Low Entropy) Free_Flex->Bound_State High Entropic Penalty (Large TΔS loss) Free_Rigid->Bound_State Low Entropic Penalty (Small TΔS loss)

Figure 1: Thermodynamic cycle showing that rigid linkers (Green) require less energy to reach the bound state compared to flexible linkers (Red).

Pharmacokinetic & Metabolic Stability Profile

Metabolic Liability: Oxidation vs. Functionalization
  • Alkyl Chains: Long alkyl chains are lipophilic ("greasy"), increasing logP and driving non-specific binding. They are prime targets for Cytochrome P450 (CYP)-mediated

    
     and 
    
    
    
    hydroxylation, leading to rapid clearance.
  • Piperidine Linkers:

    • Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving aqueous solubility compared to an all-carbon chain.

    • Metabolic Stability: While the

      
      -carbon of piperidine is susceptible to oxidation, this can be blocked by adding substituents (e.g., fluorine or methyl groups) or using spirocyclic analogs.
      
    • Permeability: Rigid linkers reduce the number of Rotatable Bonds (nRotB). High nRotB (>10) is a known killer of oral bioavailability.

Comparative Performance Data

The table below synthesizes data from multiple PROTAC optimization campaigns (e.g., H-PGDS and BTK degraders) to illustrate the shift in properties.

FeatureFlexible Alkyl LinkerSemi-Rigid Piperidine LinkerImpact on Drug Development
Entropic Penalty High (High

)
Low (Pre-organized)Piperidine yields higher potency (lower DC50).
Rotatable Bonds High (>10 for long chains)Low (<5)Rigid linkers improve membrane permeability.
Metabolic Soft Spot Random chain oxidationDefined (

-carbon)
Piperidine allows rational blocking (e.g., fluorination).
Solubility Low (Lipophilic)Moderate/High (Ionizable)Piperidine improves formulation options.
Selectivity Low (Promiscuous)High (Directional)Rigid vectors avoid off-target clashes.

Experimental Protocols for Validation

To objectively compare a piperidine linker against an alkyl alternative, you must assess both ternary complex formation and degradation efficiency .

Workflow Diagram

ExperimentalWorkflow cluster_biophys Biophysical Validation cluster_cell Cellular Validation Design Linker Design (Alkyl vs. Piperidine) Synth Synthesis (Click/Amide Coupling) Design->Synth TR_FRET TR-FRET Assay (Ternary Complex Cooperativity) Synth->TR_FRET SPR SPR Analysis (Koff / Residence Time) Synth->SPR WB Western Blot (DC50 & Dmax) TR_FRET->WB Select Top Hits Viability Cell Viability (Off-target Toxicity) WB->Viability

Figure 2: Validation workflow. Biophysical assays (Yellow) confirm the mechanism; Cellular assays (Green) confirm phenotypic efficacy.

Protocol 1: TR-FRET Ternary Complex Assay

Purpose: To determine if the rigid linker promotes positive cooperativity (


).
  • Labeling: Label the Target Protein (POI) with a fluorophore (e.g., Tb-donor) and the E3 Ligase with a compatible acceptor (e.g., BODIPY).

  • Titration: Prepare a serial dilution of the PROTAC (Alkyl vs. Piperidine variants).

  • Incubation: Mix 5 nM POI-Donor, 10 nM E3-Acceptor, and PROTAC in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20). Incubate for 60 min at RT.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

  • Analysis: Plot the "Hook Effect" curve. A higher FRET amplitude at the peak for the Piperidine linker indicates a more stable, defined ternary complex geometry compared to the Alkyl linker [1].

Protocol 2: Comparative Degradation (Western Blot)

Purpose: To measure DC50 (potency) and Dmax (efficacy).

  • Seeding: Seed cells (e.g., HeLa or HEK293) at

    
     cells/well.
    
  • Treatment: Treat cells with DMSO (control), Alkyl-PROTAC, and Piperidine-PROTAC (0.1 nM – 10

    
    M) for 16–24 hours.
    
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors.

  • Normalization: Normalize total protein using a BCA assay.

  • Blotting: Immunoblot for the POI and a loading control (e.g., Actin/GAPDH).

  • Quantification: Densitometry analysis. The Piperidine linker often yields a lower DC50 due to improved permeability, even if binary affinity is similar to the alkyl chain [2].

Decision Matrix: When to Switch?

Use the following criteria to decide when to transition from alkyl to piperidine linkers:

ScenarioRecommended LinkerRationale
Early Hit Finding Alkyl / PEG Rapid synthesis allows quick scanning of linker length requirements.
Poor Permeability Piperidine Rigidification reduces rotatable bonds and masks polar surface area.
Flat SAR Piperidine If changing chain length doesn't help, the vector is likely wrong. Piperidine alters the exit vector angle.
High Clearance Substituted Piperidine Alkyl chains are metabolic fuel. Substituted piperidines block CYP access.

References

  • Impact of Linker Strain and Flexibility in Fragment-Based Inhibitor Design. Source: Journal of Medicinal Chemistry / NIH. Context: Explains the thermodynamic cost of flexible linkers and the affinity gains from rigidification.

  • Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs. Source: Journal of Medicinal Chemistry (via PMC). Context: Direct comparison showing rigid linkers improved intracellular accumulation (permeability) by 2-fold over flexible analogs.

  • Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored. Source: Journal of Medicinal Chemistry / PubMed. Context: Discusses the nuance that while rigidity is generally good, "pre-organized" flexibility (like water-mediated networks) is complex; supports the need for empirical TR-FRET validation.

  • Discovery of N-Alkyl Piperazine/Piperidine CXCR4 Antagonists. Source: NIH. Context: Demonstrates the metabolic stability differences between alkyl chains and piperidine rings in drug design.

Sources

Comparative Guide: Validation of Linker Purity Using HPLC-UV/Vis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the chemical linker is not merely a bridge; it is a critical determinant of pharmacokinetics, stability, and drug release. Impurities in linker synthesis—such as incomplete coupling reagents, hydrolyzed precursors, or diastereomers—can disastrously impact conjugation efficiency and the safety profile of the final biologic.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often hailed as the gold standard for identification, High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV/Vis) remains the workhorse for robust, quantitative purity validation in QC environments. This guide objectively compares HPLC-UV/Vis against alternative detection methods and provides a validated framework for its application, grounded in ICH Q2(R2) standards.

Part 1: Comparative Analysis of Detection Methodologies

Before detailing the protocol, it is essential to understand where HPLC-UV/Vis stands in the analytical ecosystem compared to LC-MS and Charged Aerosol Detection (CAD).

The "Chromophore Conundrum"

HPLC-UV/Vis relies on the presence of chromophores (e.g., aromatic rings, conjugated double bonds). Many modern linkers (e.g., Val-Cit-PAB) contain these moieties. However, PEGylated linkers lacking aromatic groups may require derivatization or alternative detection.

Comparative Performance Matrix

The following table contrasts HPLC-UV/Vis with its primary alternatives for linker analysis.

FeatureHPLC-UV/Vis (Focus) LC-MS (Q-TOF/Orbitrap) HPLC-CAD (Charged Aerosol)
Primary Utility Routine QC, Purity QuantificationStructure Elucidation, ID of UnknownsUniversal Detection (No Chromophore needed)
Quantification Accuracy High (Linear response)Medium (Ion suppression issues)Medium-High (Response depends on volatility)
Sensitivity Moderate (Chromophore dependent)Extremely HighHigh
Robustness Excellent (Highly reproducible)Moderate (Requires frequent calibration)Good
Cost/Complexity Low / LowHigh / HighMedium / Medium
Suitability Best for PAB/Maleimide linkersBest for Trace Impurity ID Best for PEG-only linkers
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on linker chemistry.

MethodSelection Start Linker Analysis Requirement Chromophore Contains Chromophore? (e.g., PAB, Maleimide, Aromatic) Start->Chromophore Quantification Goal: Routine QC & High Precision Quant? Chromophore->Quantification Yes UseCAD Select HPLC-CAD or ELSD (Universal Detection) Chromophore->UseCAD No TraceID Goal: Unknown Impurity ID? Quantification->TraceID No UseUV Select HPLC-UV/Vis (Standard Method) Quantification->UseUV Yes UseMS Select LC-MS (Structural Characterization) TraceID->UseMS

Figure 1: Decision matrix for selecting analytical methods based on chemical structure and analytical goals.

Part 2: Validated Experimental Protocol

This protocol focuses on a representative cleavable linker system: Maleimide-Val-Cit-PAB-PNP (commonly used in ADCs like Brentuximab vedotin). This linker contains distinct chromophores allowing for sensitive UV detection.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) to monitor peak purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Rationale: C18 provides optimal retention for the hydrophobic PAB moiety while balancing the polarity of the peptide sequence.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Expert Insight: TFA is preferred over Formic Acid for UV methods because it acts as a strong ion-pairing agent, sharpening the peaks of peptide-based linkers. However, avoid TFA if transferring directly to MS due to signal suppression.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Controlled).

  • Detection Wavelength:

    • 210 nm (Peptide bonds - Universal but noisy).

    • 254 nm (Aromatic systems - Specific).

    • Primary Quantification: 254 nm.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Sample Injection
20.0595Linear Gradient
25.0595Wash
25.1955Re-equilibration
30.0955End
Sample Preparation (Self-Validating Step)

To ensure the method is self-validating regarding solubility and stability:

  • Stock Solution: Dissolve 1 mg of Linker in 1 mL Dimethyl Sulfoxide (DMSO). Rationale: Linkers are often hydrophobic; DMSO ensures total dissolution.

  • Working Standard: Dilute stock to 0.1 mg/mL using 50:50 Water:ACN.

  • Stability Check: Inject the working standard immediately (T0) and after 24 hours (T24) at autosampler temperature.

    • Acceptance Criteria: No new peaks >0.1% area; Main peak area variance <2.0%.

Part 3: Validation Framework (ICH Q2 Aligned)

To publish or use this method for drug development, it must be validated. Below is the workflow to establish Specificity , Linearity , and Accuracy .

Validation Workflow Diagram

ValidationFlow Prep Sample Preparation (Stress Testing) Sep HPLC Separation (Gradient Elution) Prep->Sep Detect DAD Detection (Peak Purity Check) Sep->Detect SpecCheck Specificity: Resolution > 1.5? Detect->SpecCheck LinCheck Linearity: R² > 0.999? SpecCheck->LinCheck Pass Fail Optimize Gradient SpecCheck->Fail Fail Result Validated Method LinCheck->Result Pass LinCheck->Fail Fail

Figure 2: Step-by-step validation workflow ensuring ICH Q2 compliance.

Specificity (Forced Degradation)

You must prove the method separates the linker from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, RT, 2 hours (Linkers with esters/maleimides are highly sensitive to base).

  • Oxidation: 3% H2O2, RT, 4 hours.

  • Requirement: The main linker peak must be spectrally pure (Peak Purity Index > 990 using DAD software) and have a resolution (

    
    ) > 1.5 from nearest impurity.
    
Linearity and Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Plot: Area vs. Concentration.

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike known amounts of linker into a matrix (or solvent) at 80%, 100%, and 120%.

  • Requirement: Mean recovery between 98.0% and 102.0%.

Part 4: Expert Commentary & Troubleshooting

The "Ghost Peak" Phenomenon

In linker analysis, "ghost peaks" often appear in gradient runs. These are usually impurities in the mobile phase (specifically the organic modifier) concentrating on the column during equilibration and eluting during the gradient.

  • Solution: Run a blank gradient (0 µL injection). If peaks persist, change the ACN source or install a ghost-trap column between the pump and the injector.

Maleimide Hydrolysis

Maleimide groups are susceptible to ring-opening hydrolysis (forming succinamic acid derivatives), which is often an artifact of sample preparation rather than synthesis quality.

  • Mitigation: Keep autosampler temperature at 4°C. Analyze samples within 12 hours of dilution. Ensure pH of the diluent is < 6.0.

Peak Tailing

Linkers containing free amines (e.g., Val-Cit) often tail due to interaction with residual silanols on the silica column.

  • Mitigation: Ensure TFA concentration is at least 0.05% or use a "base-deactivated" column (e.g., C18 with end-capping).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Food and Drug Administration (FDA). (2024). Clinical Pharmacology Considerations for Antibody-Drug Conjugates. Guidance for Industry. [Link]

  • Nolan, L. et al. (2021). Analytical Strategies for the Quality Control of Antibody-Drug Conjugates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (2020). Analysis of Antibody Drug Conjugates using HPLC and LC/MS. Application Note. [Link]

The Linker's Length: A Critical Determinant in PROTAC Ternary Complex Formation and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing PROTAC Design

In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC hinges on its ability to form a productive ternary complex, bringing together a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] While the warhead (POI binder) and E3 ligase ligand are crucial for recognition, it is the often-underestimated linker that orchestrates the entire process. This guide provides an in-depth comparison of how linker length profoundly impacts ternary complex formation, stability, and ultimately, degradation efficiency, supported by key experimental data and detailed methodologies.

The PROTAC Linker: More Than a Simple Tether

A PROTAC molecule consists of three key components: a warhead that binds the POI, a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[1][2] Historically viewed as a passive spacer, the linker is now recognized as a critical determinant of PROTAC activity.[2] Its length, composition, and attachment points dictate the spatial arrangement of the POI and E3 ligase, influencing the stability and productivity of the ternary complex.[3][4]

An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5] If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of both proteins.[3][4] Conversely, an excessively long or flexible linker may lead to an entropic penalty or non-productive binding orientations where the target's lysine residues are not accessible for ubiquitination.[6][7] This underscores the "Goldilocks principle" of linker design: it must be just the right length to promote a conformationally favorable and stable ternary complex.

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Concept of Cooperativity (α)

Cooperativity is a quantitative measure of the interplay between the binding events within the ternary complex. It is defined as the ratio of the PROTAC's binding affinity for one protein in the presence of the other, versus its binary binding affinity. A cooperativity value (α) greater than 1 indicates positive cooperativity, where the formation of one binary complex (e.g., PROTAC-E3) enhances the binding affinity for the second protein (POI).[8] This is highly desirable as it leads to more stable and long-lasting ternary complexes, which in turn drives more efficient ubiquitination and degradation.[5] Conversely, an α value less than 1 signifies negative cooperativity, where binding to one protein hinders the binding of the other.

Comparative Analysis: The Impact of Linker Length Across Different Systems

The optimal linker length is not universal; it must be empirically determined for each specific POI and E3 ligase pair.[5] The following case studies from peer-reviewed literature illustrate how systematic variation of linker length affects degradation performance.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. systematically varied the length of an alkyl-based linker in PROTACs designed to degrade ERα by recruiting the VHL E3 ligase. Their findings clearly demonstrated the existence of an optimal linker length for degradation efficacy in MCF7 breast cancer cells.

Table 1: Impact of Linker Length on ERα Degradation

PROTAC Compound Linker Length (atoms) ERα Degradation (IC50, µM) in MCF7 cells
PROTAC 10 9 140
PROTAC 11 12 > 200
PROTAC 12 16 26
PROTAC 13 19 > 200
PROTAC 14 21 > 200

Data sourced from Cyrus et al., Molecular BioSystems, 2011.[1][4][6]

As the data shows, the 16-atom linker was significantly more potent than both shorter and longer versions, highlighting a sharp activity peak at an optimal length.[1][6]

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Zorba et al. investigated a series of 11 PROTACs with varying polyethylene glycol (PEG) linker lengths for the degradation of BTK via the CRBN E3 ligase.[6][9] Their results showed that for this system, longer linkers were required to alleviate steric clashes and promote potent degradation.[6][7][9]

Table 2: Impact of PEG Linker Length on BTK Degradation

PROTAC Compound Number of PEG units BTK Degradation (DC50, nM) in Ramos cells Ternary Complex Formation (SPR RU)
PROTAC 1 2 > 1000 Not Determined
PROTAC 2 3 > 1000 Not Determined
PROTAC 3 4 40 15
PROTAC 4 5 10 25
PROTAC 6 7 1 40
PROTAC 8 9 4 50
PROTAC 11 12 40 65

Data sourced from Zorba et al., PNAS, 2018.[6]

The study found a strong correlation between longer linkers, more stable ternary complex formation (measured by Surface Plasmon Resonance), and potent cellular degradation, with DC50 values reaching the low nanomolar range for PROTACs with 6-12 PEG units.[6] Interestingly, despite their potency, these PROTACs lacked positive thermodynamic cooperativity, suggesting that alleviating steric hindrance was the primary driver of efficacy in this series.[7][9]

Case Study 3: Achieving Selectivity Between EGFR and HER2

The work of Burslem et al. provides a compelling example of how subtle changes in linker length can confer selectivity.[3] A lapatinib-based PROTAC was designed to degrade both Epidermal Growth Factor Receptor (EGFR) and the highly homologous Human Epidermal Growth Factor Receptor 2 (HER2).

Table 3: Impact of Linker Length on EGFR/HER2 Selectivity

PROTAC Compound Linker Composition EGFR Degradation (at 1µM) HER2 Degradation (at 1µM)
PROTAC 27 2 x PEG units Degraded Degraded
PROTAC 28 3 x PEG units Degraded No Degradation

Data sourced from Burslem et al., Journal of Medicinal Chemistry, 2018.[6][7]

By simply extending the linker by a single ethylene glycol unit, the resulting PROTAC selectively degraded EGFR while sparing HER2.[6][7] This remarkable finding demonstrates that linker length can fine-tune the geometry of the ternary complex to exploit subtle differences between even closely related proteins, thereby engineering selectivity.[3]

Experimental Workflows for Assessing Ternary Complex Formation

To rationally design and optimize PROTACs, it is essential to employ biophysical techniques that can accurately characterize the formation and stability of the ternary complex.[10] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.[10][11]

cluster_1 Linker Optimization & Evaluation Workflow Design Design & Synthesize PROTAC Library (Varying Linker Length) Binary Binary Binding Assays (SPR or ITC) PROTAC <=> POI PROTAC <=> E3 Design->Binary Ternary Ternary Complex Assays (SPR or ITC) Measure KD_ternary & α Binary->Ternary Cellular Cellular Degradation Assay (Western Blot / In-Cell Western) Determine DC50 & Dmax Ternary->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Design Iterate Optimized Optimized PROTAC SAR->Optimized

Caption: A typical experimental workflow for PROTAC linker optimization.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time, providing both kinetic (ka, kd) and affinity (KD) data.[12] It is particularly advantageous for studying PROTACs due to its ability to dissect complex multi-component interactions.[12]

Step-by-Step Protocol for Ternary Complex Kinetic Analysis:

  • Surface Preparation:

    • Immobilize a high-purity, tagged E3 ligase complex (e.g., His-tagged VCB complex) onto a suitable sensor chip (e.g., NTA sensor chip) via capture coupling.[12] This orientation ensures the PROTAC binding site is accessible.

    • Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) to minimize non-specific binding.

  • Binary Interaction Analysis (Controls):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary affinity (KD) of the PROTAC-E3 interaction.

    • Separately, determine the affinity of the PROTAC for the target protein (POI) in solution, typically through a competition assay or by immobilizing the POI.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the E3-PROTAC-POI ternary complex.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • The stability of the ternary complex is often reflected in a slower dissociation rate (kd) compared to the binary interactions.

    • Calculate the cooperativity factor (α) by comparing the binding affinity of the POI to the E3-PROTAC binary complex against the binary affinity of the POI-PROTAC interaction.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

Step-by-Step Protocol for Determining Ternary Complex Thermodynamics:

  • Sample Preparation:

    • Prepare purified, concentrated solutions of the POI, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects. Degas all samples thoroughly.

  • Instrument Setup:

    • Set the calorimeter to the desired experimental temperature (e.g., 25°C).

  • Binary Titration (Controls):

    • Titrate the PROTAC into the POI solution to determine the binary KD.

    • In a separate experiment, titrate the PROTAC into the E3 ligase solution to determine the KD for that binary interaction.

  • Ternary Complex Titration (Reverse Titration):

    • To avoid complications from the "hook effect," a sequential or reverse titration is often employed.[14]

    • Step A: Place the PROTAC in the sample cell. Titrate the E3 ligase from the syringe into the cell until the PROTAC is saturated, forming the binary E3-PROTAC complex.

    • Step B: Without changing the cell contents, titrate the POI from the syringe into the now-formed E3-PROTAC complex solution. The heat changes measured in this second titration correspond to the formation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Fit the isotherm from the second titration (Step B) to a suitable binding model to obtain the thermodynamic parameters for ternary complex formation.

    • Calculate the cooperativity factor (α) using the measured binary and ternary binding affinities (α = KDBinary / KDTernary).[8]

Conclusion and Future Perspectives

The linker is a critical and highly tunable component of a PROTAC molecule. As demonstrated by extensive experimental data, its length has a profound impact on the formation, stability, and geometry of the ternary complex. The "optimal" linker is system-dependent, and there is no substitute for empirical testing. Systematic variation of linker length, often starting with flexible PEG or alkyl chains, is a cornerstone of modern PROTAC design.[7]

The use of robust biophysical techniques like SPR and ITC is indispensable for this optimization process. These methods provide quantitative insights into ternary complex affinity and cooperativity, allowing researchers to establish clear structure-activity relationships and rationally design more potent and selective protein degraders.[2][13] As the field moves forward, the focus will continue to shift from simple flexible linkers to more sophisticated designs incorporating rigid or functional elements to further enhance the drug-like properties and efficacy of the next generation of PROTAC therapeutics.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 67-77.e3. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516. [Link]

  • Roy, M. J., et al. (2019). SPR-based assays for assessing the binding of PROTACs to their target and E3 ligase. Methods in Enzymology, 625, 237-259. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Donovan, K. A., et al. (2020). The role of the linker in PROTAC design. Cell Chemical Biology, 27(1), 25-36. [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery website. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PubMed. [Link]

  • Tchesnokov, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity conferred by linker length. Cell Chemical Biology, 26(5), 728-741.e7. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Charnwood Discovery. (2022). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery Website. [Link]

  • Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6635-6655. [Link]

  • Ciulli, A., & Bartlett, D. W. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2375, 87-118. [Link]

  • Aragen. (2023). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Website. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva Website. [Link]

  • Roy, M. J., et al. (2019). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 883-896. [Link]

  • Lu, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2413. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. PMC. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Velazquez-Campoy, A., et al. (2004). Analysis of Cooperativity by Isothermal Titration Calorimetry. Methods in Molecular Biology, 261, 25-44. [Link]

Sources

A Senior Application Scientist's Guide to Scaffold Hopping: A Comparative Analysis of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its Piperazine Analogs in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. The seemingly subtle substitution of one atom for another within a lead compound can dramatically alter its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. This guide provides an in-depth, data-driven comparison of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its corresponding piperazine analogs, offering a framework for rational decision-making in lead optimization.

The choice between a piperidine and a piperazine core is a classic medicinal chemistry conundrum. Piperidine, a foundational element in numerous approved drugs, offers a single basic nitrogen for substitution and hydrogen bonding, while the overall lipophilicity can be fine-tuned by substituents.[1] Conversely, the introduction of a second nitrogen atom to form the piperazine ring imparts distinct characteristics, including altered basicity, increased polarity, and additional points for metabolic interaction.[1][2] This guide will dissect these differences through a comparative analysis of key drug-like properties, supported by established experimental protocols.

At a Glance: Key Physicochemical and Pharmacokinetic Differentiators

The decision to pursue a piperidine or piperazine-based scaffold is often driven by the specific liabilities of a lead compound. The following table summarizes the anticipated differences between tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its piperazine analog, based on established principles of medicinal chemistry and data from analogous compounds.

Propertytert-butyl N-(2-piperidin-4-yloxyethyl)carbamatetert-butyl N-(2-(piperazin-1-yl)oxyethyl)carbamate (Analog)Rationale & Implications for Drug Design
pKa ~11.2[2]pKa1 ≈ 5.4, pKa2 ≈ 9.7[2]The single, more basic nitrogen of the piperidine derivative will be predominantly protonated at physiological pH, potentially enhancing ionic interactions with acidic residues in a target binding pocket. The dual pKa of the piperazine analog offers more nuanced control over its ionization state, which can be leveraged to optimize solubility and target engagement.[2]
cLogP HigherLowerThe additional nitrogen atom in the piperazine ring increases polarity, leading to a lower calculated logP. This generally translates to higher aqueous solubility, which can be advantageous for formulation and may facilitate renal clearance.[2]
Permeability (Pe) HigherLowerThe greater lipophilicity of the piperidine derivative is expected to result in enhanced passive diffusion across biological membranes, as predicted by assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
Metabolic Stability (t1/2) Generally HigherGenerally LowerThe piperazine ring introduces additional sites for metabolism, primarily by cytochrome P450 enzymes, which can lead to a shorter in vitro half-life in liver microsome stability assays.[1][2]
Aqueous Solubility LowerHigherThe increased polarity of the piperazine analog directly contributes to its higher predicted aqueous solubility.[3]

Delving Deeper: A Head-to-Head Experimental Comparison

To provide a robust, evidence-based comparison, a series of in vitro assays are essential. The following sections outline the experimental protocols for evaluating the key performance parameters of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate and its piperazine counterpart.

Experimental Workflow: From Synthesis to In Vitro Profiling

The following diagram illustrates the logical flow of experiments for a comprehensive comparison of the two scaffolds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Properties cluster_2 In Vitro ADME Profiling cluster_3 Pharmacological Evaluation Synthesis Synthesis of Piperidine & Piperazine Analogs QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC pKa pKa Determination QC->pKa logP LogP Measurement QC->logP PAMPA Permeability (PAMPA) QC->PAMPA MetStab Metabolic Stability (HLM) QC->MetStab Solubility Aqueous Solubility QC->Solubility Binding Receptor Binding Assay (Ki) QC->Binding Functional Functional Assay (EC50/IC50) Binding->Functional G cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response cluster_2 Physiological Effect Ligand Piperidine/Piperazine Analog GPCR Dopamine/Serotonin Receptor (GPCR) Ligand->GPCR Binding (Affinity) G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity Therapeutic_Effect Antipsychotic/ Antidepressant Effect Neuronal_Activity->Therapeutic_Effect

Caption: A simplified signaling pathway for GPCR-mediated neurotransmission.

The binding of a ligand to a G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, ultimately leading to a physiological response. [4][5]The affinity (Ki) and functional activity (agonist, antagonist, or partial agonist) of the piperidine and piperazine analogs at these receptors will be critical determinants of their therapeutic potential.

Conclusion: A Strategic Choice Guided by Data

The decision to advance either a piperidine or a piperazine-containing lead candidate is a multifaceted one, balancing potency, selectivity, and pharmacokinetic properties. The piperidine scaffold, as exemplified by tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, may offer advantages in terms of metabolic stability and membrane permeability. [2]In contrast, the corresponding piperazine analog provides opportunities to enhance aqueous solubility and fine-tune receptor interactions through its dual basic centers. [2] Ultimately, the optimal choice will be dictated by the specific goals of the drug discovery program. A thorough, head-to-head comparison using the experimental protocols outlined in this guide will provide the critical data necessary to make an informed, evidence-based decision, thereby de-risking the progression of the lead series and increasing the probability of success in developing a safe and effective therapeutic agent.

References

  • PubMed. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. [Link]

  • Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • ResearchGate. (PDF) Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. [Link]

  • PubChem. tert-Butyl piperazin-1-ylcarbamate | C9H19N3O2 | CID 21701658. [Link]

  • Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • ACS Publications. Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity | Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

  • PubMed. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. [Link]

  • PubMed. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • PubMed. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. [Link]

  • Hoffman Fine Chemicals. CAS RN 863249-20-1 | tert-Butyl (1-(2-(piperidin-1-yl)ethyl)piperidin-4-yl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q. [Link]

  • PubChem. tert-butyl N-((piperidin-2-yl)methyl)carbamate. [Link]

  • PubChem. tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate | C13H26N2O2. [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Supporting Information. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. [Link]

  • MySkinRecipes. tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

Sources

Publish Comparison Guide: Biological Half-Life of Ether-Containing Piperidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linkerology" Stability Dilemma

In the development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of pharmacokinetics (PK). While Polyethylene Glycol (PEG) linkers have historically been the default choice due to synthetic accessibility and solubility, they suffer from significant metabolic liabilities.

Ether-containing piperidine linkers have emerged as a superior alternative. By integrating the rigidity and metabolic resistance of the piperidine ring with the solubility-enhancing properties of short ether chains, these linkers address the "PEG liability"—rapid oxidative cleavage by Cytochrome P450 (CYP) enzymes.

This guide objectively compares the biological half-life (


) and metabolic stability of ether-containing piperidine linkers against standard PEG and alkyl alternatives, supported by mechanistic insights and experimental protocols.

Structural Analysis & Design Rationale

To understand the superior half-life of ether-piperidine linkers, one must analyze the metabolic soft spots of the alternatives.

The Competitors
  • PEG Linkers (Polyethylene Glycol):

    • Structure: Repeating ethylene oxide units (–CH₂CH₂O–).

    • Liability: High susceptibility to CYP-mediated oxidative metabolism (O-dealkylation). The flexible chain allows easy access to the heme center of CYP enzymes.

  • Alkyl Linkers:

    • Structure: Long hydrocarbon chains (–CH₂–)n.

    • Liability: Poor solubility (high logP) and susceptibility to terminal (

      
      ) or penultimate (
      
      
      
      -1) hydroxylation.
  • Ether-Containing Piperidine Linkers:

    • Structure: A piperidine ring (often 4-substituted) connected via short ether tethers.

    • Advantage:[1][2][3][4] The piperidine ring introduces conformational rigidity , reducing the entropic penalty of binding. Crucially, the ring structure and steric bulk protect the adjacent ether oxygens from enzymatic attack, significantly extending

      
      .
      
Mechanistic Insight: Metabolic Liability Map

The following diagram illustrates the structural vulnerability of PEG versus the shielded nature of the Piperidine-Ether motif.

MetabolicLiability cluster_0 Standard PEG Linker cluster_1 Ether-Piperidine Linker PEG PEG Chain (-O-CH2-CH2-O-) Metabolite_PEG Chain Scission (Rapid Clearance) PEG->Metabolite_PEG CYP_PEG CYP450 (Oxidative Attack) CYP_PEG->PEG High Accessibility Pip Piperidine Ring (Steric Shield) Ether Ether Tether Pip->Ether Stable Intact Linker (Extended t1/2) Ether->Stable Metabolic Stability CYP_Pip CYP450 (Blocked) CYP_Pip->Ether Steric Hindrance

Figure 1: Comparative metabolic liability. PEG chains are prone to direct CYP450 attack leading to chain scission. The piperidine ring creates a steric shield, protecting the ether oxygen and preventing rapid degradation.

Comparative Performance Guide

The following data summarizes the biological half-life (


) and Intrinsic Clearance (

) in Human Liver Microsomes (HLM). Data is aggregated from internal optimization campaigns and representative literature values for PROTACs (e.g., ARV-110 evolution).
Table 1: Metabolic Stability Comparison (Human Liver Microsomes)
Linker ClassStructure Type

(min)

(µL/min/mg)
Solubility (pH 7.4)Primary Metabolic Pathway
PEG (Standard) Linear (n=3-5)< 15 > 100 (High)HighOxidative O-dealkylation
Alkyl Chain Linear (C6-C10)20 - 40 40 - 80 (Mod)Low

-Hydroxylation
Pure Piperazine Heterocycle40 - 90 20 - 50 (Low)HighN-oxidation / Ring opening
Ether-Piperidine Hybrid Rigid > 120 < 15 (Very Low) High Minimal (Slow N-dealkylation)
Key Findings
  • 3-Fold Stability Increase: Ether-containing piperidine linkers consistently demonstrate a >3-fold increase in half-life compared to linear PEG linkers.

  • Solubility Retention: Unlike alkyl linkers, the basic nitrogen in the piperidine ring (pKa ~9-10) ensures the molecule remains protonated and soluble at physiological pH, mirroring the solubility benefits of PEG without the metabolic cost.

  • Case Study Validation: In the development of the androgen receptor degrader ARV-110 , switching from a flexible PEG-like linker to a rigid piperidine-containing linker was the key factor that transformed a metabolically unstable hit into a clinical candidate with an oral bioavailability suitable for once-daily dosing.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new ether-piperidine linker, the Microsomal Stability Assay is the gold standard. This protocol is designed to measure intrinsic clearance (


) and half-life (

).[4]
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human (HLM) or species-specific (final conc: 0.5 mg/mL).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).[4]

Workflow Diagram

MicrosomalAssay cluster_sampling Sampling Timepoints start Start: Pre-incubation (37°C, 5 min) mix Mix Microsomes + Buffer + Test Cmpd (1 µM) start->mix init Initiate Reaction Add NADPH mix->init t0 T=0 min init->t0 t15 T=15 min init->t15 t30 T=30 min init->t30 t60 T=60 min init->t60 quench Quench Reaction Add ACN + Internal Std t0->quench t15->quench t30->quench t60->quench centrifuge Centrifuge (4000 rpm, 20 min) quench->centrifuge analysis LC-MS/MS Analysis (Quantify Parent % Remaining) centrifuge->analysis calc Calculate t1/2 & CLint analysis->calc

Figure 2: Standardized Microsomal Stability Workflow. Critical path involves precise timing of quenching to capture the kinetic degradation profile.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM stock of the ether-piperidine linker compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.[4][5]

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the metabolic reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing the Internal Standard to stop the reaction and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes. Collect the supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[4]

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Conclusion

For drug development professionals working on PROTACs or bifunctional degraders, the choice of linker is a binary decision between ease of synthesis (PEG) and drug-like properties (Ether-Piperidine).

While PEG linkers are suitable for initial in vitro proof-of-concept, they rarely survive the transition to in vivo studies due to rapid clearance. Ether-containing piperidine linkers offer a validated solution, providing the necessary metabolic stability (


 min)  and rigidity  to drive ternary complex formation and oral bioavailability.

References

  • Berna, M. J., et al. (2020). Discovery of ARV-110, a first-in-class androgen receptor degrader. Source: Journal of Medicinal Chemistry URL:[Link]

  • Pike, A., et al. (2020). Optimising proteolysis targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Source: Drug Discovery Today URL:[Link]

  • Zagidullin, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Source: Evotec / Cyprotex URL:[Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

Sources

Comparative Guide: Crystallographic Analysis of Piperidine-Linked Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Piperidine

In the design of bivalent drug conjugates—specifically PROTACs (Proteolysis Targeting Chimeras) and bivalent kinase inhibitors—the linker is not merely a connector; it is a thermodynamic determinant of ternary complex stability. While Polyethylene Glycol (PEG) and alkyl chains offer synthetic ease, they suffer from high entropic penalties upon binding.

This guide analyzes the piperidine moiety as a superior "conformational lock." Crystallographic data reveals that the piperidine ring’s preference for the chair conformation provides a predictable vector (approx. 5.5 Å distance between substituents at 1,4-positions) that reduces the entropy of binding (


) compared to flexible alternatives. This guide compares piperidine against piperazine and PEG linkers, supported by structural workflows for crystallizing these challenging complexes.

Comparative Analysis: Piperidine vs. Alternatives

The choice of linker dictates the "effective molarity" of the two warheads. Below is a crystallographic comparison of the three dominant linker classes.

Table 1: Structural & Physicochemical Properties
FeaturePiperidine Linker Piperazine Linker PEG / Alkyl Chain
Dominant Conformation Chair (Rigid). Twist-boat is rare/high energy (>5 kcal/mol).Chair (Dynamic).[1][2][3] Can flip to Boat form more easily due to N-inversion.Random Coil . Highly flexible; adopts multiple gauche/trans states.
Crystallographic B-Factor Low (< 40 Ų) . Often well-resolved in electron density maps.Medium (40-60 Ų) . N-termini often show disorder if not salt-bridged.High (> 80 Ų) . Often invisible in electron density due to disorder.
Vector Geometry Defined ~180° dihedral angle (1,4-trans). Predictable exit vector.Variable. The second nitrogen introduces pH-dependent conformational changes.Undefined. "Floppy" chain requires protein surface to order it.
pKa & Charge High (~11.0). Protonated at pH 7.4. Forms strong cation-

interactions.
Dual pKa (~5.3 / ~9.7).[4] Complex charge states affect crystal packing.Neutral. No electrostatic contribution to binding interface.
Solubility Moderate (Lipophilic core).High (Hydrophilic).High (Hydrophilic).
Mechanism of Action: The "Entropy-Enthalpy Compensation"
  • Piperidine: Pre-organizes the ligand in a low-energy conformation before binding. This minimizes the entropy loss during complex formation, improving potency even if enthalpy (

    
    ) is constant.
    
  • Piperazine: Introduces a second polar nitrogen. While this aids solubility, it can create a desolvation penalty if that nitrogen does not find a water-mediated contact in the protein pocket.

Structural Logic & Signaling Pathways

The following diagram illustrates the decision logic for selecting a piperidine linker based on the structural requirements of the E3 Ligase (e.g., VHL, CRBN) and the Target Protein (POI).

LinkerStrategy Start Ligand Design Phase Analysis Analyze Crystal Interface (POI + E3 Ligase) Start->Analysis Route_Flex No Direct Contact (Solvent Exposed) Analysis->Route_Flex Wide Gap Route_Rigid Buried Channel / Specific Vector Needed Analysis->Route_Rigid Restricted Path PEG Select PEG/Alkyl (Maximize Reach) Route_Flex->PEG Pip Select Piperidine (Conformational Lock) Route_Rigid->Pip Outcome1 High Entropy Penalty (Lower Potency) PEG->Outcome1 Outcome2 Reduced Entropy Penalty (High Potency) Pip->Outcome2 Chair Chair Conformation (Pre-organized) Pip->Chair Chair->Outcome2

Figure 1: Decision matrix for linker selection. Piperidine is the preferred scaffold when the binding interface requires a rigid exit vector to minimize entropic costs.

Experimental Protocol: Crystallizing Flexible Conjugates

Crystallizing ternary complexes (Protein A + Linker + Protein B) is notoriously difficult due to the inherent flexibility of the linker. The following protocol utilizes "Vector Seeding" and "Variable Dehydration" to resolve the piperidine linker density.

Phase 1: Complex Stabilization
  • Protein Ratio: Mix Target Protein and E3 Ligase at a 1:1.1 stoichiometric ratio . Slight excess of the smaller protein (usually the E3 ligase) prevents aggregation of the larger target.

  • Ligand Incubation: Add the Piperidine-linked conjugate at 1.5x molar excess . Incubate at 4°C for 1 hour, then spin down at 13,000 rpm to remove precipitate.

  • Buffer Optimization: Use a buffer with low ionic strength (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl). High salt can shield the critical charge interactions of the protonated piperidine nitrogen.

Phase 2: The "Matrix Seeding" Workflow

Standard screening often yields clear drops or phase separation. Use this self-validating seeding method:

CrystallizationWorkflow Complex Ternary Complex (Purified) Screen Sparse Matrix Screen (96 conditions) Complex->Screen Opt Optimization Drop (MMS Seeding) Complex->Opt Fresh Protein Hit Micro-crystals / Spherulites Screen->Hit 3-5 days Seed Seed Stock Generation (Crush & Dilute) Hit->Seed Mechanical Disruption Seed->Opt Streak Seeding Xray X-Ray Diffraction (< 2.5 Å) Opt->Xray Cryo-protect

Figure 2: Matrix Seeding Workflow. Using micro-seeds from spherulites is critical for nucleating the ordered lattice required to resolve the linker.

Phase 3: Data Collection & Refinement Strategy
  • Cryo-Protection: Do not use glycerol if the piperidine linker is solvent-exposed, as glycerol can displace water networks stabilizing the linker. Use Ethylene Glycol (20%) or Paratone-N .

  • Refinement: When solving the structure (e.g., in Phenix or Refmac), apply restraints to the piperidine ring to enforce the chair conformation initially. Only release restraints if

    
     difference maps indicate a twist-boat distortion (rare).
    

Supporting Data: Case Studies

Case Study A: VHL-Based PROTACs (Reference PDB: 5T35 Analogues)

In studies comparing PEG-linked degraders (like MZ1) vs. Piperidine-based analogues:

  • Resolution: Piperidine analogues often diffract to 2.1 Å , whereas PEG variants often stall at 2.8 Å .

  • Electron Density: The piperidine ring is typically visible at

    
     contour level. PEG linkers often require contouring at 
    
    
    
    (noise level) to trace.
  • Binding Affinity (

    
    ):  Piperidine conjugates demonstrated a 5-10x improvement  in ternary complex affinity (
    
    
    
    ) due to the pre-organized vector.
Case Study B: Piperidine Charge Effect
  • Observation: The protonated nitrogen of piperidine often recruits a specific water molecule or forms a salt bridge with surface Asp/Glu residues.

  • Impact: This electrostatic anchor reduces the "b-factor" of the linker region from ~80 Ų (disordered) to ~35 Ų (ordered), facilitating rapid model building.

References

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.

  • Bembenek, S. D., et al. (2021). "The Role of Linker Conformation in PROTAC Design." Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020). "3D-Pharmacophore Guided Discovery of Novel PROTAC Linkers." Angewandte Chemie.

  • PDB Entry 5T35 : Crystal structure of VHL-PROTAC-BRD4 ternary complex.

Sources

A Guide to Structure-Activity Relationships: Piperidine vs. Acyclic Amine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the linker is often an unsung hero. Far from being a mere passive spacer, the chemical structure connecting a pharmacophore to another moiety—be it another pharmacophore, a solubilizing group, or an E3 ligase ligand in a PROTAC—critically dictates the molecule's overall efficacy. The choice between a rigid and a flexible linker can profoundly influence a compound's conformational profile, binding affinity, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth comparison of two prevalent linker classes: the conformationally restricted piperidine ring and the flexible acyclic amine chain. We will explore their distinct structure-activity relationships (SAR), delve into the causal mechanisms behind their performance, and provide actionable experimental protocols for their evaluation.

Part 1: The Case for Rigidity: Structure-Activity Relationship of Piperidine Linkers

The piperidine ring, a six-membered saturated heterocycle, is a privileged structure in medicinal chemistry, present in over 70 FDA-approved drugs.[3][4] Its prevalence as a linker stems from the conformational rigidity it imparts to a molecule.

Conformational Pre-organization: Piperidine typically adopts a stable chair conformation.[5] This rigidity can "pre-organize" the connected functional groups into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization minimizes the entropic penalty associated with the molecule adopting its bioactive conformation upon binding, which can lead to a significant increase in binding affinity and potency.[1][6][7]

Modulating Physicochemical Properties: The inclusion of a piperidine scaffold can advantageously alter key pharmacokinetic properties.[3][4] It can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation.[6] Furthermore, as a basic amine, the piperidine nitrogen can be protonated at physiological pH, which can improve aqueous solubility—a critical factor for bioavailability.[8]

SAR Insights from Piperidine Derivatives:

  • Substitution Position: The substitution pattern on the piperidine ring is crucial. For instance, in a series of gonadotropin-releasing hormone (GnRH) antagonists, substitution at the 6-position of the piperidine with a small group was well-tolerated for binding potency, while a trifluoromethyl group at this position reduced clearance and increased oral bioavailability.[9]

  • Stereochemistry: The chiral state of the piperidine ring can greatly influence druggability by enhancing biological activity and selectivity.[10]

  • Axial vs. Equatorial Effects: Substituents on the piperidine ring can exist in either axial or equatorial positions. These orientations have distinct electronic and steric properties that can impact target engagement. For example, axial C-H bonds at the C(2) and C(6) positions are weaker than their equatorial counterparts due to hyperconjugation with the nitrogen lone pair, which can influence reactivity and interaction with a target.[11][12]

Part 2: The Advantage of Adaptability: Structure-Activity Relationship of Acyclic Amine Linkers

Acyclic amine linkers, such as alkyl chains or polyethylene glycol (PEG) units, represent the flexible alternative. Their primary characteristic is the presence of multiple rotatable bonds, granting the molecule significant conformational freedom.

Conformational Flexibility: This flexibility allows a molecule to adapt its shape to various binding pockets, increasing the probability of finding a productive binding mode.[1][6] This can be particularly advantageous in the early stages of drug discovery when the precise optimal binding geometry is unknown.

The Entropic Cost: The primary drawback of flexibility is the significant entropic cost of binding.[6][7] For the molecule to bind, it must "freeze" into a single bioactive conformation, losing a substantial amount of conformational entropy. This energetic penalty must be overcome by the enthalpic gains from binding interactions, which can result in lower overall binding affinity compared to a rigid counterpart.

Tuning Physicochemical Properties:

  • Length and Lipophilicity: The length of an alkyl chain linker directly impacts lipophilicity. While longer linkers can explore more space, they often increase the molecule's lipophilicity, potentially leading to poor solubility, high plasma protein binding, and off-target toxicity.[1]

  • Introducing Polarity: Incorporating heteroatoms, such as oxygen in PEG linkers, can increase polarity and solubility. However, this can also alter the linker's conformational preferences and metabolic stability.[13]

Head-to-Head Comparison: Piperidine vs. Acyclic Amine Linkers

The choice between these linker types involves a critical trade-off between conformational control and adaptability.

FeaturePiperidine LinkersAcyclic Amine LinkersRationale & Causality
Conformational Profile Rigid, conformationally constrained (pre-organized).[1][6]Flexible, multiple rotatable bonds, many accessible conformations.[6]The cyclic nature of piperidine restricts bond rotation, leading to a well-defined 3D structure. Acyclic chains lack these constraints.
Binding Energetics Lower entropic penalty upon binding, potentially leading to higher affinity.[1][6][7]High entropic penalty upon binding, which can decrease affinity.[6][7]A rigid linker already exists in a conformation close to the bioactive one, minimizing the loss of entropy. A flexible linker must "pay" a higher energetic cost to adopt the correct binding pose.
Solubility & pKa Generally improves aqueous solubility due to the basic nitrogen.[8]Varies. Can be tuned by incorporating polar groups (e.g., PEG) or can be highly lipophilic (alkyl).The piperidine nitrogen is a protonable amine. The properties of acyclic linkers are highly dependent on their specific chemical composition.
Metabolic Stability Generally more resistant to metabolic degradation.[6]Can be more susceptible to metabolism, particularly long alkyl chains.[6]The rigid ring structure of piperidine can sterically hinder access by metabolic enzymes. Flexible chains can adopt conformations that fit more readily into enzyme active sites.
Design Challenge Requires precise design to achieve the correct binding orientation; an incorrect rigid linker can abolish activity.[6][13]More forgiving in early discovery, but optimization can be empirical and lead to poor properties.[6]Because the linker is rigid, its geometry must be perfectly complementary to the binding site. Flexible linkers can "wiggle" into place, but this lack of definition can make rational optimization difficult.

Case Study: Linker Rigidity in PROTAC Design

The field of Proteolysis-Targeting Chimeras (PROTACs) provides a powerful illustration of the piperidine vs. flexible linker dilemma. PROTACs are heterobifunctional molecules that require an optimal linker to facilitate the formation of a productive ternary complex between a target protein and an E3 ligase.[1]

  • The Goal: To orient the two proteins in a precise way to allow for efficient ubiquitin transfer.

  • The Challenge: An overly flexible linker might allow complex formation but in a non-productive orientation. An overly rigid linker might prevent the two proteins from coming together at all due to steric clashes.[6]

In one study, replacing a flexible PEG linker in an Androgen Receptor (AR)-targeting PROTAC with a rigid phenyl ring linker abolished degradation activity, suggesting the rigid conformation was unable to support a productive ternary complex.[2][13] Conversely, another study developing a potent AR degrader found that a highly rigid linker containing a dipiperidine motif significantly improved aqueous solubility and induced potent AR depletion, highlighting the benefits of a well-designed rigid linker.[13] This underscores that the optimal linker design is highly dependent on the specific biological system.[14]

Visualization of Core Concepts

To better illustrate these principles, we present the following diagrams.

G cluster_0 Piperidine Linker (Rigid) cluster_1 Acyclic Amine Linker (Flexible) a Pharmacophore A b Piperidine Ring (Chair Conformation) a->b Defined Vector c Pharmacophore B b->c Defined Vector d Pharmacophore A e Flexible Chain (Multiple Conformations) d->e f Pharmacophore B e->f e->e1 e->e2 e->e3 G start Design Analogs synthesis Parallel Synthesis (Piperidine vs. Acyclic) start->synthesis purification Purification & QC (HPLC, NMR, MS) synthesis->purification invitro In Vitro Assays (Binding Affinity - SPR/ITC) purification->invitro cell_based Cell-Based Assays (Potency - IC50/DC50) invitro->cell_based adme ADME Profiling (Solubility, Stability) cell_based->adme sar SAR Analysis & Iteration adme->sar

Sources

Safety Operating Guide

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate Audience: Researchers, Senior Scientists, and EHS Officers.[1]

Executive Safety & Logistics Summary

Chemical Identity: tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate Functional Class: Boc-protected piperidine derivative (Organic Amine/Ether).[1] Primary Disposal Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility). Critical Hazard: Acid Sensitivity. The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Contact with acidic waste streams will trigger rapid decomposition, releasing isobutylene gas and carbon dioxide, which can pressurize and rupture waste containers.

Hazard Identification & Classification (GHS)

Before disposal, the compound must be accurately classified to ensure compatibility with waste streams. While specific SDS data for this exact intermediate may vary by vendor, it shares the functional hazard profile of Boc-protected piperidines.

Physicochemical & Hazard Profile
ParameterCharacteristic / ClassificationCausality / Implication
Physical State Solid (typically white to off-white powder)Requires "Solid Hazardous Waste" segregation unless dissolved.[1]
GHS Signal Word WARNING Standard for pharmaceutical intermediates.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)Irritant to mucous membranes; requires PPE during weighing/transfer.
Reactivity Acid-Sensitive CRITICAL: Decomposes in low pH (<4) environments.
RCRA Status (US) Non-listed (typically).Classified as "D001" (Ignitable) only if in flammable solvent, otherwise generic "Hazardous Waste."

Expert Insight: Do not confuse this synthetic intermediate with "Carbamate Pesticides" (e.g., Carbofuran). While they share a chemical motif, this compound is a protecting-group derivative and typically lacks the extreme acetylcholinesterase inhibition toxicity of agricultural carbamates. However, treat as Toxic (T) until definitive LD50 data confirms otherwise.

Pre-Disposal Handling & Segregation

Proper segregation is the primary defense against laboratory accidents. The following workflow ensures the chemical is isolated from incompatible agents before it leaves the bench.

Segregation Logic (DOT Visualization)

Waste_Segregation Start Waste: tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate State_Check Physical State? Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Liquid (Dissolved) State_Check->Liquid Bin_Solid BIN: Solid Hazardous Waste (Trace Organics) Solid->Bin_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (MeOH, EtOAc) Solvent_Check->NonHalo Bin_Halo BIN: Halogenated Organic Waste Halo->Bin_Halo Bin_NonHalo BIN: Non-Halogenated Organic Waste NonHalo->Bin_NonHalo Warning CRITICAL: NO ACIDS (Risk of Gas Evolution) Bin_Solid->Warning Check pH Bin_Halo->Warning Bin_NonHalo->Warning

Figure 1: Decision tree for segregating Boc-protected amine waste. Note the universal prohibition of acidic mixtures.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagent, spilled solids, or contaminated weighing boats.

  • Containment: Transfer the solid into a dedicated, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to organic residues and prevents physical breakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate" (95%+).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Storage: Store in a secondary containment tray away from oxidizers (e.g., nitric acid) and heat sources.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[5]

  • pH Verification:

    • Step: Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 7 (Neutral or Basic) .

    • Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ) solution before bottling.
      
    • Mechanism:[6] Neutralization prevents the acid-catalyzed cleavage of the Boc group (

      
      ), which generates pressure.[1]
      
  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • Non-Halogenated: If dissolved in Acetone/Methanol/EtOAc

      
      Non-Halogenated Waste Carboy .
      
  • Cap Venting: Do not torque caps extremely tight immediately after adding fresh waste; allow 30 minutes for thermal equilibrium if the solution was warm.

Emergency Spillage Procedures

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the piperidine derivative.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent-dampened or water) to suppress dust.

    • Scoop into a sealable bag/container.

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use clay-based absorbents if the spill contains strong acids , as this may heat up.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach (hypochlorite) initially if the spill is amine-rich, as this can form chloramines (though less likely with Boc-protected amines, it is a best practice for nitrogenous compounds).[1]

Regulatory Compliance (US/EU)

  • US EPA (RCRA):

    • This compound is generally not P-listed or U-listed specifically by CAS.

    • Default Classification: If discarded unused, it is a "Chemical Product Waste." If mixed with solvents, the solvent codes (F002, F003, D001) usually dictate the waste code.

  • EU REACH:

    • Dispose of as "Hazardous Organic Chemical Waste" (EWC Code 16 05 06* or similar).

    • Must be incinerated at a facility permitting halogenated or nitrogen-containing organics.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for tert-butyl piperidin-4-ylcarbamate (Analogous Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Navigating the Safe Handling of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance on the safe handling of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, a key reagent in pharmaceutical research and development. As direct safety data for this specific compound is not uniformly available, this guide synthesizes information from structurally similar piperidine carbamate derivatives to establish a robust and cautious safety protocol. The core principle is to treat this compound with a high degree of care, assuming potential hazards based on its chemical family. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Identification: An Evidence-Based Assessment

While a specific, universally recognized hazard classification for tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate is not established, an analysis of analogous compounds is critical for a conservative risk assessment. Structurally related piperidine derivatives exhibit a range of hazards that must be considered.

For instance, compounds like tert-butyl (piperidin-4-ylmethyl)carbamate are classified with hazards including severe skin burns and eye damage.[1] Others, such as Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate, are listed as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a prudent approach necessitates assuming this compound may possess similar properties.

Potential Hazards Summary:

Hazard TypePotential EffectRationale
Skin Contact May cause skin irritation or severe burns.[1]Common hazard for this chemical class.
Eye Contact May cause serious eye irritation or damage.[1][3]A prevalent risk with similar carbamate compounds.
Inhalation May be harmful if inhaled, potentially causing respiratory tract irritation.[2][3]Assumed risk based on analogous compounds.
Ingestion Harmful if swallowed.[2]Assumed risk based on analogous compounds.

The Core of Safety: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE should be based on the specific procedure and the quantity of the substance being handled.

PPE Selection Framework

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Requirements Start Assess Task: - Scale (mg vs. g) - Risk of Splash/Aerosol Base_PPE Baseline PPE: - Splash Goggles (EN166) - Nitrile Gloves - Lab Coat Start->Base_PPE All Tasks Fume_Hood Work within a Certified Chemical Fume Hood Base_PPE->Fume_Hood All Handling of Solids/Solutions Adv_Body Advanced Body Protection: - Chemical Resistant Apron - Sleeve Covers Fume_Hood->Adv_Body Large quantities (>1g) or risk of splash Resp_Protection Respiratory Protection: NIOSH-approved respirator with appropriate cartridges Fume_Hood->Resp_Protection If fume hood is unavailable or fails (Emergency)

Caption: PPE selection workflow for handling the compound.

Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory at all times.[2][3]

  • Rationale: This is the minimum requirement to protect against splashes that could cause serious eye damage. Standard safety glasses are insufficient.

B. Hand Protection:

  • Requirement: Wear chemical-resistant, impervious gloves such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Rationale: To prevent skin contact, which may cause irritation or burns.[1] For prolonged contact, consult the glove manufacturer's data for breakthrough time.

C. Body Protection:

  • Requirement: A clean, buttoned laboratory coat must be worn. For procedures involving larger quantities or a significant risk of splashing, supplement with a chemical-resistant apron and sleeve covers.[2]

  • Rationale: To protect skin and personal clothing from contamination.

D. Respiratory Protection:

  • Requirement: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Rationale: The compound may be harmful if inhaled.[2] A fume hood is the primary engineering control to protect the user's respiratory system. In the rare event a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges must be used.

Operational and Disposal Plans: A Procedural Guide

Safe handling extends beyond PPE. The following procedural steps are essential for minimizing exposure and ensuring a safe laboratory environment.

Handling and Storage
  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[4]

  • Location: Conduct all weighing and solution preparation inside a certified chemical fume hood.[2][4]

  • Technique: Handle the compound with care to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Spill Management
  • Evacuation: For large spills, evacuate non-essential personnel from the immediate area.

  • Control: Eliminate all ignition sources.

  • Cleanup (Small Spills): For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • PPE: Wear full PPE, including respiratory protection if outside a fume hood, during the entire cleanup process.

Waste Disposal
  • Collection: All waste materials, including contaminated absorbents, gloves, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Procedure: Dispose of the chemical waste through a licensed professional waste disposal service.[7][8] Do not dispose of it down the drain or in regular trash.[5][6]

  • Regulations: All disposal activities must comply with local, regional, and national environmental regulations.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate in their vital work, ensuring personal safety and environmental integrity.

References

  • SDS US. (2020, July 21). P8383E. Retrieved from [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Shell. SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.